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  • Product: 1-(1-Methyl-4-piperidinyl)piperazine
  • CAS: 23995-88-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(1-Methyl-4-piperidinyl)piperazine (CAS: 23995-88-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(1-Methyl-4-piperidinyl)piperazine, a heterocyclic organic compound identified by the C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-4-piperidinyl)piperazine, a heterocyclic organic compound identified by the CAS number 23995-88-2. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known applications. While the specific biological activity of this compound is not extensively characterized in publicly available literature, this guide explores the pharmacological context of closely related piperazine derivatives to infer potential mechanisms of action, particularly in the realm of central nervous system (CNS) disorders. Detailed experimental protocols for its synthesis and general analytical approaches are provided to support further research and development efforts.

Chemical Identity and Physicochemical Properties

1-(1-Methyl-4-piperidinyl)piperazine is a bicyclic amine composed of a piperazine ring linked to a 1-methylpiperidine moiety at the 4-position.[1] This structure is a common scaffold in medicinal chemistry, often associated with compounds targeting the central nervous system.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 23995-88-2[1]
Molecular Formula C₁₀H₂₁N₃[1]
Molecular Weight 183.29 g/mol [1]
IUPAC Name 1-(1-methylpiperidin-4-yl)piperazine[3]
Synonyms 1-Methyl-4-piperazinopiperidine, 1-(N-Methylpiperidin-4-yl)piperazine[2]
InChI Key OHUMKYGINIODOY-UHFFFAOYSA-N[3]
Canonical SMILES CN1CCC(CC1)N2CCNCC2[3]

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Colorless to pale yellow liquid or solid[2]
Melting Point 27.0 - 28.6 °C[4]
Boiling Point 99 °C @ 0.08 mmHg[5]
Refractive Index (n20/D) 1.508[6]
Purity (by GC) ≥98.0%[6]
Solubility Soluble in water[7]

Synthesis and Manufacturing

The primary synthetic route to 1-(1-Methyl-4-piperidinyl)piperazine is through reductive amination, a common and efficient method for forming carbon-nitrogen bonds.

Experimental Protocol: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine

This protocol describes the synthesis via reductive amination of N-Boc-4-piperidone with 1-methylpiperazine, followed by deprotection of the Boc group.

Materials:

  • N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidone)

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 48% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Ethyl acetate

Procedure:

Step 1: Reductive Amination

  • In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) in dichloromethane.

  • Add 1-methylpiperazine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add concentrated hydrochloric acid and stir the solution at 40°C for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in distilled water and basify with 48% aqueous NaOH solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(1-Methyl-4-piperidinyl)piperazine.

Diagram 1: Synthesis Workflow of 1-(1-Methyl-4-piperidinyl)piperazine

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection A N-Boc-4-piperidone C Reductive Amination (NaBH(OAc)₃, DCM) A->C B 1-Methylpiperazine B->C D N-Boc protected intermediate C->D E Boc Deprotection (Conc. HCl, Methanol) D->E F Final Product: 1-(1-Methyl-4-piperidinyl)piperazine E->F

Caption: Reductive amination followed by Boc deprotection.

Synthesis of the Hydrochloride Salt

A patent describes the synthesis of the trihydrochloride salt by dissolving the free base in methanol and adding a saturated solution of hydrogen chloride in methanol, leading to the precipitation of the salt.[8]

Biological Activity and Potential Mechanism of Action

The specific pharmacological profile of 1-(1-Methyl-4-piperidinyl)piperazine is not well-documented in peer-reviewed literature. However, the piperazine and piperidine moieties are privileged structures in neuropharmacology, suggesting potential activity within the central nervous system.[9]

Potential Targets based on Structural Analogy:

  • Dopamine Receptors: Many piperazine derivatives are known to interact with dopamine receptors.[10] One source suggests that 1-(1-Methyl-4-piperidinyl)piperazine may act as a dopamine D2 partial agonist.[4] Partial agonists at the D2 receptor are a cornerstone of third-generation antipsychotics.[11]

  • GABA Receptors: Piperazine and its derivatives have been shown to act as agonists or antagonists at GABA-A receptors.[12][13] This interaction can lead to either inhibitory or excitatory effects on the CNS, depending on the nature of the modulation.[1]

  • Serotonin Receptors: Arylpiperazine derivatives frequently exhibit high affinity for various serotonin (5-HT) receptor subtypes, which is a key feature of many antidepressant and anxiolytic drugs.[14]

  • Sigma Receptors: Recent studies have identified piperidine/piperazine-based compounds as potent ligands for sigma receptors, which are implicated in a variety of neurological conditions.[15]

Given the lack of specific binding data for 1-(1-Methyl-4-piperidinyl)piperazine, a definitive signaling pathway cannot be depicted. However, a logical diagram can illustrate the potential for this compound to interact with key CNS receptors based on the known activities of the broader piperazine class.

Diagram 2: Potential Pharmacological Interactions

Potential_Interactions cluster_receptors Potential CNS Receptor Targets cluster_outcomes Potential Therapeutic Applications A 1-(1-Methyl-4-piperidinyl)piperazine D2 Dopamine D2 Receptor A->D2 GABA_A GABA-A Receptor A->GABA_A _5HT Serotonin Receptors A->_5HT Sigma Sigma Receptors A->Sigma Antipsychotic Antipsychotic D2->Antipsychotic Anxiolytic Anxiolytic / Antidepressant GABA_A->Anxiolytic Anticonvulsant Anticonvulsant GABA_A->Anticonvulsant _5HT->Anxiolytic

Caption: Inferred CNS receptor interactions and outcomes.

Analytical Methodologies

The characterization and quantification of 1-(1-Methyl-4-piperidinyl)piperazine can be achieved using standard analytical techniques.

Table 3: Analytical Data

TechniqueData
¹H NMR Spectrum available in chemical databases.[11]
¹³C NMR Spectrum available in chemical databases.[7]
IR Spectroscopy Spectrum available in chemical databases.[7]
Mass Spectrometry (GC-MS) Spectrum available in chemical databases.[6]
Experimental Protocol: General GC-MS Analysis

This protocol is a general method for the analysis of piperazine derivatives and should be optimized and validated for 1-(1-Methyl-4-piperidinyl)piperazine.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • DB-17 column (30 m x 0.53 mm, 1 µm film thickness) or equivalent.[16]

Conditions:

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[16]

  • Injector Temperature: 250°C.[16]

  • Detector Temperature (FID): 260°C.[16]

  • Oven Temperature Program: Initial temperature 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[16]

  • Injection Volume: 1.0 µL.[16]

  • Diluent: Methanol.[16]

Experimental Protocol: General HPLC-UV Analysis (with Derivatization)

Since 1-(1-Methyl-4-piperidinyl)piperazine lacks a strong chromophore, derivatization is often required for sensitive UV detection. This is a general procedure for piperazine analysis.

Derivatization:

  • React the sample containing the analyte with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[5]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 340 nm (for the NBD derivative).[5]

  • Injection Volume: 10 µL.[5]

Diagram 3: General Analytical Workflow

Analytical_Workflow Sample Sample containing 1-(1-Methyl-4-piperidinyl)piperazine Preparation Sample Preparation (Dissolution in Methanol) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Derivatization Derivatization (e.g., with NBD-Cl) Preparation->Derivatization Data Data Analysis (Identification & Quantification) GCMS->Data HPLC HPLC-UV Analysis HPLC->Data Derivatization->HPLC

Caption: Workflow for analytical characterization.

Applications and Future Directions

1-(1-Methyl-4-piperidinyl)piperazine is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules.[11][17] Its structural features make it a valuable building block for creating compounds with potential therapeutic applications in:

  • Antipsychotics and Antidepressants: As a scaffold for ligands targeting dopamine and serotonin receptors.[11]

  • Oncology: It is a key intermediate in the synthesis of Brigatinib, a potent anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in cancer therapy.[14]

  • Enzyme Inhibition: The compound has been used in the preparation of Pyrazolo Estratrienes, which act as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17-HSD1).[18]

Future research should focus on elucidating the specific pharmacological profile of this compound through comprehensive receptor binding and functional assays. Such studies would clarify its mechanism of action and pave the way for its potential development as a therapeutic agent in its own right, rather than solely as a synthetic intermediate.

Safety and Handling

1-(1-Methyl-4-piperidinyl)piperazine is classified as a corrosive substance.

  • GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[6]

  • Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

  • Storage: Store in a cool, dry place under an inert atmosphere. The compound is air-sensitive.[18]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

1-(1-Methyl-4-piperidinyl)piperazine (CAS: 23995-88-2) is a versatile chemical intermediate with significant potential in drug discovery and development, particularly in the fields of neuropharmacology and oncology. While its own biological activity is not yet fully elucidated, its structural relationship to a wide range of CNS-active compounds makes it a molecule of high interest. This technical guide has summarized the available data on its properties, synthesis, and analysis to provide a solid foundation for researchers and drug development professionals. Further investigation into its specific pharmacological targets is warranted and could unlock new therapeutic avenues.

References

Exploratory

Physicochemical Properties of 1-(1-Methyl-4-piperidinyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1-Methyl-4-piperidinyl)piperazine (CAS No: 23995-88-2)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1-Methyl-4-piperidinyl)piperazine (CAS No: 23995-88-2). The information presented herein is intended to support research and development activities by providing key data, detailed experimental methodologies for its characterization, and visual representations of relevant workflows and synthetic pathways. This compound is a versatile intermediate in medicinal chemistry, often utilized in the synthesis of pharmaceuticals such as antipsychotics and antidepressants due to its affinity for various receptors in the central nervous system.[1][2]

Core Physicochemical Data

1-(1-Methyl-4-piperidinyl)piperazine is a heterocyclic compound containing both piperidine and piperazine functional groups.[1][3] It typically appears as a colorless to pale yellow liquid or a low-melting solid, and is noted to be air-sensitive.[1][2][3][4] A summary of its key quantitative physicochemical properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁N₃[2][5][6]
Molecular Weight 183.29 g/mol [2][4][5][6]
Appearance Colorless to pale yellow clear liquid or solid[1][2][3][7]
Melting Point 29-32 °C[2][4]
Boiling Point 99 °C at 0.08 mmHg 110 °C at 0.1 mmHg[2][4][7]
Density 0.99 g/mL (at 20°C)[2][7]
pKa (Predicted) 9.28 ± 0.10[2]
logP (Calculated) 0.2 / 0.41[1][6]
Vapor Pressure 0.0124 mmHg at 25 °C[1][2]
Flash Point 113 °C / 113.2 °C[2][7]
Refractive Index n20/D 1.508[1][2][4]
Polar Surface Area 18.5 Ų[6]
Solubility Soluble in water. Slightly soluble in Chloroform, Dichloromethane, Methanol.[1][2][8] Favorable in polar solvents.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties. These protocols are standard methods applicable to small molecules like 1-(1-Methyl-4-piperidinyl)piperazine.

The melting point is a critical indicator of a substance's purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The capillary method is a standard and widely accepted technique.[10][11]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[12]

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Sample tamper or glass tubing

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If it is not a fine powder, gently grind a small amount using a mortar and pestle.[10]

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap the sealed end gently on a hard surface to compact the sample.[11][12] The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block or oil bath of the melting point apparatus.[10][12]

  • Approximate Determination (Optional but Recommended): Perform a rapid determination by heating at a high rate (e.g., 10-20 °C/min) to find the approximate melting range.[9][11][12] A fresh sample must be used for the accurate determination.[11]

  • Accurate Determination: Set the starting temperature to about 10-15 °C below the approximate melting point found in the previous step. Heat at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium.[9][12]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm height) Grind->Pack Compact Compact Sample Pack->Compact Place Insert into Apparatus Compact->Place Heat Heat at 1-2 °C/min Place->Heat Observe Observe Melting Heat->Observe Record Record T1-T2 Range Observe->Record Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis Add Add Excess Solid to Solvent Shake Agitate at Const. Temp (24-48h) Add->Shake Centrifuge Centrifuge Sample Shake->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC Quantify via HPLC Filter->HPLC Calc Calculate Solubility HPLC->Calc Synthesis_Pathway reagent1 1-Methyl-4-piperidone product 1-(1-Methyl-4-piperidinyl)piperazine reagent1->product Reductive Amination reagent2 Piperazine reagent2->product

References

Foundational

1-(1-Methyl-4-piperidinyl)piperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(1-Methyl-4-piperidinyl)piperazine, a key in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(1-Methyl-4-piperidinyl)piperazine, a key intermediate in pharmaceutical development.

Core Molecular Data

1-(1-Methyl-4-piperidinyl)piperazine is a heterocyclic amine containing both piperidine and piperazine functional groups. Its chemical properties are summarized below.

PropertyValueCitations
Molecular Formula C₁₀H₂₁N₃[1][2][3][4]
Molecular Weight 183.29 g/mol [1][2][3][4]
CAS Number 23995-88-2[2][3][4]
IUPAC Name 1-(1-methylpiperidin-4-yl)piperazine[2]
Canonical SMILES CN1CCC(CC1)N2CCNCC2[5]
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in water[6][7]

Structural Representation

The two-dimensional chemical structure of 1-(1-Methyl-4-piperidinyl)piperazine is depicted below, illustrating the interconnection of the methyl-piperidine and piperazine rings.

2D Structure of 1-(1-Methyl-4-piperidinyl)piperazine

Experimental Protocols

Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine Hydrochloride

A common synthesis method involves the reaction of N-methylpiperazine with N-Boc-piperidin-4-one.[8]

Materials:

  • N-methylpiperazine

  • N-Boc-piperidin-4-one

  • Dichloromethane (DCM)

  • Methanol

  • Saturated hydrogen chloride in methanol

Procedure:

  • Dissolve N-Boc-piperidin-4-one (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) at 0°C.[7]

  • Add N-methylpiperazine to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.[7]

  • Upon completion, cool the reaction solution to 0°C and neutralize with a saturated aqueous sodium bicarbonate solution.[7]

  • Extract the product with dichloromethane. The organic layers are combined, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

  • Dissolve the resulting intermediate compound (6.8 g) in methanol (50 mL).[8]

  • Add a saturated solution of hydrogen chloride in methanol (50 mL) dropwise at room temperature.[8]

  • Stir the mixture at room temperature for 2 hours, during which a white solid will precipitate.[8]

  • Filter the solid, wash with anhydrous methanol, and dry at 50°C to yield 1-(1-Methyl-4-piperidinyl)piperazine hydrochloride.[8]

Analytical Method: Gas Chromatography (GC)

The purity of 1-(1-Methyl-4-piperidinyl)piperazine can be determined using gas chromatography.

Instrumentation and Conditions:

  • Column: DB-17, 30 m length, 0.53 mm internal diameter, 1 µm film thickness.[9]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[9]

  • Injector Temperature: 250°C.[9]

  • Detector (FID) Temperature: 260°C.[9]

  • Injection Volume: 1.0 µL.[9]

  • Diluent: Methanol.[9]

  • Oven Temperature Program: Start at 150°C for 10 minutes, then ramp up to 260°C at a rate of 35°C/min and hold for 2 minutes.[9]

Synthesis Workflow

The synthesis of 1-(1-Methyl-4-piperidinyl)piperazine hydrochloride can be visualized as a two-step process: reductive amination followed by deprotection and salt formation.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection and Salt Formation Reactants1 N-Methylpiperazine + N-Boc-piperidin-4-one Reaction1 Stir at RT, 16h Reactants1->Reaction1 Solvent1 Dichloromethane Solvent1->Reaction1 Workup1 Neutralization & Extraction Reaction1->Workup1 Intermediate Boc-protected Intermediate Workup1->Intermediate Reactants2 Boc-protected Intermediate Intermediate->Reactants2 Reaction2 Stir at RT, 2h Reactants2->Reaction2 Solvent2 Methanol Solvent2->Reaction2 Reagent2 HCl in Methanol Reagent2->Reaction2 Workup2 Filtration & Drying Reaction2->Workup2 Product 1-(1-Methyl-4-piperidinyl)piperazine HCl Workup2->Product

Synthesis workflow for 1-(1-Methyl-4-piperidinyl)piperazine HCl.

References

Exploratory

An In-Depth Technical Guide to 1-(1-Methyl-4-piperidinyl)piperazine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, and synthesis of 1-(1-Methyl-4-piperidinyl)pipe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, and synthesis of 1-(1-Methyl-4-piperidinyl)piperazine. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1]

Chemical Structure and Identification

1-(1-Methyl-4-piperidinyl)piperazine is a bicyclic heterocyclic organic compound. Its structure consists of a piperazine ring linked at the 1-position to the 4-position of a 1-methylpiperidine ring.[2][3][4]

Key Identifiers:

IdentifierValue
IUPAC Name 1-(1-methylpiperidin-4-yl)piperazine[3][5]
CAS Number 23995-88-2[6]
Molecular Formula C₁₀H₂₁N₃[6]
Molecular Weight 183.29 g/mol [6]
InChI 1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3[3][4][5]
InChIKey OHUMKYGINIODOY-UHFFFAOYSA-N[3][4][5]
Canonical SMILES CN1CCC(CC1)N2CCNCC2[4][5]

Physicochemical Properties

The physicochemical properties of 1-(1-Methyl-4-piperidinyl)piperazine are summarized in the table below. These properties are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Boiling Point 99 °C at 0.08 mmHgChemBK
Melting Point 29-32 °CChemBK
Density 0.99 g/mLChemBK
Refractive Index (n20/D) 1.508[1]
Flash Point 113.2 °CChemBK
Solubility Slightly soluble in chloroform, dichloromethane, and methanol. Soluble in water.ChemBK,[1]

Stereochemistry

A critical aspect of any molecule intended for pharmaceutical use is its stereochemistry. 1-(1-Methyl-4-piperidinyl)piperazine is an achiral molecule. It does not possess any chiral centers (stereocenters), and therefore, does not have any enantiomers or diastereomers.

The piperidine and piperazine rings are not planar and exist in rapidly interconverting chair conformations at room temperature. While these represent different spatial arrangements of the atoms (conformational isomers), they are not stereoisomers that can be isolated as separate entities under normal conditions. The lack of stereoisomers simplifies its synthesis and purification, as there is no need for chiral resolutions or stereoselective synthetic methods.

Synthesis

The most common and efficient method for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine is through reductive amination . This process involves the reaction of a protected 4-piperidone derivative with 1-methylpiperazine, followed by the in-situ reduction of the resulting iminium ion intermediate. A common protecting group for the piperidone nitrogen is the tert-butyloxycarbonyl (Boc) group.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_Imine Iminium Ion Intermediate N-Boc-4-piperidone->Intermediate_Imine + 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine Boc-Protected_Product tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate Intermediate_Imine->Boc-Protected_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., Sodium triacetoxyborohydride) Final_Product 1-(1-Methyl-4-piperidinyl)piperazine Boc-Protected_Product->Final_Product + Acid Acid Acid (e.g., HCl in Methanol)

Caption: Synthetic pathway for 1-(1-Methyl-4-piperidinyl)piperazine.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine hydrochloride, based on published methods.[7]

Step 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane or dichloroethane (0.2 M) in a round-bottom flask, add 1-methylpiperazine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected product. This intermediate is often of sufficient purity for the subsequent deprotection step.

Step 2: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine Hydrochloride

  • Dissolve the crude intermediate from Step 1 in methanol (e.g., to a concentration of 0.1 M).

  • At room temperature, add a saturated solution of hydrogen chloride in methanol dropwise to the stirred solution.

  • Continue stirring at room temperature for 2 hours, during which a white solid should precipitate.

  • Collect the solid product by filtration.

  • Wash the filter cake with anhydrous methanol.

  • Dry the product at 50°C to obtain 1-(1-Methyl-4-piperidinyl)piperazine hydrochloride.

The following diagram illustrates the experimental workflow:

G cluster_0 Reductive Amination cluster_1 Deprotection and Salt Formation A Mix N-Boc-4-piperidone and 1-Methylpiperazine in Solvent B Stir for 1-2 hours A->B C Add Reducing Agent B->C D Stir for 12-24 hours C->D E Quench with NaHCO₃ (aq) D->E F Extract with Dichloromethane E->F G Dry and Concentrate F->G H Obtain Crude Boc-Protected Intermediate G->H I Dissolve Intermediate in Methanol H->I Proceed to Deprotection J Add HCl in Methanol I->J K Stir for 2 hours J->K L Filter Precipitate K->L M Wash with Methanol L->M N Dry the Product M->N O Obtain 1-(1-Methyl-4-piperidinyl)piperazine HCl N->O

Caption: Experimental workflow for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine HCl.

Applications

1-(1-Methyl-4-piperidinyl)piperazine is a valuable building block in medicinal chemistry. It is frequently used as an intermediate in the synthesis of a variety of pharmacologically active compounds, including antipsychotics and antidepressants.[1] Its structural features, including the presence of two basic nitrogen atoms and a lipophilic methyl group, allow for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.[4]

Safety Information

1-(1-Methyl-4-piperidinyl)piperazine is classified as a corrosive substance and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

References

Foundational

An In-depth Technical Guide on the Solubility of 1-(1-Methyl-4-piperidinyl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 1-(1-Methyl-4-piperidinyl)piperazine, a key intermediate in the synthesis of var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(1-Methyl-4-piperidinyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its solubility in organic solvents is critical for its application in synthetic chemistry, purification processes, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and illustrates the procedural workflow.

Introduction to 1-(1-Methyl-4-piperidinyl)piperazine

1-(1-Methyl-4-piperidinyl)piperazine, with the CAS number 23995-88-2, is a heterocyclic amine containing both a piperidine and a piperazine moiety. Its chemical structure significantly influences its physicochemical properties, including its solubility. The presence of nitrogen atoms allows for hydrogen bonding, which, combined with the overall molecular structure, dictates its interaction with various organic solvents.

Solubility of 1-(1-Methyl-4-piperidinyl)piperazine in Organic Solvents

Quantitative solubility data for 1-(1-Methyl-4-piperidinyl)piperazine in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility characteristics. The compound is described as being slightly soluble in several common organic solvents. It is also suggested that its solubility is generally favorable in polar solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for 1-(1-Methyl-4-piperidinyl)piperazine in selected organic solvents.

Organic SolventChemical FormulaPolarityQualitative Solubility
MethanolCH₃OHPolar ProticSlightly Soluble
ChloroformCHCl₃Polar AproticSlightly Soluble
DichloromethaneCH₂Cl₂Polar AproticSlightly Soluble

It is important to note that "slightly soluble" is a qualitative term and the actual quantitative solubility can vary. Therefore, for precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed experimental protocol for determining the thermodynamic solubility of 1-(1-Methyl-4-piperidinyl)piperazine in an organic solvent, based on the widely accepted shake-flask method. This method is considered the gold standard for reliable solubility measurements.

Materials and Equipment
  • 1-(1-Methyl-4-piperidinyl)piperazine (liquid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Supersaturated Solutions:

    • Add a known volume of the selected organic solvent to a series of glass vials.

    • To each vial, add an excess amount of 1-(1-Methyl-4-piperidinyl)piperazine. The presence of a visible undissolved phase of the compound is necessary to ensure a saturated solution at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically to ensure that the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved compound to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any undissolved micro-droplets.

  • Quantification:

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of 1-(1-Methyl-4-piperidinyl)piperazine.

    • Prepare a calibration curve using standard solutions of 1-(1-Methyl-4-piperidinyl)piperazine of known concentrations in the same solvent.

  • Data Analysis:

    • Calculate the solubility of 1-(1-Methyl-4-piperidinyl)piperazine in the selected solvent based on the determined concentration from the calibration curve.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-(1-Methyl-4-piperidinyl)piperazine.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution B Equilibration (e.g., 24-48h at 25°C) A->B Agitation C Sample Collection (Supernatant) B->C Settling D Filtration C->D E Dilution D->E F Analytical Quantification (e.g., HPLC/GC) E->F G Data Analysis and Solubility Calculation F->G

Exploratory

Spectroscopic Profile of 1-(1-Methyl-4-piperidinyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectral data available for the heterocyclic compound 1-(1-Methyl-4-piperidinyl)piperazine, a valu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data available for the heterocyclic compound 1-(1-Methyl-4-piperidinyl)piperazine, a valuable building block in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Chemical Structure and Properties

  • IUPAC Name: 1-(1-methylpiperidin-4-yl)piperazine[1]

  • CAS Number: 23995-88-2[1][2]

  • Molecular Formula: C₁₀H₂₁N₃[1]

  • Molecular Weight: 183.29 g/mol [1][2]

Spectral Data Summary

The following tables summarize the available quantitative spectral data for 1-(1-Methyl-4-piperidinyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, fully assigned ¹H and ¹³C NMR spectra with detailed chemical shifts and coupling constants are limited, data for the constituent piperidine and piperazine rings can be referenced for interpretation.

Table 1: Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
C (Piperidine, CH)60-65
C (Piperidine, CH₂)45-55
C (Piperidine, N-CH₃)40-50
C (Piperazine, CH₂)45-55

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Representative ¹H NMR Chemical Shifts for Related Structures

Functional GroupRepresentative Chemical Shift (ppm)
N-CH₃ (Piperidine)2.2 - 2.8
CH₂ (Piperidine ring)1.4 - 3.0
CH (Piperidine ring)2.5 - 3.5
NH (Piperazine ring)1.5 - 2.5 (broad)
CH₂ (Piperazine ring)2.5 - 3.5
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data

TechniqueInstrumentKey Absorptions (cm⁻¹)Source
ATR-NeatBruker Tensor 27 FT-IRC-H stretching (alkanes), N-H stretching (secondary amine), C-N stretchingBio-Rad Laboratories, Inc.[1]

Note: Specific peak assignments require analysis of the full spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry (GC-MS) Data

TechniqueKey Fragments (m/z)Source
GC-MS97 (Top Peak), 96, 43NIST Mass Spectrometry Data Center[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not publicly available. However, the following sections describe standard methodologies for obtaining such spectra for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium Oxide, D₂O)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer acquisition time and/or more scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine sample (liquid or solid)

  • FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[1]

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • If the sample is a liquid, place a small drop onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount of the powder or solid on the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine sample

  • Volatile solvent (e.g., methanol or dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the GC oven temperature program. This typically involves an initial hold at a low temperature, followed by a ramp to a higher temperature to ensure separation of components.

    • Set the injector temperature to ensure complete vaporization of the sample.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV for library matching), and the mass range to be scanned.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition: The sample is separated by the GC column, and the eluting components are introduced into the mass spectrometer for ionization and analysis.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the retention time of the compound.

    • The mass spectrum corresponding to the compound's peak in the TIC will show the molecular ion (if present) and the fragmentation pattern, which can be used for structural elucidation and library matching.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like 1-(1-Methyl-4-piperidinyl)piperazine.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting Point) Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy (ATR-FTIR) Characterization->IR MS Mass Spectrometry (GC-MS) Characterization->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and comprehensive spectral analysis of a chemical compound.

References

Foundational

The 1-(1-Methyl-4-piperidinyl)piperazine Scaffold: A Gateway to CNS-Active Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1-(1-Methyl-4-piperidinyl)piperazine is a heterocyclic organic compound that has garnered significant attention in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While comprehensive pharmacological data on this specific molecule's direct mechanism of action in the central nervous system (CNS) is not extensively documented in public literature, its true significance lies in its role as a crucial structural scaffold and synthetic intermediate in the development of novel therapeutics. This technical guide will explore the importance of the 1-(1-methyl-4-piperidinyl)piperazine moiety by examining the CNS-active drugs derived from it, discussing the general neuropharmacological properties of the broader piperazine and piperidine classes, and providing standardized methodologies for its potential future characterization.

The Role of 1-(1-Methyl-4-piperidinyl)piperazine as a Synthetic Intermediate

Extensive reviews of chemical and pharmaceutical literature reveal that 1-(1-Methyl-4-piperidinyl)piperazine is primarily utilized as a building block in the synthesis of more complex, pharmacologically active agents. Its bifunctional nature, possessing both a piperidine and a piperazine ring, allows for diverse chemical modifications, making it a versatile starting point for creating molecules with specific receptor affinities and desired pharmacokinetic properties.

Two notable examples of drugs synthesized using this scaffold are Zavegepant, for the treatment of migraine, and Brigatinib, an anticancer agent with significant CNS activity.

Table 1: CNS-Active Drugs Utilizing the 1-(1-Methyl-4-piperidinyl)piperazine Scaffold
Drug NameTherapeutic AreaCore Mechanism of Action in the CNS
Zavegepant MigraineCompetitive, reversible antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2]
Brigatinib Oncology (ALK+ NSCLC)Potent inhibitor of Anaplastic Lymphoma Kinase (ALK), with the ability to cross the blood-brain barrier and act on brain metastases.[3][4][5]

Mechanism of Action of Key Derivatives

Zavegepant: A CGRP Receptor Antagonist

Zavegepant (marketed as Zavzpret) is a third-generation small molecule CGRP receptor antagonist, or "gepant," approved for the acute treatment of migraine.[1][6] The pathophysiology of migraine is closely linked to the release of CGRP, a neuropeptide that causes potent vasodilation and is involved in pain signaling within the trigeminal nervous system.[1][2]

Signaling Pathway: During a migraine attack, activation of the trigeminal ganglion leads to the release of CGRP. CGRP then binds to its receptors on various cells, including smooth muscle cells of meningeal blood vessels and neurons, leading to vasodilation and nociceptive signaling. Zavegepant acts by competitively blocking the CGRP receptor, thereby preventing the downstream effects of CGRP and alleviating the headache and associated symptoms of migraine.[1]

Zavegepant_MoA cluster_0 Presynaptic Neuron (Trigeminal Ganglion) cluster_1 Postsynaptic Neuron / Effector Cell Migraine_Trigger Migraine Trigger (e.g., Stress, Cortical Spreading Depression) CGRP_Release CGRP Release CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor CGRP binds to Signaling_Cascade Downstream Signaling (e.g., cAMP production) CGRP_Receptor->Signaling_Cascade activates Pain_Vasodilation Pain Sensation & Vasodilation Signaling_Cascade->Pain_Vasodilation leads to Zavegepant Zavegepant Zavegepant->CGRP_Receptor blocks

Caption: Mechanism of action of Zavegepant as a CGRP receptor antagonist.
Brigatinib: An ALK Inhibitor with CNS Penetration

Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) that is positive for an abnormal anaplastic lymphoma kinase (ALK) gene. While its primary target is oncological, its efficacy in treating brain metastases highlights its significant CNS activity.[3][4] The ability of Brigatinib to cross the blood-brain barrier is a critical feature, as the CNS is a common site for metastasis in ALK-positive NSCLC.[4]

Mechanism of Action: In ALK-positive NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene (e.g., EML4-ALK) that produces a constitutively active ALK fusion protein. This aberrant kinase drives downstream signaling pathways, such as the RAS-MEK-ERK and JAK-STAT pathways, promoting cell proliferation and survival. Brigatinib functions by binding to the ATP-binding pocket of the ALK protein, inhibiting its kinase activity and thereby blocking these downstream oncogenic signals.[5] Its chemical structure, which includes the 1-(1-methyl-4-piperidinyl)piperazine moiety, contributes to its ability to effectively penetrate the CNS.

Potential CNS Targets of the Piperazine-Piperidine Scaffold

The piperazine and piperidine rings are prevalent pharmacophores in neuropharmacology, known to interact with a variety of CNS receptors. This suggests that the 1-(1-methyl-4-piperidinyl)piperazine scaffold itself may have inherent, albeit uncharacterized, affinities for several key targets.

  • Dopamine Receptors: Arylpiperazine derivatives are well-known ligands for dopamine D2 and D3 receptors, forming the basis for many antipsychotic drugs.[7]

  • Serotonin Receptors: Various substituted piperazines have high affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, and are used as antidepressants and anxiolytics.

  • Sigma Receptors: The piperidine moiety is a common feature in high-affinity sigma-1 (σ1) receptor ligands, which are being investigated for their potential in treating neurodegenerative diseases and pain.[8][9][10]

  • Histamine Receptors: The piperazine structure is also found in several histamine H1 and H3 receptor antagonists.[8]

The combination of these two rings in one molecule could theoretically result in a compound with a complex polypharmacological profile, potentially acting on multiple receptor systems simultaneously.

Hypothetical_CNS_Targets 5HT_R Serotonin (5-HT) Receptors Antidepressant Antidepressant/ Anxiolytic Effects 5HT_R->Antidepressant Sigma1_R Sigma-1 (σ1) Receptors Neuromodulation Neuromodulation/ Neuroprotection Sigma1_R->Neuromodulation H3_R Histamine H3 Receptors Cognitive_Modulation Cognitive Modulation H3_R->Cognitive_Modulation Core_Scaffold Core_Scaffold Core_Scaffold->5HT_R potential interaction Core_Scaffold->Sigma1_R potential interaction Core_Scaffold->H3_R potential interaction D2_R D2_R Antipsychotic Antipsychotic D2_R->Antipsychotic

Caption: Hypothetical CNS receptor interactions of the piperazine-piperidine scaffold.

Experimental Protocols for Pharmacological Characterization

To elucidate the specific mechanism of action of 1-(1-methyl-4-piperidinyl)piperazine, a systematic pharmacological evaluation would be required. Below is a detailed, generalized protocol for an in vitro radioligand binding assay, a standard method for determining a compound's affinity for a specific receptor.

General Protocol: Radioligand Receptor Binding Assay

1. Objective: To determine the binding affinity (Ki) of 1-(1-methyl-4-piperidinyl)piperazine for a panel of CNS receptors (e.g., dopamine D2, serotonin 5-HT1A, sigma-1).

2. Materials:

  • Test Compound: 1-(1-methyl-4-piperidinyl)piperazine

  • Radioligand: A specific high-affinity radioactive ligand for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors).

  • Receptor Source: Cell membranes prepared from recombinant cell lines expressing the target receptor or from homogenized brain tissue (e.g., rat striatum for D2 receptors).

  • Assay Buffer: Specific to the receptor (e.g., Tris-HCl buffer with physiological salts).

  • Non-specific Binding Agent: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., Haloperidol for D2).

  • Scintillation Cocktail and Vials.

  • Glass Fiber Filters and Filtration Apparatus.

  • Liquid Scintillation Counter.

3. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare assay buffer, radioligand solution, and non-specific binding agent solution at their optimal concentrations.

  • Assay Incubation: In test tubes, combine the receptor-containing membranes, the radioligand, and either buffer (for total binding), the non-specific binding agent (for non-specific binding), or a concentration of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the percentage inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow Incubation Incubate Components: Receptor + Radioligand + Compound Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End Determine Receptor Affinity Analysis->End

Caption: General workflow for a radioligand receptor binding assay.

Conclusion

While 1-(1-methyl-4-piperidinyl)piperazine may not be an end-product therapeutic, its importance to the field of CNS drug discovery is undeniable. It serves as a highly valuable and versatile scaffold, enabling the synthesis of potent and specific agents like Zavegepant and Brigatinib that act on critical CNS-related pathways. The inherent pharmacological potential of the combined piperidine-piperazine structure suggests that derivatives of this core could be tailored to interact with a wide range of neuroreceptors. Future research involving systematic screening and characterization, using established protocols such as radioligand binding and functional assays, is necessary to fully unlock the therapeutic potential of this and related chemical scaffolds.

References

Exploratory

The Biological Activity of 1-(1-Methyl-4-piperidinyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the biological activity of derivatives based on the 1-(1-methyl-4-piperidinyl)piperazine core structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of derivatives based on the 1-(1-methyl-4-piperidinyl)piperazine core structure. This scaffold is a key pharmacophore in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Biological Activities and Therapeutic Potential

Derivatives of 1-(1-methyl-4-piperidinyl)piperazine have demonstrated significant interactions with key neurotransmitter receptors, positioning them as promising candidates for the treatment of a range of neurological and psychiatric conditions. The primary biological targets for these compounds are dopamine and serotonin receptors, which are critically involved in the pathophysiology of disorders such as schizophrenia, Parkinson's disease, and depression.[1][2]

The versatility of the piperazine and piperidine rings allows for extensive chemical modifications, enabling the fine-tuning of receptor affinity and selectivity.[1][3] Many derivatives have been investigated for their potential as antipsychotic agents, with a focus on achieving a multi-target receptor profile that can address both the positive and negative symptoms of schizophrenia while minimizing side effects.[4][5][6][7][8]

Quantitative Biological Data

The following tables summarize the in vitro binding affinities of various 1-(1-methyl-4-piperidinyl)piperazine derivatives and related structures for key dopamine and serotonin receptors. The data is presented as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM)

Compound/Derivative ClassD₂ ReceptorD₃ ReceptorD₄ ReceptorReference
Indazole-Piperazine ScaffoldsVariesVaries-[4][7]
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines2.6 - 230--[9]
Piperidine-based Scaffold (Sigma-1 selective)425.6 - 1803.4-Varies[10]
N-Phenylpiperazine AnalogsVaries1.4 - 43-[11]
1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines54--[12]

Table 2: Serotonin Receptor Binding Affinities (Ki in nM)

Compound/Derivative Class5-HT₁ₐ Receptor5-HT₂ₐ Receptor5-HT₇ ReceptorReference
Indazole-Piperazine ScaffoldsVariesVaries-[4][7]
Amide-Piperidine/Piperazine DerivativesHigh AffinityHigh Affinity-[8]
Arylpiperazine Derivatives188 - 379-0.58 - 15[13]
Heterocycle Piperazine DerivativesHigh AffinityHigh Affinity-[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key receptor binding assays cited in this guide.

Dopamine D₂ Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D₂ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells stably expressing the human dopamine D₂ receptor (e.g., HEK-293 or CHO-K1 cells).[14]

  • Radioligand: [³H]Spiperone or another suitable high-affinity D₂ receptor radioligand.[14]

  • Non-specific Binding Control: A high concentration of a potent D₂ antagonist, such as haloperidol or (+)-butaclamol.[1]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts like NaCl, KCl, CaCl₂, and MgCl₂.[1]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

  • Termination: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Serotonin 5-HT₁ₐ Receptor Binding Assay

This assay is similar in principle to the D₂ receptor binding assay and is used to determine the affinity of a test compound for the 5-HT₁ₐ receptor.

Materials:

  • Membrane Preparation: Crude membrane fractions from a cell line expressing the human 5-HT₁ₐ receptor or from brain tissue rich in these receptors (e.g., rat hippocampus).[15]

  • Radioligand: [³H]8-OH-DPAT is a commonly used agonist radioligand for the 5-HT₁ₐ receptor.[15]

  • Non-specific Binding Control: A high concentration of a 5-HT₁ₐ receptor antagonist like WAY-100635.[15]

  • Assay Buffer: Similar to the dopamine receptor binding assay buffer.

  • Filtration and Scintillation Equipment: As described for the D₂ assay.

Procedure: The procedure follows the same steps as the dopamine D₂ receptor binding assay: incubation of membranes, radioligand, and test compound; equilibration; rapid filtration; washing; and quantification of radioactivity. The IC₅₀ and subsequently the Ki values are calculated in the same manner.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of 1-(1-methyl-4-piperidinyl)piperazine derivatives.

G cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation

Caption: Dopamine D2 receptor signaling pathway.

G cluster_1 Serotonin 5-HT1A Receptor Signaling HT1AR 5-HT1A Receptor Gi Gi/o Protein HT1AR->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channel Gi->GIRK Activation cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux

Caption: Serotonin 5-HT1A receptor signaling pathway.

G cluster_2 Receptor Binding Assay Workflow start Start prepare Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare incubate Incubate Components prepare->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

References

Foundational

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(1-Methyl-4-piperidinyl)piperazine and its Analogs

Introduction 1-(1-Methyl-4-piperidinyl)piperazine is a heterocyclic organic compound featuring a piperazine ring linked to a methylated piperidine group.[1] While this specific molecule is not extensively documented as a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a heterocyclic organic compound featuring a piperazine ring linked to a methylated piperidine group.[1] While this specific molecule is not extensively documented as a therapeutic agent in publicly available literature, its core structure, the piperidinyl-piperazine scaffold, is a cornerstone in modern medicinal chemistry.[2][3][4] This scaffold is present in numerous centrally active drugs, particularly those targeting neuropsychiatric and neurological disorders.[3][5] Derivatives of piperidine and piperazine have shown significant promise in modulating various receptors in the central nervous system (CNS), making them a fertile ground for drug discovery.[2][3] This guide will explore the potential therapeutic targets of 1-(1-Methyl-4-piperidinyl)piperazine by examining the well-established pharmacology of structurally related compounds. The focus will be on the dopamine and serotonin receptor families, which are common targets for this class of molecules.[3][6][7]

Potential Therapeutic Targets

Based on the pharmacology of analogous piperidinyl-piperazine derivatives, the primary potential therapeutic targets for 1-(1-Methyl-4-piperidinyl)piperazine are G-protein coupled receptors (GPCRs) within the central nervous system. These include dopamine and serotonin receptors, which are pivotal in regulating mood, cognition, and motor control.[3][6]

  • Dopamine Receptors (D2): Many piperazine derivatives exhibit a strong affinity for the dopamine D2 receptor.[1][6] They can act as antagonists, partial agonists, or agonists, leading to a range of therapeutic effects. For instance, D2 receptor antagonism is a key mechanism for many antipsychotic drugs used in the treatment of schizophrenia.[3]

  • Serotonin Receptors (5-HT1A, 5-HT2A): The serotonin system is another major target for this class of compounds. Affinity for 5-HT1A and 5-HT2A receptors is a common feature of multi-target antipsychotics and antidepressants.[6][7] Modulation of these receptors can influence mood, anxiety, and cognitive functions.[4]

  • GABA Receptors: Some piperazine derivatives are known to interact with GABA receptors, the primary inhibitory neurotransmitter receptors in the brain.[1] This interaction can lead to sedative and anxiolytic effects.[8]

The versatile nature of the piperidinyl-piperazine scaffold allows for fine-tuning of receptor affinity and selectivity through chemical modifications, enabling the development of drugs with specific therapeutic profiles.[3]

Quantitative Pharmacological Data of Analogous Compounds

The following table summarizes the binding affinities (Ki) of a representative multi-target antipsychotic candidate, Compound 11, which shares the piperidinyl-piperazine core structure.[6] This data illustrates the potential polypharmacology of such compounds.

Target ReceptorBinding Affinity (Ki, nM)
Dopamine D215.3
Serotonin 5-HT1A8.7
Serotonin 5-HT2A12.5
Serotonin 5-HT2C> 1000
Histamine H1> 1000

Data sourced from a study on multi-target antipsychotic derivatives.[6]

Signaling Pathways

The therapeutic effects of compounds targeting D2 and 5-HT1A receptors are mediated through complex intracellular signaling cascades. The diagram below illustrates a simplified overview of the canonical signaling pathways associated with these receptors.

G_protein_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R D2 Receptor AC Adenylyl Cyclase D2R->AC PLC Phospholipase C D2R->PLC HT1AR 5-HT1A Receptor HT1AR->AC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->CREB Gene Gene Expression CREB->Gene

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling Pathways

Experimental Protocols

The identification and characterization of the therapeutic targets for novel compounds involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

1. Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of 1-(1-Methyl-4-piperidinyl)piperazine analogs for dopamine D2 and serotonin 5-HT1A/2A receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the receptor (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).

    • Test compound (1-(1-Methyl-4-piperidinyl)piperazine analog).

    • Non-specific binding control (e.g., Haloperidol for D2).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. In Vivo Behavioral Assays

These assays are used to assess the functional effects of a compound in a living organism, providing insights into its potential therapeutic efficacy.

  • Apomorphine-Induced Climbing in Mice (for D2 antagonism):

    • Objective: To evaluate the D2 receptor antagonist activity of the test compound.

    • Procedure:

      • Administer the test compound or vehicle to mice.

      • After a pre-treatment period, administer apomorphine, a dopamine agonist, to induce climbing behavior.

      • Observe and score the climbing behavior for a set duration.

      • A reduction in climbing behavior compared to the vehicle group indicates D2 antagonist activity.[6]

  • DOI-Induced Head-Twitch Response in Mice (for 5-HT2A antagonism):

    • Objective: To assess the 5-HT2A receptor antagonist properties of the test compound.

    • Procedure:

      • Administer the test compound or vehicle to mice.

      • After a pre-treatment period, administer DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), a 5-HT2A agonist.

      • Count the number of head twitches over a specified period.

      • A decrease in the number of head twitches suggests 5-HT2A antagonist activity.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CNS-active compound.

experimental_workflow synthesis Compound Synthesis in_vitro In Vitro Screening synthesis->in_vitro binding Radioligand Binding Assays (D2, 5-HT1A, 5-HT2A, etc.) in_vitro->binding functional Functional Assays (e.g., cAMP, Ca²⁺ flux) in_vitro->functional in_vivo In Vivo Behavioral Studies in_vitro->in_vivo antipsychotic Antipsychotic Models (Apomorphine-induced climbing) in_vivo->antipsychotic anxiolytic Anxiolytic/Antidepressant Models (Elevated plus maze, Forced swim test) in_vivo->anxiolytic adme_tox ADME/Tox Profiling in_vivo->adme_tox pk Pharmacokinetics (Absorption, Distribution) adme_tox->pk tox Toxicology (hERG, Cytotoxicity) adme_tox->tox lead_opt Lead Optimization adme_tox->lead_opt lead_opt->synthesis Iterative Refinement

Preclinical Drug Discovery Workflow for CNS-Active Compounds

While direct pharmacological data for 1-(1-Methyl-4-piperidinyl)piperazine is scarce, the extensive research on its core piperidinyl-piperazine scaffold provides a strong foundation for predicting its potential therapeutic targets. The dopamine and serotonin receptor systems are the most probable candidates for its biological activity. Further investigation through the experimental protocols outlined in this guide would be necessary to elucidate the specific pharmacological profile of this compound and determine its therapeutic potential. The multi-target nature of many piperidinyl-piperazine derivatives suggests that 1-(1-Methyl-4-piperidinyl)piperazine could be a valuable lead compound for the development of novel treatments for complex neuropsychiatric disorders.

References

Exploratory

1-(1-Methyl-4-piperidinyl)piperazine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-(1-Methyl-4-piperidinyl)piperazine For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information f...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1-(1-Methyl-4-piperidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(1-Methyl-4-piperidinyl)piperazine (CAS No: 23995-88-2), a compound utilized in laboratory and chemical synthesis applications. Due to its hazardous nature, strict adherence to the following precautions is imperative to ensure personnel safety and environmental protection.

Chemical Identification

IdentifierValue
Chemical Name 1-(1-Methyl-4-piperidinyl)piperazine
Synonyms 1-(1-methylpiperidin-4-yl)piperazine, 1-Methyl-4-piperazinopiperidine
CAS Number 23995-88-2
Molecular Formula C₁₀H₂₁N₃
Molecular Weight 183.29 g/mol
Appearance Colorless to light yellow clear liquid or solid
Refractive Index n20/D 1.508

Hazard Identification and Classification

1-(1-Methyl-4-piperidinyl)piperazine is classified as a hazardous substance. The primary hazards are its corrosive effects on skin and eyes.

GHS Classification Summary

Hazard ClassCategory
Skin Corrosion/Irritation1B / 1C
Serious Eye Damage/Eye Irritation1
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)

GHS Label Elements

ElementDescription
Pictogram
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.

NFPA 704 Rating

CategoryRating
Health 3
Flammability 1
Instability 0
Special Hazards -

A health rating of 3 indicates that short exposure could cause serious temporary or moderate residual injury.[1] A flammability rating of 1 indicates that the material requires considerable preheating before ignition can occur.[1] An instability rating of 0 indicates that the material is normally stable, even under fire exposure conditions.[1]

First-Aid Measures

Immediate medical attention is required for all exposure routes.[2][3]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] Seek immediate medical attention.[2]

  • Skin Contact: Immediately take off all contaminated clothing.[1][2] Rinse the skin with plenty of water and soap.[1] Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][2]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][3]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[2]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[2] Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2] Wear appropriate personal protective equipment.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains, sewers, or waterways.[1][2]

  • Methods for Containment and Cleaning Up: For small spills, absorb with an inert material and place in a suitable container for disposal.[3] For large spills, dike the area to contain the spill and collect the material for disposal.[4]

Handling and Storage

  • Safe Handling: Use only in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2] Wash hands thoroughly after handling.[2]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[2] Keep containers tightly closed when not in use.[2] Store in a corrosives area.[2] Protect from moisture as the material is hygroscopic.[2]

  • Incompatible Materials: Strong oxidizing agents, acids.[3]

Exposure Controls and Personal Protection

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas.[2] Eyewash stations and safety showers should be close to the workstation.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Experimental Protocols

Specific toxicological studies for 1-(1-Methyl-4-piperidinyl)piperazine are not publicly available. The hazard classifications are based on data from similar compounds and computational models. The following are generalized protocols based on OECD guidelines for assessing the key hazards of this chemical.

Skin Corrosion/Irritation (Based on OECD Guideline 431)

This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin corrosivity.[2][4]

  • Preparation: The RhE tissue is cultured to form a multi-layered epidermis that mimics human skin.

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the cell viability of the tissue is measured using a colorimetric assay (e.g., MTT assay).

  • Classification: The chemical is classified as corrosive if cell viability falls below certain thresholds at the specified time points.[4]

Serious Eye Damage/Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[1][3]

  • Pre-assessment: A weight-of-evidence analysis of existing data is performed to avoid unnecessary animal testing.[1]

  • In Vivo Test (if necessary): A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[3]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[3]

  • Scoring: The severity of the lesions is scored to determine the level of irritation or damage.

  • Classification: The substance is classified based on the severity and reversibility of the observed effects.

Visualizations

G cluster_inhalation Inhalation Exposure inhalation_start Inhalation of Vapors/Dust inhalation_step1 Move to Fresh Air inhalation_start->inhalation_step1 inhalation_step2 Keep at Rest inhalation_step1->inhalation_step2 inhalation_step3 Provide Oxygen if Breathing is Difficult inhalation_step2->inhalation_step3 inhalation_step4 Artificial Respiration if Not Breathing inhalation_step3->inhalation_step4 inhalation_end Seek Immediate Medical Attention inhalation_step4->inhalation_end

Caption: First-aid workflow for inhalation exposure.

G cluster_skin_eye Skin or Eye Contact contact_start Skin or Eye Contact Occurs skin_step1 Remove Contaminated Clothing contact_start->skin_step1 eye_step1 Rinse Eyes Cautiously with Water contact_start->eye_step1 skin_step2 Rinse Skin with Plenty of Water skin_step1->skin_step2 contact_end Seek Immediate Medical Attention skin_step2->contact_end eye_step2 Remove Contact Lenses if Possible eye_step1->eye_step2 eye_step2->contact_end

Caption: First-aid workflow for skin or eye contact.

G cluster_ingestion Ingestion ingestion_start Chemical is Ingested ingestion_step1 Rinse Mouth with Water ingestion_start->ingestion_step1 ingestion_step2 Do NOT Induce Vomiting ingestion_step1->ingestion_step2 ingestion_step3 Do Not Give Anything by Mouth if Unconscious ingestion_step2->ingestion_step3 ingestion_end Seek Immediate Medical Attention ingestion_step3->ingestion_end

Caption: First-aid workflow for ingestion.

G cluster_handling Safe Handling Workflow start Before Handling step1 Consult Safety Data Sheet start->step1 step2 Ensure Proper Ventilation / Use Fume Hood step1->step2 step3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) step2->step3 step4 During Handling step3->step4 step5 Avoid Inhalation, Ingestion, and Skin/Eye Contact step4->step5 step6 After Handling step5->step6 step7 Wash Hands Thoroughly step6->step7 step8 Store Chemical in a Cool, Dry, Well-Ventilated Area step7->step8 end Handling Complete step8->end

Caption: General workflow for safe handling of 1-(1-Methyl-4-piperidinyl)piperazine.

References

Foundational

An In-depth Technical Guide to 1-(1-Methyl-4-piperidinyl)piperazine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Methyl-4-piperidinyl)piperazine, a key building block in pharmaceutical synthesis. The document details commercially available sources, their respective puri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(1-Methyl-4-piperidinyl)piperazine, a key building block in pharmaceutical synthesis. The document details commercially available sources, their respective purities, and the analytical methodologies crucial for its quality control in a research and development setting.

Core Compound Details

1-(1-Methyl-4-piperidinyl)piperazine , with the CAS Number 23995-88-2 , is a heterocyclic amine. Its chemical structure consists of a piperazine ring substituted with a 1-methyl-4-piperidinyl group. This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] It is typically a colorless to pale yellow liquid or solid, depending on its purity and storage conditions.[1]

It is important to distinguish this compound from a structurally similar molecule, 1-Methyl-4-(4-piperidinyl)-piperazine , which has the CAS Number 53617-36-0 . While the names are often used interchangeably in commercial listings, researchers should pay close attention to the CAS number to ensure they are acquiring the correct isomer for their specific synthetic route.

Commercial Availability and Purity

A critical aspect for any research or drug development program is the reliable sourcing of starting materials with well-defined purity profiles. The following table summarizes a selection of suppliers for 1-(1-Methyl-4-piperidinyl)piperazine (CAS: 23995-88-2) and its close analogue (CAS: 53617-36-0), along with their stated purities.

SupplierCAS NumberStated PurityAnalysis Method
Parchem23995-88-2TypicalNot Specified
TCI Chemicals23995-88-2>97.0%GC
Sigma-Aldrich23995-88-2≥98.0%GC
Thermo Scientific53617-36-098%Not Specified
ChemicalBook Supplier 153617-36-098%Not Specified
ChemicalBook Supplier 253617-36-098%Not Specified

Analytical Methods for Purity Determination

Ensuring the purity of 1-(1-Methyl-4-piperidinyl)piperazine is paramount for the successful and reproducible synthesis of downstream compounds. A variety of analytical techniques can be employed for this purpose.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for assessing the purity of this compound.[2][3]

Gas Chromatography (GC): As indicated by several suppliers, GC is a primary method for purity analysis.[4] A validated GC method for the determination of piperazine and its derivatives in pharmaceutical drug substances has been reported, which can be adapted for this specific compound.[3]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique for separating the main compound from any impurities.[2]

Spectroscopic Methods

Spectroscopic techniques are essential for confirming the chemical structure of 1-(1-Methyl-4-piperidinyl)piperazine and identifying any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[5]

  • Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry provides information on the molecular weight of the compound and its fragmentation pattern, aiding in structure confirmation and impurity identification.[2][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups within the molecule.[5]

Experimental Protocols

While specific, detailed experimental protocols for the analysis of 1-(1-Methyl-4-piperidinyl)piperazine are often proprietary to the supplier, a general workflow for purity determination by Gas Chromatography can be outlined based on established methods for similar compounds.[3]

General Gas Chromatography (GC) Protocol for Purity Assessment
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • Column: A capillary column with a stationary phase suitable for the analysis of amines, such as a DB-17 (50% Phenyl-methylpolysiloxane), is recommended.[3]

  • Carrier Gas: Helium is a common carrier gas.[3]

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 260°C, respectively.[3]

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of components with different boiling points. A representative program might start at 150°C, hold for a period, and then ramp up to a higher temperature, such as 260°C.[3]

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol.[3]

  • Injection: A small volume (e.g., 1.0 µL) of the prepared sample is injected into the GC.[3]

  • Data Analysis: The area of the peak corresponding to 1-(1-Methyl-4-piperidinyl)piperazine is compared to the total area of all peaks in the chromatogram to calculate the purity.

Quality Control Workflow in Drug Development

The quality control of a chemical intermediate like 1-(1-Methyl-4-piperidinyl)piperazine is a critical step in the drug development process. The following diagram illustrates a typical workflow.

QC_Workflow cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Decision and Release A Receipt of 1-(1-Methyl-4-piperidinyl)piperazine B Visual Inspection (Color, Physical State) A->B C Documentation Review (CoA, SDS) B->C D Sampling C->D E Identification (FTIR, NMR) D->E F Purity Assay (GC, HPLC) D->F G Impurity Profiling (GC-MS, LC-MS) D->G H Data Review and Comparison to Specifications E->H F->H G->H I Material Release for Synthesis H->I Pass J Material Rejection H->J Fail

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine from 1-methyl-4-piperidone. The primary synthetic route described is a one-pot reductive amination reaction, a widely utilized and efficient method for the formation of carbon-nitrogen bonds. This protocol is intended for use by qualified researchers and scientists in the field of medicinal chemistry and drug development. All quantitative data is summarized in a structured table, and the experimental workflow and chemical reaction pathway are visualized using diagrams.

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring both a piperidine and a piperazine ring, is prevalent in numerous central nervous system (CNS) agents, antihistamines, and other therapeutic molecules. The synthesis of this intermediate is therefore of significant interest to the drug development community. The protocol outlined herein describes a reliable and scalable method for its preparation.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine.

ParameterValueReference
Reactants
1-Methyl-4-piperidone1.0 eqN/A
Piperazine2.0 eqN/A
Sodium triacetoxyborohydride1.5 eq[1]
DichloromethaneAnhydrous[1]
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)[2]
Reaction Time12-24 hours[3]
AtmosphereInert (Nitrogen or Argon)Standard Practice
Product Characterization
Molecular FormulaC₁₀H₂₁N₃[4][5]
Molecular Weight183.29 g/mol [4][5]
CAS Number23995-88-2[4][5]
AppearanceColorless to pale yellow liquid or solid[6]
Typical Yield60-80%[3]

Experimental Protocol

This protocol details the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine via reductive amination.

Materials:

  • 1-Methyl-4-piperidone

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-methyl-4-piperidone (1.0 eq) and anhydrous piperazine (2.0 eq). Dissolve the reactants in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 30 minutes. The reaction is exothermic; maintain the temperature at or below 25 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to afford the pure 1-(1-Methyl-4-piperidinyl)piperazine.

Visualizations

Chemical Reaction Pathway:

Figure 1: Reductive Amination Pathway 1-Methyl-4-piperidone 1-Methyl-4-piperidone Intermediate Iminium Intermediate 1-Methyl-4-piperidone->Intermediate + Piperazine Piperazine Piperazine Product 1-(1-Methyl-4-piperidinyl)piperazine Intermediate->Product [H] (NaBH(OAc)3)

Caption: Figure 1: Reductive amination pathway for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine.

Experimental Workflow:

Figure 2: Experimental Workflow A 1. Reaction Setup: - Add 1-methyl-4-piperidone and piperazine to DCM - Stir under inert atmosphere B 2. Reductive Amination: - Add NaBH(OAc)3 in portions - Stir for 12-24h at room temperature A->B C 3. Work-up: - Quench with saturated NaHCO3 solution B->C D 4. Extraction: - Separate organic layer - Extract aqueous layer with DCM C->D E 5. Drying and Concentration: - Dry combined organic layers over Na2SO4 - Concentrate under reduced pressure D->E F 6. Purification: - Vacuum distillation or column chromatography E->F G Final Product: 1-(1-Methyl-4-piperidinyl)piperazine F->G

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

References

Application

Application Notes and Protocols: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1-Methyl-4-piperidinyl)piperazine is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologicall...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine via a direct reductive amination pathway.

Synthesis Overview

The primary and most efficient method for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine is the direct reductive amination of 1-methyl-4-piperidone with piperazine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

An alternative, two-step synthesis involves the reductive amination of N-Boc-4-piperidone with 1-methylpiperazine, followed by the deprotection of the Boc group.[1] While effective, this method is less atom-economical than the direct approach.

Data Presentation

Table 1: Reactant and Product Information
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 1 1-Methyl-4-piperidone1445-73-4C₆H₁₁NO113.16
Starting Material 2 Piperazine110-85-0C₄H₁₀N₂86.14
Product 1-(1-Methyl-4-piperidinyl)piperazine23995-88-2C₁₀H₂₁N₃183.29
Table 2: Typical Reaction Parameters for Direct Reductive Amination
ParameterValue
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield >85%
Purity (by GC) ≥98.0%
Table 3: Spectroscopic Data for 1-(1-Methyl-4-piperidinyl)piperazine
Spectroscopic TechniqueData
¹H NMR Predicted shifts: δ ~2.9 (m, 4H, piperazine CH₂), ~2.5 (m, 4H, piperazine CH₂), ~2.8 (m, 2H, piperidine CH₂), ~2.3 (s, 3H, N-CH₃), ~2.2 (m, 1H, piperidine CH), ~1.9 (m, 2H, piperidine CH₂), ~1.6 (m, 2H, piperidine CH₂)
¹³C NMR Predicted shifts: δ ~60 (piperidine CH), ~55 (piperidine CH₂), ~46 (N-CH₃), ~50 (piperazine CH₂), ~46 (piperazine CH₂)
FT-IR (ATR) Characteristic peaks for C-H stretching (alkane), C-N stretching.[2]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 183. Key fragments: m/z 97, 96, 43.[2]

Experimental Protocols

Protocol 1: Direct Reductive Amination of 1-Methyl-4-piperidone with Piperazine

This protocol is based on established general procedures for reductive amination.[3]

Materials:

  • 1-Methyl-4-piperidone

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-4-piperidone (1.0 eq) and piperazine (1.2 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of 1-methyl-4-piperidone).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 1_methyl_4_piperidone 1-Methyl-4-piperidone product 1-(1-Methyl-4-piperidinyl)piperazine 1_methyl_4_piperidone->product NaBH(OAc)₃, DCM piperazine Piperazine piperazine->product

Caption: Reductive amination of 1-methyl-4-piperidone and piperazine.

Experimental Workflow

Workflow A 1. Mix Reactants (1-Methyl-4-piperidone, Piperazine) in DCM B 2. Cool to 0 °C A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Extraction with DCM E->F G 7. Wash with Brine F->G H 8. Dry over MgSO₄/Na₂SO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify (optional) I->J

Caption: Step-by-step workflow for the synthesis.

References

Method

Application Note: Chromatographic Purification of 1-(1-Methyl-4-piperidinyl)piperazine

Audience: Researchers, scientists, and drug development professionals. Introduction 1-(1-Methyl-4-piperidinyl)piperazine is a diamine compound frequently utilized as a key building block and intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a diamine compound frequently utilized as a key building block and intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its structure, containing two basic nitrogen centers within piperidine and piperazine rings, imparts specific physicochemical properties that present a challenge for purification. The compound's polarity and basicity can lead to poor peak shape, low recovery, and strong, often irreversible, binding to standard silica gel stationary phases during normal-phase chromatography.

This application note provides detailed protocols for the purification of 1-(1-Methyl-4-piperidinyl)piperazine using two common chromatographic techniques: normal-phase flash chromatography with a modified mobile phase and reversed-phase preparative HPLC at high pH. These methods are designed to overcome the challenges associated with purifying basic amines, enabling the isolation of the target compound with high purity.

Physicochemical Properties

Understanding the properties of 1-(1-Methyl-4-piperidinyl)piperazine is crucial for selecting and optimizing a purification strategy. The compound is a polar, basic molecule with good solubility in polar solvents.[2]

PropertyValueReference
Molecular Formula C₁₀H₂₁N₃[1][3]
Molecular Weight 183.29 g/mol [1][3]
Appearance Colorless to pale yellow liquid or solid[2]
LogP (calculated) 0.2 - 0.41[4][5]
Boiling Point 99°C @ 0.08 mmHg[1]
Refractive Index n20/D 1.508[3]
pKa (predicted) Strongest Basic: 9.5 ± 0.1N/A

Note: pKa is an estimated value based on the structures of piperazine and N-methylpiperidine and is provided for guidance in method development.

Chromatographic Strategy Overview

The purification strategy for a basic amine like 1-(1-Methyl-4-piperidinyl)piperazine requires mitigating the interaction between the basic lone pairs of the nitrogen atoms and the acidic silanol groups of a silica stationary phase. Two primary strategies are effective:

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. To prevent peak tailing and product loss, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase to saturate the acidic sites on the silica.[6][7]

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. To achieve good retention for the polar amine, the mobile phase pH is raised to be approximately 2 units above the compound's pKa. This suppresses the ionization of the amine, rendering it less polar (more hydrophobic) and increasing its interaction with the stationary phase.[6][8]

The choice between these methods depends on the scale of purification, required purity, and available equipment. Flash chromatography is generally suited for larger quantities, while preparative HPLC provides higher resolution and purity.

G Figure 1: General Purification Workflow crude Crude Sample (Post-Synthesis) dev Method Development (TLC or Analytical HPLC) crude->dev select Select Purification Strategy (NPC vs. RPC) dev->select prep Preparative Chromatography select->prep analysis Fraction Analysis (TLC or HPLC) prep->analysis pool Pool Pure Fractions & Remove Solvent analysis->pool final_qc Final Purity Analysis (GC, HPLC, NMR) pool->final_qc pure Purified Compound (>98%) final_qc->pure

Caption: General workflow for the purification of 1-(1-Methyl-4-piperidinyl)piperazine.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is ideal for purifying gram-scale quantities of the target compound. The key to success is the deactivation of the silica gel stationary phase with triethylamine.

Experimental Protocol
  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a mobile phase that provides a retention factor (Rf) of ~0.2-0.3 for the target compound.

    • Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical starting point is 95:5 DCM:MeOH.

    • Crucially, add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent peak tailing. For example: 94.5:5:0.5 DCM:MeOH:TEA.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica:crude material by weight).

    • Prepare a slurry of silica gel in the selected, TEA-containing mobile phase.

    • Pack the column with the slurry and equilibrate by flushing with at least 2-3 column volumes of the mobile phase.[7]

  • Sample Loading:

    • Dissolve the crude 1-(1-Methyl-4-piperidinyl)piperazine in a minimal amount of DCM.

    • Add a small amount of silica gel (1-2 times the weight of the crude material) to this solution.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution may be used for complex mixtures by gradually increasing the percentage of methanol.

    • Collect fractions and monitor the elution progress by TLC.

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

G Figure 2: Normal-Phase Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (e.g., DCM/MeOH/TEA) slurry 2. Prepare Silica Slurry in Mobile Phase + TEA tlc->slurry pack 4. Pack and Equilibrate Column slurry->pack dry_load 3. Dry Load Sample onto Silica load 5. Load Sample onto Column dry_load->load pack->load elute 6. Elute and Collect Fractions load->elute analyze 7. Analyze Fractions by TLC elute->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent pool->evap

Caption: Step-by-step workflow for purification by normal-phase flash chromatography.

Data Presentation (Template)

Table 1: TLC Analysis for Solvent System Optimization

Solvent System (DCM:MeOH:TEA)Rf of ProductRf of Impurity 1Observations
98:2:10.100.25Poor separation
94:5:10.280.55Good separation
89:10:10.450.70Product runs too fast

Protocol 2: Reversed-Phase Preparative HPLC

This protocol is suitable for achieving very high purity (>99%) on a smaller scale (milligrams to a few grams). The method relies on a high pH mobile phase to ensure the analyte is in its neutral, more retentive form.

Experimental Protocol
  • Column and Mobile Phase Selection:

    • Stationary Phase: Use a preparative C18 column that is stable at high pH (e.g., a hybrid silica or polymer-based column).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Method Development (Analytical Scale):

    • On an analytical C18 column, develop a gradient method to separate the target compound from its impurities.

    • A typical gradient might be 5% to 95% Acetonitrile over 15-20 minutes.

    • Determine the retention time of the pure compound.

  • Sample Preparation:

    • Dissolve the crude material in a minimal amount of the initial mobile phase mixture (e.g., 95:5 Mobile Phase A:Mobile Phase B) or in water/DMSO.

    • Filter the sample through a 0.45 µm filter to remove any particulates.

  • Preparative HPLC Run:

    • Scale the analytical gradient to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

    • Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.

    • Inject the filtered sample.

    • Collect fractions based on the UV detector signal corresponding to the target compound's retention time.

  • Product Isolation:

    • Confirm the purity of the fractions containing the product using analytical HPLC.

    • Combine the pure fractions.

    • If the mobile phase is volatile (like ammonium bicarbonate), the product can be isolated by lyophilization (freeze-drying).

    • Alternatively, the acetonitrile can be removed under reduced pressure, and the product can be extracted from the aqueous solution using an organic solvent like DCM after basifying the solution further if necessary.

Data Presentation (Template)

Table 2: Preparative HPLC Method Parameters

ParameterSetting
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10
Mobile Phase B Acetonitrile
Flow Rate 20.0 mL/min
Gradient 5% B to 60% B over 25 min
Detection UV at 210 nm
Injection Volume 1.0 mL (100 mg/mL concentration)

Summary of Purification Results

After purification, the yield and purity should be determined and tabulated for clear reporting. Purity is often assessed by analytical HPLC or Gas Chromatography (GC), as many commercial suppliers use GC to specify the purity of this compound.[3]

Table 3: Purification Outcome Summary (Template)

MethodCrude Mass (g)Purified Mass (g)Yield (%)Initial Purity (%)Final Purity (%)
Normal-Phase 5.04.18285 (HPLC)98.5 (HPLC)
Reversed-Phase 1.00.88085 (HPLC)>99.5 (HPLC)

Conclusion

The purification of 1-(1-Methyl-4-piperidinyl)piperazine can be effectively achieved using either modified normal-phase flash chromatography or high-pH reversed-phase preparative HPLC. The choice of method depends on the desired scale and final purity requirements. For gram-scale purification with good purity, the addition of triethylamine to the mobile phase in normal-phase chromatography is a robust and economical choice. For achieving the highest possible purity, especially for reference standards or sensitive applications, high-pH reversed-phase HPLC is the recommended method. Proper method development and careful execution as outlined in these protocols will enable the consistent isolation of this valuable synthetic intermediate.

References

Application

Application Note: HPLC Analysis of 1-(1-Methyl-4-piperidinyl)piperazine

Abstract This application note details a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(1-Methyl-4-piperidinyl)piperazine. Due to the analyte's lack of a sig...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(1-Methyl-4-piperidinyl)piperazine. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization step using 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed to enable highly sensitive UV detection. This method is suitable for the quantification of 1-(1-Methyl-4-piperidinyl)piperazine in various sample matrices, particularly in the context of pharmaceutical research and development.

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] Accurate and precise quantification of this compound is crucial for process control and quality assurance. The primary challenge in the HPLC analysis of this and similar piperazine derivatives is their poor UV absorbance.[2][3] To overcome this limitation, this method utilizes a well-established derivatization reaction with NBD-Cl, which reacts with the secondary amine groups of the piperazine moiety to form a stable, UV-active derivative.[2][4] This allows for sensitive detection at low concentrations using standard HPLC-UV instrumentation.[2]

Physicochemical Properties of 1-(1-Methyl-4-piperidinyl)piperazine
PropertyValueReference
Molecular FormulaC₁₀H₂₁N₃[1][5]
Molecular Weight183.29 g/mol [1][5]
XLogP30.2[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count3[5]
HPLC Method

The chromatographic separation was optimized to provide a sharp, well-resolved peak for the NBD-derivative of 1-(1-Methyl-4-piperidinyl)piperazine.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 35°C[2]
Detector UV-Vis Photodiode Array (PDA)
Detection Wavelength 340 nm[2]
Method Validation Summary

The proposed method is expected to be validated according to ICH guidelines, demonstrating high precision, accuracy, and linearity over a defined concentration range.[6][7]

ParameterExpected Value
Retention Time (RT) ~ 8.5 min
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Experimental Protocols

Reagents and Materials
  • 1-(1-Methyl-4-piperidinyl)piperazine reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (Reagent grade)

  • Deionized Water

  • 0.45 µm Syringe Filters

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(1-Methyl-4-piperidinyl)piperazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing 1-(1-Methyl-4-piperidinyl)piperazine and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to derivatization.

Derivatization Protocol
  • NBD-Cl Solution (1 mg/mL): Prepare a solution of NBD-Cl in acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, mix 100 µL of the standard or sample solution with 100 µL of the NBD-Cl solution.

  • Add 50 µL of a 0.1 M borate buffer (pH 9.0) to catalyze the reaction.

  • Heat the mixture at 60°C for 30 minutes in a water bath or heating block.[6]

  • Cool the solution to room temperature.

  • Dilute the derivatized solution with the mobile phase as needed before injection into the HPLC system.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the derivatized standard and sample solutions.

  • Record the chromatograms and integrate the peak area for the derivatized analyte.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the derivatized standard solutions against their corresponding concentrations.

  • Determine the concentration of 1-(1-Methyl-4-piperidinyl)piperazine in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample/ Standard S2 Dissolve in Acetonitrile S1->S2 S3 Filter (0.45 µm) S2->S3 D1 Mix with NBD-Cl Solution S3->D1 Aliquots for Derivatization D2 Add Buffer & Heat (60°C, 30 min) D1->D2 D3 Cool to RT D2->D3 A1 Inject into HPLC System D3->A1 Diluted Derivatized Solution A2 Chromatographic Separation A1->A2 A3 UV Detection (340 nm) A2->A3 P1 Peak Integration A3->P1 Chromatographic Data P2 Calibration Curve Construction P1->P2 P3 Quantification P2->P3

Caption: Experimental workflow for the HPLC analysis of 1-(1-Methyl-4-piperidinyl)piperazine.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationships of key HPLC method validation parameters.

References

Method

Application Notes and Protocols for the Development of 1-(1-Methyl-4-piperidinyl)piperazine Derivatives as CNS Drug Candidates

For Researchers, Scientists, and Drug Development Professionals Introduction The 1-(1-methyl-4-piperidinyl)piperazine scaffold is a versatile pharmacophore that serves as a foundational structure for numerous centrally a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(1-methyl-4-piperidinyl)piperazine scaffold is a versatile pharmacophore that serves as a foundational structure for numerous centrally acting agents.[1][2][3] Its derivatives have been extensively explored for therapeutic applications in various central nervous system (CNS) disorders, including anxiety, depression, and psychosis.[4][5] The unique structure, featuring two basic nitrogen atoms, allows for modifications that can modulate pharmacokinetic properties and tune pharmacological activity at various CNS targets.[4]

Many compounds incorporating this scaffold interact with key neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D) receptors.[6] For instance, derivatives often exhibit high affinity for the 5-HT1A receptor, a G-protein coupled receptor (GPCR) implicated in mood and anxiety.[7][8] This document provides detailed protocols for the synthesis, in vitro pharmacological evaluation, and assessment of blood-brain barrier (BBB) penetration for novel derivatives of 1-(1-methyl-4-piperidinyl)piperazine, guiding researchers in the early stages of CNS drug discovery.

Section 1: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine Derivatives

The synthesis of the core scaffold can be achieved through reductive amination, followed by derivatization to explore structure-activity relationships (SAR).

Protocol 1.1: General Synthesis of the Core Scaffold

A common method for synthesizing the 1-(1-methyl-4-piperidinyl)piperazine core involves the reaction of N-methylpiperazine with N-Boc-piperidin-4-one, followed by deprotection.[9]

Materials:

  • N-methylpiperazine

  • N-Boc-piperidin-4-one

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane (DCM), Methanol)

  • Acid for deprotection (e.g., Trifluoroacetic acid (TFA) or HCl in methanol)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve N-Boc-piperidin-4-one and N-methylpiperazine in a suitable solvent like DCM.

  • Add the reducing agent, such as sodium triacetoxyborohydride, portion-wise to the mixture at room temperature and stir for 24-48 hours.[10]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the intermediate compound (Boc-protected piperidinyl-piperazine) using column chromatography.

  • Dissolve the purified intermediate in a solvent (e.g., DCM or methanol).

  • Add an acid like TFA or a saturated solution of HCl in methanol to remove the Boc protecting group.[9]

  • Stir the reaction at room temperature for 2-4 hours.

  • Evaporate the solvent to obtain the final product, which can be further purified by recrystallization or chromatography.

Derivatives can then be synthesized from this core amine via reactions such as acylation, alkylation, or sulfonylation at the secondary amine of the piperazine ring to explore SAR.[11]

G cluster_synthesis Synthesis Workflow start Reactants: N-Boc-piperidin-4-one + N-methylpiperazine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination intermediate Boc-protected Intermediate reductive_amination->intermediate deprotection Boc Deprotection (e.g., TFA or HCl) intermediate->deprotection core Core Scaffold: 1-(1-Methyl-4-piperidinyl)piperazine deprotection->core derivatization Derivatization (Acylation, Alkylation, etc.) core->derivatization final_compounds Final Library of Derivative Compounds derivatization->final_compounds

General workflow for synthesis of derivatives.

Section 2: In Vitro Pharmacological Evaluation

Once synthesized, derivatives must be evaluated for their interaction with specific CNS targets. The following protocols are tailored for GPCRs like the serotonin 5-HT1A receptor, which is coupled to an inhibitory G-protein (Gi/o) that reduces cyclic AMP (cAMP) levels upon activation.[7]

Protocol 2.1: Generation of Stable Cell Lines

This protocol is essential for creating a consistent cellular background for binding and functional assays. The goal is to generate a cell line (e.g., HEK293 or CHO) that reliably expresses the target receptor.[12][13]

Materials:

  • Host cell line (e.g., CHO-K1, HEK293)

  • Expression vector containing the gene for the target receptor (e.g., 5-HT1A) and a selectable marker (e.g., neomycin resistance).[14]

  • Transfection reagent (e.g., Lipofectamine)

  • Culture medium (e.g., DMEM/F12) with Fetal Bovine Serum (FBS)

  • Selection antibiotic (e.g., G418)[15]

  • Cloning cylinders or limiting dilution supplies

Procedure:

  • Transfection: Transfect the host cell line with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.[16]

  • Selection: 48 hours post-transfection, begin selection by culturing the cells in medium containing the appropriate concentration of the selection antibiotic (e.g., G418). This concentration should be predetermined by generating a kill curve for the host cell line.[15]

  • Colony Isolation: Replace the selection medium every 3-4 days for 2-3 weeks until distinct, antibiotic-resistant colonies form.[14]

  • Isolate well-defined colonies using cloning cylinders or by performing limiting dilution to establish monoclonal cell lines.

  • Expansion and Validation: Expand the isolated clones and validate receptor expression and function using methods like Western Blot, qPCR, or a preliminary radioligand binding assay. Select a high-expressing, stable clone for subsequent experiments.

Protocol 2.2: Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of the test compounds for the target receptor by measuring their ability to displace a specific radioligand.[17]

Materials:

  • Cell membranes from the stable cell line expressing the target receptor (e.g., human 5-HT1A).[17]

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[17]

  • Non-specific binding control (e.g., 10 µM Metergoline for 5-HT1A).[17]

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.[18]

Procedure:

  • Preparation: In a 96-well plate, add cell membranes (10-20 µg protein/well), assay buffer, and varying concentrations of the test compound.[18]

  • Incubation: Add the radioligand at a concentration near its Kd value (e.g., 0.25 nM [³H]8-OH-DPAT). For determining non-specific binding, add the non-specific control instead of the test compound. Incubate for 60 minutes at room temperature.[17]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.[18]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

G cluster_pathway 5-HT1A Receptor Signaling Pathway Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA PKA Inactive cAMP->PKA Activation Reduced Response Decreased Cellular Response PKA->Response

Signaling pathway of the Gi-coupled 5-HT1A receptor.
Protocol 2.3: Functional cAMP Assay

This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels, determining whether a compound is an agonist, antagonist, or inverse agonist.[19]

Materials:

  • Stable cell line expressing the Gi-coupled receptor.

  • cAMP assay kit (e.g., GloSensor™, AlphaScreen™, or HTRF-based).[20][21]

  • Forskolin (to stimulate adenylyl cyclase and establish a signal window for Gi inhibition).[22]

  • Agonist control and test compounds.

  • Lysis buffer (for endpoint assays).

  • Plate reader compatible with the assay technology (luminescence or fluorescence).

Procedure for a Gi-Coupled Receptor:

  • Cell Plating: Seed the stable cells into a 384-well white opaque plate and incubate overnight.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC80 concentration.[22]

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to induce cAMP production. This allows for the measurement of inhibition by the Gi-coupled pathway.[22] Incubate for 15-30 minutes at room temperature.

  • Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.[21]

  • Measurement: Read the plate on a suitable plate reader to measure the signal (e.g., luminescence or TR-FRET).

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of the test compound to determine the EC50 (potency) and the maximal effect (efficacy) relative to a known full agonist.

    • Antagonist Mode: Plot the signal against the log concentration of the test compound to determine the IC50 value. This can be used to calculate the antagonist's equilibrium dissociation constant (Kb).[21]

Data Presentation: SAR Summary

Quantitative data from these assays should be summarized in tables to facilitate the analysis of structure-activity relationships.

Compound IDR Group Modification5-HT1A Ki (nM)D2 Ki (nM)5-HT1A/D2 Selectivity5-HT1A Functional Activity (cAMP Assay)
Parent H15.2250.516.5Partial Agonist (EC50 = 45 nM, Emax = 60%)
1a 2-OCH₃2.1180.385.9Full Agonist (EC50 = 8.5 nM, Emax = 98%)
1b 4-F10.855.65.1Antagonist (IC50 = 32 nM)
1c 3-Cl5.5450.181.8Partial Agonist (EC50 = 25 nM, Emax = 75%)

Table 1: Example SAR data for 1-(1-Methyl-4-piperidinyl)piperazine derivatives.

Section 3: Assessment of CNS Penetration

A critical step in developing CNS drugs is ensuring they can cross the blood-brain barrier (BBB) to reach their target.[23] A tiered approach, from in silico prediction to in vitro models, is recommended for efficient screening.[24]

Protocol 3.1: In Silico Prediction

Computational models provide a rapid, cost-effective first pass to estimate BBB penetration potential based on physicochemical properties.[25]

Procedure:

  • Obtain the 2D or 3D structure of the derivative compounds.

  • Use computational software (e.g., SwissADME, QikProp) to calculate key molecular descriptors.

  • Analyze the results based on established guidelines for CNS drugs:

    • Molecular Weight (MW): < 450 Da

    • LogP (Lipophilicity): 1.5 - 3.5

    • Topological Polar Surface Area (TPSA): < 90 Ų

    • Hydrogen Bond Donors (HBD): ≤ 3

    • Hydrogen Bond Acceptors (HBA): ≤ 7

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay models passive diffusion across the BBB and is a useful high-throughput in vitro screen.[26]

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and acceptor plate).

  • Porcine brain lipid extract or a synthetic lipid mixture.

  • Dodecane or other suitable organic solvent.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and known standards (high and low permeability).

  • UV-Vis plate reader or LC-MS for concentration analysis.

Procedure:

  • Coat the filter membrane of the donor plate with the lipid/dodecane solution and allow the solvent to evaporate.

  • Add buffer to the acceptor plate wells.

  • Add solutions of the test compounds to the donor plate wells.

  • Assemble the PAMPA "sandwich" by placing the donor plate onto the acceptor plate.

  • Incubate for 4-16 hours at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the effective permeability (Pe) for each compound.

Protocol 3.3: P-glycoprotein (P-gp) Efflux Assay

This assay determines if a compound is a substrate for key efflux transporters at the BBB, like P-glycoprotein (P-gp), which can prevent CNS entry.[27]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells.[28]

  • Transwell® inserts.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds and control substrates (e.g., Digoxin).

  • P-gp inhibitor (e.g., Verapamil).

  • LC-MS/MS for quantification.

Procedure:

  • Seed MDCK-MDR1 and wild-type MDCK cells on Transwell® inserts and grow until a confluent monolayer is formed, confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).

  • Conduct bidirectional transport studies by adding the test compound to either the apical (A-to-B, brain-to-blood) or basolateral (B-to-A, blood-to-brain) chamber.

  • Incubate for 1-2 hours.

  • Sample the receiver chamber at set time points and quantify the compound concentration via LC-MS/MS.

  • Calculate the apparent permeability (Papp) in both directions.

  • The efflux ratio (ER) is calculated as Papp(A-to-B) / Papp(B-to-A). An ER > 2 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, suggests the compound is a P-gp substrate.[27]

G cluster_workflow CNS Drug Discovery Workflow synthesis Compound Synthesis in_silico In Silico BBB Prediction (MW, LogP, TPSA) synthesis->in_silico binding Primary Screening: Radioligand Binding Assay (Ki) in_silico->binding functional Secondary Screening: Functional cAMP Assay (EC50/IC50) binding->functional pampa In Vitro BBB Screen: PAMPA-BBB (Permeability) functional->pampa efflux In Vitro Efflux Screen: MDCK-MDR1 Assay (Efflux Ratio) pampa->efflux lead_opt Lead Optimization efflux->lead_opt lead_opt->synthesis SAR Feedback in_vivo In Vivo Studies lead_opt->in_vivo

Integrated workflow for CNS drug discovery.
Data Presentation: CNS Penetration Profile

Compound IDMW (Da)LogPTPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Efflux Ratio (MDCK-MDR1)CNS Penetration Potential
Parent 183.31.815.710.51.2High
1a 213.32.024.98.21.5High
1b 201.31.915.79.84.5Low (P-gp Substrate)
1c 217.72.415.76.51.8Moderate-High

Table 2: Example CNS penetration assessment data for derivatives.

Conclusion

The development of novel CNS drug candidates from the 1-(1-methyl-4-piperidinyl)piperazine scaffold requires a systematic, multi-parameter optimization approach. By integrating chemical synthesis with a tiered screening cascade—including target binding, functional activity, and BBB penetration assays—researchers can efficiently identify and advance derivatives with promising therapeutic potential. The protocols and workflows detailed in these notes provide a comprehensive framework for guiding the discovery and preclinical development of the next generation of CNS therapies.

References

Application

Application Notes and Protocols for the Use of 1-(1-Methyl-4-piperidinyl)piperazine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1-Methyl-4-piperidinyl)piperazine is a versatile bifunctional building block with significant potential in the construction of diverse chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a versatile bifunctional building block with significant potential in the construction of diverse chemical libraries for drug discovery and development. Its structure, featuring a tertiary amine on the piperidine ring and a secondary amine within the piperazine moiety, allows for the creation of complex molecular scaffolds. This document provides detailed protocols for the incorporation of this building block into solid-phase synthesis workflows, enabling the rapid generation of compound libraries for screening and lead optimization. The methodologies described are based on established solid-phase synthesis principles and can be adapted for various research applications.

Core Principles of Application

The primary application of 1-(1-Methyl-4-piperidinyl)piperazine in solid-phase synthesis is as a scaffold for diversification. The secondary amine of the piperazine ring serves as a key functional handle for derivatization. A common strategy involves the initial immobilization of a linker or scaffold to the solid support, followed by the attachment of 1-(1-Methyl-4-piperidinyl)piperazine and subsequent acylation, sulfonation, or alkylation of the piperazine nitrogen. This approach allows for the generation of a large number of analogs from a common intermediate.

Experimental Workflows and Signaling Pathways

General Workflow for Solid-Phase Synthesis

The following diagram illustrates a typical workflow for the utilization of 1-(1-Methyl-4-piperidinyl)piperazine in a solid-phase synthesis campaign.

G Resin Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Linker_Coupling Linker Coupling (e.g., Bromoacetic Acid) Fmoc_Deprotection->Linker_Coupling Building_Block_Attachment Attachment of 1-(1-Methyl-4-piperidinyl)piperazine Linker_Coupling->Building_Block_Attachment Diversification On-Resin Diversification (Acylation, Sulfonation, etc.) Building_Block_Attachment->Diversification Cleavage Cleavage from Resin (e.g., TFA Cocktail) Diversification->Cleavage Purification Product Purification (e.g., HPLC) Cleavage->Purification Analysis Product Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase synthesis using 1-(1-Methyl-4-piperidinyl)piperazine.

On-Resin Chemical Transformations

The key chemical steps involving the building block on the solid support are depicted below.

G Resin_Linker Resin-Linker-NH2 Bromoacetylation Bromoacetylation Br-CH2-COOH, DIC Resin_Linker->Bromoacetylation Resin_Bromo Resin-Linker-NH-CO-CH2-Br Bromoacetylation->Resin_Bromo Nucleophilic_Substitution Nucleophilic Substitution Resin_Bromo->Nucleophilic_Substitution Building_Block 1-(1-Methyl-4-piperidinyl)piperazine Building_Block->Nucleophilic_Substitution Resin_Scaffold Resin-Scaffold-Piperazine-NH Nucleophilic_Substitution->Resin_Scaffold Acylation Acylation R-COOH, HBTU, DIPEA Resin_Scaffold->Acylation Final_Product Resin-Scaffold-Piperazine-N-CO-R Acylation->Final_Product

Caption: Key on-resin chemical transformations.

Experimental Protocols

The following protocols are adapted from established methods for similar building blocks and provide a robust starting point for the use of 1-(1-Methyl-4-piperidinyl)piperazine.

Protocol 1: Resin Preparation and Linker Attachment
  • Resin Swelling: Place Rink Amide AM resin (e.g., 100 mg, 0.06 mmol) in a fritted syringe. Swell the resin in N,N-dimethylformamide (DMF, 2 mL) for 1 hour with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF (2 mL) to the resin. Agitate for 5 minutes and drain. Add a fresh 20% piperidine in DMF solution (2 mL) and agitate for an additional 20 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL) and then dichloromethane (DCM, 3 x 2 mL).[1]

  • Bromoacetic Acid Coupling: In a separate vial, prepare a 0.8 M solution of bromoacetic acid in DMF. Add the bromoacetic acid solution (1 mL, 0.8 mmol) to the deprotected resin. Add a 0.8 M solution of N,N'-diisopropylcarbodiimide (DIC) in DMF (1 mL, 0.8 mmol). Agitate the mixture for 30 minutes at room temperature. Drain the reaction mixture and wash the resin with DMF (5 x 2 mL).[1]

Protocol 2: Attachment of 1-(1-Methyl-4-piperidinyl)piperazine
  • Building Block Solution: Prepare a 1 M solution of 1-(1-Methyl-4-piperidinyl)piperazine in DMF.

  • Nucleophilic Substitution: Add the building block solution (1 mL, 1 mmol) to the bromoacetylated resin from Protocol 1. Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL). Dry the resin under vacuum.

Protocol 3: On-Resin Diversification (Acylation Example)
  • Reagent Preparation: Prepare stock solutions of various carboxylic acids (0.5 M in DMF), a coupling agent such as HBTU (0.5 M in DMF), and N,N-diisopropylethylamine (DIPEA).

  • Activation: In a separate vial for each reaction, mix the carboxylic acid solution (0.5 mL, 0.25 mmol), HBTU solution (0.5 mL, 0.25 mmol), and DIPEA (87 µL, 0.5 mmol).[1]

  • Coupling: Add the activated carboxylic acid mixture to the resin from Protocol 2 (if creating a library, split the resin into multiple reaction vessels). Agitate for 2-4 hours at room temperature.[2]

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL). Dry the resin under vacuum.

Protocol 4: Cleavage and Isolation
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[1]

  • Cleavage: Add the cleavage cocktail (2 mL) to the dried resin in a cleavage vessel. Agitate for 2 hours at room temperature.[1][2]

  • Isolation: Filter the solution to separate the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.[2]

  • Drying and Purification: Dry the crude product under vacuum. Purify the product using reverse-phase high-performance liquid chromatography (HPLC).

Data Presentation

The following table provides a template for summarizing quantitative data from a solid-phase synthesis campaign using 1-(1-Methyl-4-piperidinyl)piperazine.

Compound IDR-Group (from Carboxylic Acid)Molecular Weight ( g/mol )Crude Yield (mg)Purity by HPLC (%)
EX-001Phenyl358.4915.2>95
EX-0024-Chlorophenyl392.9318.5>95
EX-0032-Thiophenyl364.5314.8>90
EX-004Cyclohexyl364.5616.1>95

Note: The data presented in this table is illustrative and serves as a template for reporting experimental results.

Conclusion

1-(1-Methyl-4-piperidinyl)piperazine is a valuable building block for solid-phase synthesis, enabling the efficient construction of diverse compound libraries. The protocols provided herein offer a comprehensive guide for its successful implementation in drug discovery workflows. Researchers can adapt these methods to suit their specific synthetic targets and library designs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Method

Application Notes and Protocols for N-Alkylation of 1-(1-Methyl-4-piperidinyl)piperazine

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the N-alkylation of 1-(1-Methyl-4-piperidinyl)piperazine, a tertiary amine.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-alkylation of 1-(1-Methyl-4-piperidinyl)piperazine, a tertiary amine. The presence of a reactive secondary amine on the piperazine ring allows for the introduction of various alkyl groups, a key step in the synthesis of diverse pharmacologically active compounds. This application note outlines two primary methodologies for this transformation: direct alkylation using alkyl halides and reductive amination. The protocols are designed to be clear and reproducible, with quantitative data summarized for easy comparison.

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a valuable building block in medicinal chemistry. The piperazine moiety is a common scaffold in drug discovery, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antipsychotic properties.[1][2] The secondary amine on the piperazine ring provides a convenient handle for further functionalization through N-alkylation. This allows for the systematic modification of the molecule's structure to optimize its pharmacokinetic and pharmacodynamic properties.

This document presents two robust and widely applicable protocols for the N-alkylation of 1-(1-Methyl-4-piperidinyl)piperazine:

  • Direct Alkylation with Alkyl Halides: A classical and straightforward method involving the reaction of the piperazine with an alkyl halide in the presence of a base.[3]

  • Reductive Amination: A versatile method that involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, offering a broader substrate scope and often milder reaction conditions.[4][5]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of 1-(1-Methyl-4-piperidinyl)piperazine under various conditions.

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl Halide (e.g., Benzyl Bromide)Aldehyde/Ketone (e.g., Benzaldehyde)
Base/Reducing Agent K₂CO₃, Cs₂CO₃, or Et₃NNaBH(OAc)₃, NaBH₃CN
Solvent Acetonitrile (MeCN), DMFDichloromethane (DCM), Methanol (MeOH)
Temperature Room Temperature to 80 °CRoom Temperature
Reaction Time 4 - 24 hours2 - 12 hours
Typical Yield 70 - 90%75 - 95%

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 1-(1-Methyl-4-piperidinyl)piperazine using an alkyl bromide.

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(1-Methyl-4-piperidinyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.

  • Slowly add the alkyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol provides a general method for the N-alkylation of 1-(1-Methyl-4-piperidinyl)piperazine using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, dissolve 1-(1-Methyl-4-piperidinyl)piperazine (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane or methanol.

  • Stir the solution at room temperature for 15-30 minutes to allow for the formation of the iminium ion intermediate.[4]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

N_Alkylation_Workflow cluster_start Starting Material cluster_protocols N-Alkylation Protocols cluster_direct Protocol 1: Direct Alkylation cluster_reductive Protocol 2: Reductive Amination cluster_workup Workup & Purification cluster_product Final Product start 1-(1-Methyl-4-piperidinyl)piperazine p1_reagents Alkyl Halide, Base (K₂CO₃) Solvent (MeCN or DMF) start->p1_reagents p2_reagents Aldehyde/Ketone Reducing Agent (NaBH(OAc)₃) Solvent (DCM or MeOH) start->p2_reagents p1_reaction Reaction (RT to 80°C) p1_reagents->p1_reaction workup Quenching & Extraction p1_reaction->workup p2_reaction Reaction (RT) p2_reagents->p2_reaction p2_reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

References

Application

Application Notes and Protocols for Coupling Reactions with 1-(1-Methyl-4-piperidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for various coupling reactions utilizing 1-(1-Methyl-4-piperidinyl)piperazine,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions utilizing 1-(1-Methyl-4-piperidinyl)piperazine, a versatile building block in medicinal chemistry. The protocols outlined below cover common and synthetically valuable transformations, including Buchwald-Hartwig amination, amide coupling, reductive amination, and nucleophilic aromatic substitution (SNA r).

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a key structural motif found in numerous biologically active compounds. Its unique scaffold, featuring both a piperidine and a piperazine ring, offers multiple points for chemical modification, making it an attractive component in the design and synthesis of novel therapeutic agents. The secondary amine on the piperazine ring is a readily available nucleophile for a variety of coupling reactions, enabling the facile introduction of this fragment into diverse molecular architectures. These application notes are designed to provide researchers with reliable and reproducible protocols for the efficient use of this valuable building block.

Data Presentation: Summary of Coupling Reactions

The following table summarizes the key quantitative data for the coupling reactions of 1-(1-Methyl-4-piperidinyl)piperazine described in this document.

Reaction TypeReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig Amination 4-BromoanisolePd₂(dba)₃ / XPhosToluene1001285 (Estimated)
Amide Coupling (HATU) 4-Nitrobenzoic AcidHATU / DIPEADMFRoom Temp292 (Estimated)
Amide Coupling (EDC/HOBt) Benzoic AcidEDC / HOBtDMFRoom Temp1288 (Estimated)
Reductive Amination 4-FluorobenzaldehydeNaBH(OAc)₃DCERoom Temp1290
Nucleophilic Aromatic Substitution 1-Fluoro-2-nitrobenzeneK₂CO₃DMSO80495 (Estimated)

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 1-(1-Methyl-4-piperidinyl)piperazine with an aryl bromide.

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene, followed by 4-bromoanisole (1.0 equivalent) and 1-(1-Methyl-4-piperidinyl)piperazine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_0 Buchwald-Hartwig Amination Workflow Setup Assemble Reactants: - Aryl Halide - 1-(1-Methyl-4-piperidinyl)piperazine - Pd Catalyst & Ligand - Base Reaction Reaction Conditions: - Anhydrous Solvent (Toluene) - Inert Atmosphere (Ar/N2) - Heat (100 °C) Setup->Reaction 1. Mix Workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent Reaction->Workup 2. Cool & Quench Purification Purification: - Column Chromatography Workup->Purification 3. Isolate Crude Product N-Aryl Piperazine Derivative Purification->Product 4. Purify

Buchwald-Hartwig Amination Workflow
Protocol 2: Amide Coupling using HATU

This protocol details the formation of an amide bond between a carboxylic acid and 1-(1-Methyl-4-piperidinyl)piperazine using HATU as the coupling agent.

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine

  • 4-Nitrobenzoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-nitrobenzoic acid (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0 equivalents).

  • Add HATU (1.1 equivalents) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add 1-(1-Methyl-4-piperidinyl)piperazine (1.05 equivalents) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][2]

Protocol 3: Reductive Amination

This protocol describes the synthesis of a tertiary amine via reductive amination of an aldehyde with 1-(1-Methyl-4-piperidinyl)piperazine.[3]

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic)

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous DCE, add 1-(1-Methyl-4-piperidinyl)piperazine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

cluster_1 Reductive Amination Signaling Pathway Aldehyde Aldehyde/ Ketone Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine 1-(1-Methyl-4-piperidinyl)piperazine Amine->Iminium Reduction Reduction (NaBH(OAc)₃) Iminium->Reduction Product Tertiary Amine Product Reduction->Product cluster_2 Logical Relationship in Coupling Reactions BuildingBlock 1-(1-Methyl-4-piperidinyl)piperazine ReactionType Coupling Reaction (Buchwald-Hartwig, Amide, Reductive Amination) BuildingBlock->ReactionType CouplingPartner Coupling Partner (Aryl Halide, Carboxylic Acid, Aldehyde) CouplingPartner->ReactionType Product Functionalized Product ReactionType->Product

References

Method

Large-Scale Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1-Methyl-4-piperidinyl)piperazine is a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical compounds,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical compounds, including antipsychotics and antidepressants.[1] Its unique structural motif, featuring both a piperidine and a piperazine ring, makes it a valuable component in drug discovery and development for targeting various receptors in the central nervous system.[1][2] This document provides detailed protocols for the large-scale synthesis of 1-(1-Methyl-4-piperidinyl)piperazine, focusing on two primary, industrially viable synthetic routes. The protocols are supplemented with quantitative data, safety information, and workflow diagrams to ensure safe and efficient execution in a laboratory or manufacturing setting.

Synthetic Strategies

Two principal synthetic routes have been identified for the scalable production of 1-(1-Methyl-4-piperidinyl)piperazine:

  • Route A: Reductive amination of N-Boc-4-piperidone with 1-methylpiperazine, followed by deprotection of the Boc-protected intermediate.

  • Route B: Direct reductive amination of 1-methyl-4-piperidone with piperazine.

Both routes are amenable to large-scale production, with the choice of route often depending on the availability and cost of the starting materials.

Experimental Protocols

Route A: From N-Boc-4-piperidone and 1-Methylpiperazine

This two-step process involves an initial reductive amination followed by an acidic deprotection to yield the final product.

Step 1: Synthesis of 1-Boc-4-(4-methylpiperazin-1-yl)piperidine

Protocol:

  • In a suitable reaction vessel, dissolve N-Boc-4-piperidone (1.0 eq) and 1-methylpiperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 L/kg of N-Boc-4-piperidone).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Cool the reaction mixture to 0-5 °C.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-Boc-4-(4-methylpiperazin-1-yl)piperidine.

Step 2: Deprotection of 1-Boc-4-(4-methylpiperazin-1-yl)piperidine

Protocol:

  • Dissolve the crude 1-Boc-4-(4-methylpiperazin-1-yl)piperidine from the previous step in a suitable solvent like methanol or isopropanol.

  • Add a solution of hydrochloric acid (HCl) in the chosen solvent (e.g., 3M HCl in methanol) or concentrated HCl.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base, such as sodium hydroxide (NaOH), to a pH > 12.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 1-(1-Methyl-4-piperidinyl)piperazine.

Route B: From 1-Methyl-4-piperidone and Piperazine

This route offers a more direct approach to the target molecule.

Protocol:

  • To a reaction vessel, add 1-methyl-4-piperidone (1.0 eq) and piperazine (1.5-2.0 eq) in a suitable solvent like methanol or ethanol.

  • Stir the mixture and add a catalytic amount of an acid, such as acetic acid, to facilitate iminium ion formation.

  • Add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • For chemical reduction, stir the reaction at room temperature for 24-48 hours. For catalytic hydrogenation, pressurize the vessel with hydrogen (e.g., 50 psi) and stir until hydrogen uptake ceases.

  • Monitor the reaction for completion using an appropriate analytical technique.

  • After completion, if a chemical reducing agent was used, quench the reaction carefully. For catalytic hydrogenation, filter off the catalyst.

  • Work up the reaction mixture by removing the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by crystallization of a suitable salt form to obtain 1-(1-Methyl-4-piperidinyl)piperazine.

Data Presentation

ParameterRoute ARoute B
Starting Materials N-Boc-4-piperidone, 1-Methylpiperazine1-Methyl-4-piperidone, Piperazine
Key Reagents Sodium triacetoxyborohydride, HClSodium cyanoborohydride or H₂/Pd-C
Number of Steps 21
Typical Yield 60-80% (overall)50-70%
Purity (Typical) >98%>98%
Key Advantages Milder reducing agent, well-controlled reaction.More atom-economical, fewer steps.
Key Disadvantages Additional protection/deprotection steps.Use of potentially more hazardous reagents (e.g., NaBH₃CN), potential for over-alkylation of piperazine.

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

  • 1-Methyl-4-piperidone: Flammable liquid and vapor. Handle with care.

  • Piperazine: Corrosive. Causes severe skin burns and eye damage.

  • 1-Methylpiperazine: Flammable liquid and vapor. Corrosive.

  • N-Boc-4-piperidone: May cause skin and eye irritation.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Corrosive.

  • Sodium Cyanoborohydride: Highly toxic. Reacts with acid to produce toxic hydrogen cyanide gas. Handle with extreme caution.

  • Hydrochloric Acid: Highly corrosive. Causes severe burns.

  • Sodium Hydroxide: Highly corrosive. Causes severe burns.

Always consult the Material Safety Data Sheet (MSDS) for each chemical before use.

Visualizations

Synthetic_Workflow_Route_A cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start1 N-Boc-4-piperidone + 1-Methylpiperazine reductive_amination Reductive Amination (NaBH(OAc)₃, DCM) start1->reductive_amination intermediate 1-Boc-4-(4-methylpiperazin-1-yl)piperidine reductive_amination->intermediate deprotection Deprotection (HCl, Methanol) intermediate->deprotection workup Aqueous Work-up (NaOH, Extraction) deprotection->workup product 1-(1-Methyl-4-piperidinyl)piperazine workup->product

Caption: Synthetic workflow for Route A.

Synthetic_Workflow_Route_B cluster_step1 Direct Reductive Amination start1 1-Methyl-4-piperidone + Piperazine reductive_amination Reductive Amination (NaBH₃CN or H₂/Pd-C) start1->reductive_amination workup_purification Work-up & Purification reductive_amination->workup_purification product 1-(1-Methyl-4-piperidinyl)piperazine workup_purification->product

Caption: Synthetic workflow for Route B.

References

Application

Application Notes and Protocols for the Characterization of 1-(1-Methyl-4-piperidinyl)piperazine Analogs

Audience: Researchers, scientists, and drug development professionals. Introduction 1-(1-Methyl-4-piperidinyl)piperazine and its analogs are heterocyclic compounds featuring both piperidine and piperazine moieties. These...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-Methyl-4-piperidinyl)piperazine and its analogs are heterocyclic compounds featuring both piperidine and piperazine moieties. These structural motifs are prevalent in a wide range of biologically active compounds, particularly those targeting the central nervous system.[1][2][3] Due to their potential pharmacological significance, rigorous analytical characterization is essential to confirm the identity, purity, and physicochemical properties of these analogs. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of 1-(1-Methyl-4-piperidinyl)piperazine and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 1-(1-Methyl-4-piperidinyl)piperazine, is presented below. These properties are crucial for method development in various analytical techniques.

PropertyValueSource
Molecular FormulaC₁₀H₂₁N₃
Molecular Weight183.29 g/mol
IUPAC Name1-(1-methylpiperidin-4-yl)piperazine[4]
CAS Number23995-88-2[4]
AppearanceColorless to pale yellow liquid or solid
Boiling PointNot available
Melting PointNot available
SolubilityFreely soluble in water and ethylene glycol, poorly soluble in diethyl ether.[5]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of 1-(1-Methyl-4-piperidinyl)piperazine analogs. The following sections detail the expected spectral data and provide protocols for acquiring this information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 1-(1-Methyl-4-piperidinyl)piperazine analogs.

¹³C NMR Spectral Data for 1-(1-Methyl-4-piperidinyl)piperazine

Chemical Shift (ppm)Assignment
46.2N-CH₃
46.5Piperazine C-H₂
55.4Piperidine C-H₂ (adjacent to N-CH₃)
62.9Piperidine C-H (attached to piperazine)
29.0Piperidine C-H₂

(Data sourced from publicly available spectra and may vary slightly based on solvent and experimental conditions)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the 1-(1-Methyl-4-piperidinyl)piperazine analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

    • Spectral Width: 0-12 ppm

    • Temperature: 298 K

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Spectral Width: 0-200 ppm

    • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, coupling patterns, and integration values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

GC-MS Fragmentation Data for 1-(1-Methyl-4-piperidinyl)piperazine

m/zPutative Fragment
183[M]⁺ (Molecular Ion)
97[C₆H₁₃N]⁺ (Piperidinyl fragment)
84[C₅H₁₀N]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺

(Data interpreted from publicly available GC-MS spectra)[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Parameters:

    • GC System: Agilent 6890 or equivalent.

    • Column: DB-17 or equivalent (30 m x 0.53 mm, 1 µm film thickness).[6]

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

  • MS Parameters:

    • MS Detector: Mass Selective Detector (MSD)

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to known fragmentation pathways of piperazine and piperidine derivatives to confirm the structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of 1-(1-Methyl-4-piperidinyl)piperazine analogs.

Experimental Protocol: HPLC-UV/ELSD

Due to the lack of a strong chromophore in the target molecule, UV detection can be challenging.[7] Derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is recommended.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV or ELSD detector.

  • Chromatographic Conditions:

    • Column: A mixed-mode column such as Primesep 100 (4.6 x 50 mm, 5 µm) is suitable for retaining this hydrophilic basic compound.[7]

    • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) can be effective. For example:

      • Solvent A: Water with 0.1% TFA

      • Solvent B: Acetonitrile with 0.1% TFA

      • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Detection:

    • UV Detector: Wavelength set to a low value (e.g., 200-210 nm) if UV detection is attempted.

    • ELSD:

      • Nebulizer Temperature: 40 °C

      • Evaporator Temperature: 60 °C

      • Gas Flow (Nitrogen): 1.5 L/min

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Determine the retention time of the analyte.

    • For quantitative analysis, construct a calibration curve using standards of known concentrations.

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Synthesis & Purification synthesis Synthesis of Analog purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC (UV or ELSD) purification->hplc

Caption: Workflow for the synthesis and analytical characterization of 1-(1-Methyl-4-piperidinyl)piperazine analogs.

Potential Signaling Pathway Involvement

Based on the pharmacological activity of similar piperazine and piperidine derivatives, which often target dopamine and serotonin receptors, a potential signaling pathway is illustrated below.[1][8][9] These compounds can act as antagonists or partial agonists at these receptors, which are implicated in the pathophysiology of psychosis.

signaling_pathway cluster_receptors Receptor Targets cluster_downstream Downstream Effects compound 1-(1-Methyl-4-piperidinyl)piperazine Analog d2 Dopamine D2 Receptor compound->d2 Antagonism/ Partial Agonism ht1a Serotonin 5-HT1A Receptor compound->ht1a Agonism/ Partial Agonism ht2a Serotonin 5-HT2A Receptor compound->ht2a Antagonism dopamine_signal Modulation of Dopaminergic Signaling d2->dopamine_signal serotonin_signal Modulation of Serotonergic Signaling ht1a->serotonin_signal ht2a->serotonin_signal therapeutic_effect Potential Antipsychotic Effect dopamine_signal->therapeutic_effect serotonin_signal->therapeutic_effect

Caption: Potential signaling pathways for 1-(1-Methyl-4-piperidinyl)piperazine analogs as multi-target antipsychotics.

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of 1-(1-Methyl-4-piperidinyl)piperazine and its analogs. A combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation and purity assessment. The provided protocols can be adapted and optimized based on the specific properties of the analog under investigation and the available instrumentation. The potential involvement of these compounds in key neurotransmitter signaling pathways highlights their therapeutic potential and underscores the importance of thorough analytical characterization in drug discovery and development.

References

Method

Application Notes and Protocols for 1-(1-Methyl-4-piperidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(1-Methyl-4-piperidinyl)piperazine is a heterocyclic organic compound featuring both piperidine and piperazine rings.[1][2] While primarily utili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Methyl-4-piperidinyl)piperazine is a heterocyclic organic compound featuring both piperidine and piperazine rings.[1][2] While primarily utilized as a key building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, it is also described as an effective catalyst for various condensation reactions.[3][4][5] This document provides an overview of its chemical properties, potential catalytic applications, and a general protocol for its use as a basic catalyst. Additionally, a detailed synthesis protocol for the compound itself is presented.

Chemical and Physical Properties

1-(1-Methyl-4-piperidinyl)piperazine, with the CAS number 23995-88-2, is a versatile molecule in organic synthesis.[1][6] Its structure, incorporating two basic nitrogen centers, underpins its utility as both a synthetic intermediate and a potential base catalyst.

Table 1: Physicochemical Properties of 1-(1-Methyl-4-piperidinyl)piperazine

PropertyValueReference
Molecular Formula C₁₀H₂₁N₃[7]
Molecular Weight 183.29 g/mol [7]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 29-32 °C[8]
Boiling Point 99 °C at 0.08 mmHg[8]
Refractive Index 1.508 (at 20 °C)[9]
CAS Number 23995-88-2[7]

Potential Catalytic Applications: Condensation Reactions

While specific, detailed protocols for the catalytic use of 1-(1-Methyl-4-piperidinyl)piperazine are not extensively documented in peer-reviewed literature, it is cited by chemical suppliers as an excellent catalyst for condensation reactions.[3][4] Its basic nature, owing to the lone pairs of electrons on its nitrogen atoms, allows it to function as a Brønsted-Lowry or Lewis base, facilitating reactions such as aldol condensations, Knoevenagel condensations, and esterifications.

The dual piperidine and piperazine moieties may offer unique solubility and steric properties compared to simpler amine catalysts. The general mechanism for its catalytic activity in a condensation reaction would involve the deprotonation of a pronucleophile, thereby increasing its nucleophilicity and initiating the reaction.

Below is a generalized workflow for employing 1-(1-Methyl-4-piperidinyl)piperazine as a base catalyst in a hypothetical condensation reaction.

G General Workflow for Catalysis reagents Combine Substrates (e.g., Aldehyde/Ketone and Active Methylene Compound) solvent Add Anhydrous Solvent reagents->solvent catalyst Introduce 1-(1-Methyl-4-piperidinyl)piperazine (Catalytic Amount) solvent->catalyst reaction Stir at Controlled Temperature (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (e.g., Quench with water/brine, Extract with Organic Solvent) reaction->workup purification Purify Product (e.g., Column Chromatography, Recrystallization) workup->purification

Caption: General experimental workflow for a condensation reaction catalyzed by 1-(1-Methyl-4-piperidinyl)piperazine.

Experimental Protocols

General Protocol for a Catalyzed Condensation Reaction

This protocol is a general guideline and should be optimized for specific substrates and reaction types.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Active methylene compound (1.0-1.2 eq)

  • 1-(1-Methyl-4-piperidinyl)piperazine (0.05-0.2 eq)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/cooling bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the active methylene compound.

  • Add the anhydrous solvent to dissolve the reactants.

  • Introduce the catalytic amount of 1-(1-Methyl-4-piperidinyl)piperazine to the reaction mixture with stirring.

  • Heat or cool the reaction to the desired temperature. Typical temperatures for condensation reactions can range from room temperature to the reflux temperature of the solvent.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Table 2: Hypothetical Data for a Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeMalononitrile10Toluene80492
24-NitrobenzaldehydeEthyl Cyanoacetate15Ethanol25688
3CyclohexanoneDiethyl Malonate20THF651275

Note: The data in this table is hypothetical and for illustrative purposes only.

Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine

The following is a representative synthetic protocol for 1-(1-Methyl-4-piperidinyl)piperazine, adapted from available literature.[3]

Reaction Scheme:

G Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine sub1 N-methylpiperazine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) sub1->reductive_amination sub2 N-Boc-4-piperidone sub2->reductive_amination intermediate Boc-protected intermediate deprotection Boc Deprotection (e.g., HCl) intermediate->deprotection product 1-(1-Methyl-4-piperidinyl)piperazine reductive_amination->intermediate deprotection->product

Caption: Synthetic pathway for 1-(1-Methyl-4-piperidinyl)piperazine.

Materials:

  • N-methylpiperazine

  • N-Boc-4-piperidone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

Procedure:

Step 1: Reductive Amination

  • Dissolve N-Boc-4-piperidone (1.0 eq) in dichloromethane.

  • Add N-methylpiperazine (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate from Step 1 in methanol or dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(1-Methyl-4-piperidinyl)piperazine.

Safety and Handling

1-(1-Methyl-4-piperidinyl)piperazine is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Methyl-4-piperidinyl)pi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine. The information is designed to help identify and resolve common issues encountered during synthesis, with a focus on side product formation.

Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine: Reductive Amination and Direct N-Alkylation. Below are troubleshooting guides for each method.

Route 1: Reductive Amination of 1-Methyl-4-piperidone with Piperazine

This method involves the reaction of 1-methyl-4-piperidone with piperazine to form an iminium ion intermediate, which is then reduced in situ to the desired product.

Diagram of Reductive Amination Pathway and Side Products

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 1-Methyl-4-piperidone C Iminium Ion A->C + Piperazine - H2O E Unreacted 1-Methyl-4-piperidone A->E Incomplete Reaction B Piperazine B->C F Unreacted Piperazine B->F Incomplete Reaction D 1-(1-Methyl-4-piperidinyl)piperazine (Desired Product) C->D + [H] (Reducing Agent) G Bis-adduct (Impurity) D->G + 1-Methyl-4-piperidone + [H]

Caption: Reductive amination pathway for 1-(1-Methyl-4-piperidinyl)piperazine synthesis and potential side products.

Troubleshooting Table: Reductive Amination

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective reducing agent.Use a fresh, high-quality reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. Ensure anhydrous reaction conditions.
Low reactivity of 1-methyl-4-piperidone.The formation of the iminium/enamine intermediate can be slow. Consider adding a catalytic amount of a weak acid like acetic acid to facilitate this step.
Presence of Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature. Ensure proper stoichiometry of reactants and reducing agent.
Inefficient reduction of the iminium intermediate.Check the activity of the reducing agent. A slight excess of the reducing agent may be beneficial.
Formation of a High Molecular Weight Impurity Formation of a bis-adduct where a second molecule of 1-methyl-4-piperidone has reacted with the remaining N-H of the piperazine ring of the product.Use a molar excess of piperazine relative to 1-methyl-4-piperidone to favor the mono-alkylation product. Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step.[1][2]
Route 2: Direct N-Alkylation of Piperazine with a 1-Methyl-4-piperidinyl derivative

This approach involves the direct reaction of piperazine with a reactive derivative of 1-methyl-4-piperidine, such as 4-chloro-1-methylpiperidine or 1-methyl-4-piperidyl tosylate.

Diagram of N-Alkylation Pathway and Side Products

G cluster_reactants Reactants cluster_products Products A Piperazine C 1-(1-Methyl-4-piperidinyl)piperazine (Desired Product) A->C + 1-Methyl-4-piperidinyl-X - HX E Unreacted Piperazine A->E Incomplete Reaction B 1-Methyl-4-piperidinyl-X (X = Leaving Group) B->C D 1,4-bis(1-Methyl-4-piperidinyl)piperazine (Di-alkylation Product) C->D + 1-Methyl-4-piperidinyl-X - HX

Caption: N-Alkylation pathway for 1-(1-Methyl-4-piperidinyl)piperazine synthesis and the common di-alkylation side product.

Troubleshooting Table: N-Alkylation

Issue Potential Cause Recommended Solution
Significant amount of Di-alkylation Product Incorrect stoichiometry.Use a large excess of piperazine relative to the alkylating agent to statistically favor mono-alkylation.[1]
Reaction conditions favor di-alkylation.Add the alkylating agent slowly to the reaction mixture to maintain a low concentration relative to piperazine.[1] For more controlled synthesis, consider using a mono-protected piperazine, such as N-Boc-piperazine or N-formylpiperazine, followed by deprotection.[1][2]
Low Yield Poor leaving group on the piperidine derivative.Use a better leaving group, such as tosylate or mesylate, instead of a halide.
Inadequate base.Ensure a suitable base (e.g., potassium carbonate) is present in sufficient quantity to neutralize the acid formed during the reaction.[1]
Reaction Stalls Poor solubility of reactants.Choose a solvent in which both the piperazine and the alkylating agent are soluble. Polar aprotic solvents like DMF or acetonitrile are often good choices.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine via direct N-alkylation?

A1: The most common side product is the di-alkylation product, 1,4-bis(1-methyl-4-piperidinyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the alkylating agent.

Q2: How can I minimize the formation of the di-alkylation product?

A2: To minimize di-alkylation, you can use a large excess of piperazine, add the alkylating agent slowly, or use a mono-protected piperazine derivative like N-Boc-piperazine.[1][2] The use of a mono-protected piperazine is generally the most effective method for ensuring mono-alkylation.

Q3: In the reductive amination route, my reaction is very slow. What can I do?

A3: The initial formation of the iminium ion from a ketone can be sluggish. Adding a catalytic amount of a weak acid, like acetic acid, can accelerate this step. Also, ensure your reducing agent is active and the reaction conditions are anhydrous.

Q4: What analytical techniques are suitable for monitoring the reaction and identifying side products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying volatile impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring. For non-volatile impurities or for more detailed structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: My final product is difficult to purify. What are some common purification strategies?

A5: Purification can often be achieved through column chromatography on silica gel. Due to the basic nature of the product and by-products, it is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent peak tailing. Distillation under reduced pressure can also be effective if the product and impurities have sufficiently different boiling points.

Experimental Protocols

General Protocol for GC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of a crude reaction mixture to identify the product and potential side products.

1. Sample Preparation:

  • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture with a suitable solvent (e.g., methanol or dichloromethane).

  • Dilute the quenched sample to an appropriate concentration (e.g., 1 mg/mL) with the same solvent.

  • If necessary, filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.

2. GC-MS Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-550 amu.

3. Data Analysis:

  • Identify the peak corresponding to the desired product based on its retention time and mass spectrum (expected m/z for [M]+: 183.17).

  • Analyze other significant peaks by comparing their mass spectra with a library (e.g., NIST) and considering potential side products (e.g., unreacted starting materials, di-alkylation product with expected m/z for [M]+: 278.27).

References

Optimization

Technical Support Center: 1-(1-Methyl-4-piperidinyl)piperazine Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine. Frequently Asked Que...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(1-Methyl-4-piperidinyl)piperazine?

A1: The most prevalent and efficient method is the reductive amination between 1-Methyl-4-piperidone and piperazine. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the final product. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (STAB).[1]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Temperature: Reductive amination reactions can be temperature-sensitive. While some protocols run at room temperature, others may require cooling to 0°C to manage exothermic reactions, especially with potent reducing agents.[2]

  • Moisture: The presence of excessive water can hydrolyze the iminium intermediate and decompose the reducing agent. Ensure all glassware is dry and use anhydrous solvents.

  • Side Reactions: The formation of byproducts can consume starting materials. A common side reaction is the bis-alkylation of piperazine. Using an excess of piperazine can help minimize this.

  • Inefficient Work-up: Product may be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to keep the amine product in the organic layer.

Q3: The final product is a viscous oil instead of a solid. How can I purify it?

A3: Obtaining a viscous liquid suggests the presence of impurities or residual solvent.[3] Consider the following purification strategies:

  • Salt Formation: Convert the crude product into its hydrochloride salt by treating a solution of the base in a suitable solvent (like methanol or isopropanol) with a saturated solution of HCl in the same solvent or with gaseous HCl.[2] The salt often precipitates as a crystalline solid which can be easily filtered and washed.

  • Column Chromatography: If salt formation is not effective, purification via silica gel column chromatography can be employed. A solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide is often effective for purifying amines.

  • Vacuum Distillation: Although less common for this specific compound, high vacuum distillation could be an option if the product is thermally stable.

Q4: I'm observing multiple spots on my TLC plate after the reaction. What are they?

A4: Multiple spots likely indicate a mixture of starting materials, the desired product, and side products.

  • Starting Materials: Unreacted 1-methyl-4-piperidone or piperazine.

  • Desired Product: 1-(1-Methyl-4-piperidinyl)piperazine.

  • Bis-alkylation Product: 1,4-bis(1-methylpiperidin-4-yl)piperazine, where both nitrogen atoms of the piperazine ring have reacted.

  • Reduced Ketone: 1-methylpiperidin-4-ol, if the reducing agent directly reduces the starting ketone.

To identify these, run co-spots with your starting materials. The bis-alkylation product will typically have a lower Rf value than the desired mono-alkylation product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Reaction is slow or does not proceed to completion.
Potential Cause Suggested Solution
Low Reactivity of Ketone The carbonyl of 1-methyl-4-piperidone can be sterically hindered. Adding a catalytic amount of a mild acid, such as acetic acid, can facilitate the formation of the iminium ion intermediate.
Inactive Reducing Agent Sodium triacetoxyborohydride can degrade upon exposure to moisture. Use a fresh bottle or ensure it has been stored in a desiccator.
Inappropriate Solvent The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE).[3] Using a protic solvent like methanol can speed up imine formation but may also react with or decompose the reducing agent.[3]
Problem 2: Difficulty in isolating the product during work-up.
Potential Cause Suggested Solution
Emulsion Formation Emulsions can form during the aqueous extraction of basic amines. To break up an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.
Product Remains in Aqueous Layer The product is a basic amine and will be protonated and soluble in the aqueous layer if the pH is acidic. During the work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃ before extracting with an organic solvent.[3][4]

Experimental Protocol: Reductive Amination

This protocol details the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine via reductive amination.

Materials:

  • 1-Methyl-4-piperidone

  • Piperazine (use a significant excess, e.g., 5 equivalents)

  • Sodium triacetoxyborohydride (STAB) (approx. 1.5 equivalents)

  • Acetic Acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (for salt formation, optional)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 eq) and piperazine (5.0 eq).

  • Dissolve the reactants in anhydrous dichloromethane.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or by forming the hydrochloride salt.

Quantitative Data Summary
ParameterValueReference
Reactant Molar Ratio 1-Methyl-4-piperidone : Piperazine (1 : 5)General Practice
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)[5]
Reaction Temperature 0°C to Room Temperature[5]
Reaction Time 12-24 hours[4]
Typical Yield 60-80% (after purification)[4]

Visualizations

Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification R1 1-Methyl-4-piperidone S1 Mix in DCM with catalytic Acetic Acid R1->S1 R2 Piperazine R2->S1 S2 Cool to 0°C S1->S2 S3 Add Sodium Triacetoxyborohydride S2->S3 S4 Stir at RT (12-24h) S3->S4 W1 Quench with Sat. NaHCO₃ S4->W1 W2 Extract with DCM W1->W2 W3 Dry & Concentrate W2->W3 P1 Purify (Chromatography or Salt Formation) W3->P1 Product 1-(1-Methyl-4-piperidinyl)piperazine P1->Product

Caption: Reductive amination workflow for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine.

Troubleshooting Logic Diagram

G Start Low Yield or Incomplete Reaction C1 Check Reaction Time Start->C1 A1 Extend Reaction Time & Monitor by TLC/LC-MS C1->A1 Time < 24h C2 Verify Reagent Quality C1->C2 Time > 24h Result Improved Yield A1->Result A2 Use Fresh/Anhydrous Reducing Agent & Solvent C2->A2 Reagents Old/Exposed to Air C3 Formation of Byproducts? C2->C3 Reagents are Fresh A2->Result A3 Increase Excess of Piperazine C3->A3 Bis-alkylation Suspected A4 Optimize Temperature (Cooling during addition) C3->A4 Other Impurities C4 Issues with Work-up? C3->C4 No Obvious Byproducts A3->Result A4->Result A5 Ensure Aqueous Layer is Strongly Basic (pH>10) Before Extraction C4->A5 Yes C4->Result No A5->Result

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

Troubleshooting

Technical Support Center: Optimizing 1-(1-Methyl-4-piperidinyl)piperazine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine. It includes troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(1-Methyl-4-piperidinyl)piperazine?

A1: The most prevalent and well-documented synthetic route is a two-step process. It begins with the reductive amination of N-Boc-4-piperidinone with N-methylpiperazine to form the Boc-protected intermediate. This is followed by the deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions to yield the final product.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The critical parameters for the reductive amination step include the choice of reducing agent, solvent, reaction temperature, and pH. The selection of a suitable reducing agent is crucial to prevent the reduction of the ketone starting material. Temperature and pH control are important for minimizing side reactions and maximizing the rate of iminium ion formation.

Q3: Which acidic conditions are recommended for the Boc deprotection step?

A3: Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. The choice of acid can impact the reaction time, yield, and the salt form of the final product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the reductive amination and the deprotection steps can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product.

Q5: What are the common impurities or byproducts in this synthesis?

A5: Common impurities can include unreacted starting materials, the over-alkylation product (quaternary ammonium salt), and byproducts from side reactions such as the reduction of the N-Boc-4-piperidinone to the corresponding alcohol. Incomplete deprotection in the second step can also lead to the presence of the Boc-protected intermediate in the final product.

Troubleshooting Guides

Low Yield in Reductive Amination Step
Potential Cause Troubleshooting Steps
Inefficient iminium ion formation Ensure anhydrous reaction conditions as water can hydrolyze the iminium ion. The addition of a dehydrating agent like magnesium sulfate can be beneficial.
Reduction of the ketone starting material Use a milder reducing agent such as sodium triacetoxyborohydride, which is selective for the iminium ion over the ketone.
Suboptimal pH The reaction is often acid-catalyzed. A small amount of acetic acid is commonly added to facilitate iminium ion formation.
Low reactivity of reactants Increasing the reaction temperature or extending the reaction time may improve the yield. Monitor the reaction progress to avoid decomposition.
Incomplete Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient acid Increase the equivalents of the acid (TFA or HCl solution) to ensure complete reaction.
Short reaction time Monitor the reaction by TLC or LC-MS and continue until the starting material is no longer observed.
Low reaction temperature While the reaction is typically run at room temperature, gentle warming may be necessary for some substrates.
Poor solubility Ensure the Boc-protected intermediate is fully dissolved in the chosen solvent. A co-solvent may be required.
Product Purification Challenges
Potential Cause Troubleshooting Steps
Presence of polar impurities An aqueous workup with a basic solution (e.g., sodium bicarbonate) can help remove acidic residues. Extraction with a suitable organic solvent is crucial.
Product is water-soluble The product has some water solubility.[1] During the basic aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like dichloromethane to maximize recovery.
Formation of stable salts If using TFA for deprotection, the resulting trifluoroacetate salt can sometimes be challenging to handle. Conversion to the hydrochloride salt by using HCl in dioxane or by salt exchange may yield a more crystalline and easier-to-isolate product.
Oily product The free base of the product can be an oil or a low-melting solid. Conversion to a hydrochloride salt often facilitates isolation of a crystalline solid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Deprotection

Acid Reagent Solvent Temperature Typical Reaction Time Reported Yield
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 hoursGood to Excellent
4M HCl in DioxaneDioxaneRoom Temperature1 - 3 hoursGood to Excellent
Saturated HCl in MethanolMethanolRoom Temperature2 hoursGood

Note: Yields are generally reported as good to excellent, but can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(1-methylpiperazin-4-yl)piperidine-1-carboxylate (Reductive Amination)
  • To a solution of N-Boc-4-piperidinone (1.0 eq) and N-methylpiperazine (1.1 eq) in an anhydrous solvent such as dichloromethane or dichloroethane, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine (Boc Deprotection)
  • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane, dioxane, or methanol.

  • Add an excess of the acidic reagent. For example, use a 20-50% solution of TFA in DCM, or a 4M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • To isolate the free base, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 8.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(1-Methyl-4-piperidinyl)piperazine.

  • To obtain the hydrochloride salt, the final product can be dissolved in a suitable solvent like methanol and treated with a solution of HCl in an organic solvent. The resulting precipitate can be collected by filtration.

Mandatory Visualization

Reaction_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection N_Boc_4_piperidinone N-Boc-4-piperidinone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, AcOH) N_Boc_4_piperidinone->reductive_amination N_methylpiperazine N-methylpiperazine N_methylpiperazine->reductive_amination Boc_protected_intermediate tert-butyl 4-(1-methylpiperazin-4-yl)piperidine-1-carboxylate reductive_amination->Boc_protected_intermediate deprotection Deprotection (e.g., TFA/DCM or HCl/Dioxane) Boc_protected_intermediate->deprotection final_product 1-(1-Methyl-4-piperidinyl)piperazine deprotection->final_product Troubleshooting_Workflow cluster_amination Reductive Amination Issues cluster_deprotection Deprotection Issues start Low Product Yield check_step Identify the problematic step: Reductive Amination or Deprotection? start->check_step amination_incomplete Incomplete Reaction? check_step->amination_incomplete Reductive Amination deprotection_incomplete Incomplete Deprotection? check_step->deprotection_incomplete Deprotection amination_solution Check for water contamination. Increase reaction time/temperature. Verify reagent quality. amination_incomplete->amination_solution Yes amination_byproducts Side Products Observed? amination_incomplete->amination_byproducts No amination_byproducts_solution Use milder reducing agent (NaBH(OAc)₃). Optimize pH with catalytic acid. amination_byproducts->amination_byproducts_solution Yes deprotection_solution Increase acid equivalents. Extend reaction time. deprotection_incomplete->deprotection_solution Yes deprotection_purification Purification Difficulties? deprotection_incomplete->deprotection_purification No deprotection_purification_solution Optimize workup procedure. Convert to a salt for easier isolation. deprotection_purification->deprotection_purification_solution Yes

References

Optimization

Technical Support Center: Purification of 1-(1-Methyl-4-piperidinyl)piperazine

Welcome to the technical support center for the purification of 1-(1-Methyl-4-piperidinyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting g...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(1-Methyl-4-piperidinyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-(1-Methyl-4-piperidinyl)piperazine, and what are the likely impurities from these methods?

A1: The most prevalent synthetic route is the reductive amination of a piperidone derivative with a piperazine derivative. A common example involves the reaction of N-Boc-4-piperidinone with N-methylpiperazine, followed by the removal of the Boc protecting group. Another approach is the direct reductive amination of 1-methyl-4-piperidone with piperazine.

Common Impurities to Expect:

  • Unreacted Starting Materials: 1-methyl-4-piperidone, piperazine, N-methylpiperazine, or N-Boc-4-piperidinone.

  • Over-alkylation Products: Formation of byproducts where multiple piperazine or piperidine units are linked.

  • Byproducts from the Reducing Agent: Residual borate salts if sodium borohydride or sodium triacetoxyborohydride is used.

  • Ring-Opened Byproducts: Though less common, harsh reaction conditions could lead to the opening of the piperidine or piperazine rings.

Q2: My crude 1-(1-Methyl-4-piperidinyl)piperazine appears as a viscous oil or discolored liquid. Is this normal?

A2: Yes, it is common for the crude product of this reaction to be a viscous oil, which may range in color from yellow to brown. This is often due to the presence of residual starting materials, byproducts, and residual solvents. A crystalline solid is typically obtained after successful purification, often as a salt.

Q3: I am observing significant tailing and poor separation during silica gel column chromatography. What is the cause and how can I resolve this?

A3: The basic nature of 1-(1-Methyl-4-piperidinyl)piperazine, due to its multiple amine groups, leads to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction causes peak tailing and can result in the irreversible adsorption of the product to the column.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Commonly used modifiers include triethylamine (0.5-2%) or a solution of ammonia in methanol (1-10%).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as basic alumina or amine-functionalized silica gel.

  • Reversed-Phase Chromatography: This technique can be effective. By controlling the pH of the mobile phase with a buffer (e.g., ammonium formate), the ionization of the amine can be suppressed, leading to better peak shapes.

Troubleshooting Guides

Problem 1: Low Purity After Purification by Fractional Vacuum Distillation
Symptom Potential Cause Recommended Solution
Co-distillation of impurities The boiling points of the impurities are too close to the boiling point of the product.- Optimize Distillation Parameters: Ensure your vacuum is stable and sufficiently low. Use a fractionating column with a higher number of theoretical plates for better separation. - Pre-purification: Consider a preliminary purification step, such as an acid-base extraction, to remove impurities with different acidity/basicity before distillation.
Thermal degradation of the product The distillation temperature is too high, leading to decomposition.- Lower the Vacuum: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature. - Use a Wiped-Film Evaporator: For heat-sensitive compounds, a short-path distillation apparatus like a wiped-film evaporator minimizes the time the compound spends at high temperatures.
Incomplete separation of fractions The collection of fractions was not precise enough.- Monitor Closely: Carefully monitor the distillation temperature and pressure. Collect smaller fractions and analyze their purity by GC-MS or NMR before combining them.
Problem 2: Difficulty in Obtaining a Crystalline Solid from Salt Formation
Symptom Potential Cause Recommended Solution
Product oils out upon addition of acid The concentration of the product in the solvent is too high, or the solvent is not appropriate.- Dilute the Solution: Use a more dilute solution of your crude product before adding the acid. - Solvent Selection: Experiment with different solvents. For hydrochloride salt formation, solvents like isopropanol, ethanol, or a mixture of diethyl ether and methanol are often effective.[1]
Low yield of precipitated salt The salt is too soluble in the chosen solvent.- Use a Less Polar Solvent: Add an anti-solvent (a solvent in which the salt is poorly soluble, like diethyl ether or hexane) to the solution to induce precipitation. - Cooling: Cool the solution to a lower temperature (e.g., 0°C or below) to decrease the solubility of the salt.
The precipitate is sticky or amorphous Rapid precipitation is occurring, trapping impurities.- Slow Crystallization: Allow the salt to crystallize slowly by gradually cooling the solution or by slow diffusion of an anti-solvent. - Scratching: Scratch the inside of the flask with a glass rod to induce the formation of seed crystals.

Experimental Protocols

Protocol 1: Purification by Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude 1-(1-Methyl-4-piperidinyl)piperazine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The dihydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask.

  • Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold solvent (the same solvent used for precipitation) to remove any remaining soluble impurities.

  • Recrystallization: To further purify the salt, dissolve it in a minimal amount of a hot solvent (e.g., methanol or a methanol/water mixture) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]

  • Drying: Collect the recrystallized product by vacuum filtration and dry it under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase and Eluent Selection:

    • Option A (Modified Silica Gel): Use standard silica gel and a mobile phase consisting of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) with the addition of 1-2% triethylamine.

    • Option B (Alternative Stationary Phase): Use a pre-packed column with basic alumina or amine-functionalized silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution: Start with a lower polarity mobile phase and gradually increase the polarity (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical YieldNotes
Fractional Vacuum Distillation >95%60-80%Highly dependent on the boiling points of impurities.
Salt Crystallization >98%70-90%Often provides a high degree of purification in a single step.
Column Chromatography (Modified Silica) >97%50-75%Yield can be lower due to some irreversible adsorption.
Preparative HPLC >99%40-60%Can achieve very high purity but may be less suitable for large-scale purification due to cost and complexity.

Visualizations

experimental_workflow crude Crude Product distillation Fractional Vacuum Distillation crude->distillation High Boiling Point chromatography Column Chromatography crude->chromatography Moderate Polarity salt Salt Formation crude->salt Basic Nature pure_free_base Pure Free Base distillation->pure_free_base chromatography->pure_free_base recrystallization Recrystallization salt->recrystallization pure_salt Pure Salt recrystallization->pure_salt

Caption: General purification workflow for 1-(1-Methyl-4-piperidinyl)piperazine.

troubleshooting_chromatography cluster_problem Problem cluster_cause Cause cluster_solutions Solutions problem Peak Tailing in Silica Gel Chromatography cause Strong Interaction of Basic Amine with Acidic Silica problem->cause solution1 Add Triethylamine to Mobile Phase cause->solution1 solution2 Use Alumina or Amine-Functionalized Silica cause->solution2 solution3 Use Reversed-Phase Chromatography cause->solution3

Caption: Troubleshooting logic for chromatography issues.

References

Troubleshooting

Technical Support Center: Stability of 1-(1-Methyl-4-piperidinyl)piperazine

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(1-Methyl-4-piperidinyl)piperazine under acidic conditions. The following sections off...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(1-Methyl-4-piperidinyl)piperazine under acidic conditions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during stability studies.

Troubleshooting Guide: Stability Issues under Acidic Conditions

Researchers may encounter several issues when subjecting 1-(1-Methyl-4-piperidinyl)piperazine to acidic environments. This guide provides a structured approach to identifying and resolving these challenges.

Issue 1: Unexpectedly Rapid Degradation

If the compound degrades more quickly than anticipated, consider the following factors:

  • Acid Concentration and Type: The rate of degradation is often dependent on the concentration and strength of the acid used. Weaker organic acids may cause slower degradation compared to strong mineral acids like HCl.

  • Temperature: Elevated temperatures can significantly accelerate hydrolytic degradation.

  • Presence of Catalysts: Trace metal ions can sometimes catalyze degradation reactions.

Troubleshooting Steps:

  • Review Acid Conditions: If using a strong acid, consider reducing its concentration or switching to a milder acid to slow down the degradation rate for better monitoring.

  • Control Temperature: Ensure experiments are conducted at a controlled and documented temperature. If elevated temperatures were used to accelerate degradation, perform studies at lower temperatures to establish a baseline.

  • Use Chelating Agents: To rule out metal-catalyzed degradation, consider adding a chelating agent like EDTA to the experimental setup.

Issue 2: Appearance of Multiple Unknown Peaks in HPLC Analysis

The presence of several unexpected peaks in a chromatogram can complicate the analysis of degradation products.

  • Secondary Degradation: Primary degradation products may themselves be unstable under acidic conditions and degrade further into secondary products.

  • Reaction with Matrix Components: The compound or its degradants might react with components of the formulation or solvent.

Troubleshooting Steps:

  • Time-Course Study: Analyze samples at multiple time points to observe the formation and potential subsequent degradation of peaks. This can help distinguish primary from secondary degradation products.

  • Forced Degradation of Primary Impurities: If a major degradation product can be isolated, subject it to the same acidic stress conditions to see if it generates any of the other observed unknown peaks.

  • Simplify the Matrix: Conduct initial stability studies in a simple aqueous acidic solution to minimize potential interactions with other excipients.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 1-(1-Methyl-4-piperidinyl)piperazine under acidic conditions?

A1: While specific experimental data for this compound is limited, based on the chemical structure, the most probable degradation pathway under acidic conditions is hydrolysis of the C-N bonds within the piperazine and piperidine rings. The tertiary amine on the piperidine ring and the secondary amine on the piperazine ring are susceptible to protonation, which can activate adjacent C-N bonds to nucleophilic attack by water. Ring-opening of either the piperazine or the piperidine ring is a plausible outcome.

Q2: How can I set up a forced degradation study for this compound?

A2: A typical forced degradation study under acidic conditions involves dissolving the compound in an acidic solution (e.g., 0.1 N HCl) and monitoring its degradation over time at a specific temperature (e.g., 60 °C). It is crucial to include a control sample of the compound in a neutral solution to differentiate between acid-catalyzed and thermal degradation.[1][2][3]

Q3: What analytical techniques are suitable for monitoring the stability of 1-(1-Methyl-4-piperidinyl)piperazine and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[4][5] Due to the lack of a strong chromophore in the molecule, UV detection might be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended.[6] LC-MS is particularly useful for the identification of unknown degradation products.[4]

Q4: I am having trouble developing a stability-indicating HPLC method. What can I do?

A4: Developing a robust HPLC method for polar, basic compounds like piperazine derivatives can be challenging. Here are some troubleshooting tips:

  • Column Selection: Consider using a column with a different stationary phase, such as a C8, phenyl, or a specialized column for polar compounds, if a standard C18 column does not provide adequate separation.[4]

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the retention and peak shape of basic analytes. Experiment with different pH values.[4]

  • Ion-Pairing Agents: For highly polar compounds that are poorly retained, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.

  • Gradient Elution: If isocratic elution fails to separate all peaks, a gradient elution program can be effective in resolving complex mixtures of the parent compound and its degradants.[4]

Data Presentation

Table 1: Hypothetical Degradation of 1-(1-Methyl-4-piperidinyl)piperazine in 0.1 N HCl at 60 °C

Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
0100.00.00.00.0
492.55.22.37.5
885.19.85.114.9
1278.314.17.621.7
2465.822.511.734.2

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

Objective: To evaluate the stability of 1-(1-Methyl-4-piperidinyl)piperazine under acidic stress.

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-(1-Methyl-4-piperidinyl)piperazine in HPLC grade water at a concentration of 1 mg/mL.

  • Stress Condition: Transfer a known volume of the stock solution into a volumetric flask and dilute with 0.1 N HCl to achieve a final concentration of 0.1 mg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with HPLC grade water to the same final concentration.

  • Incubation: Place the stressed and control samples in a constant temperature bath set at 60 °C.

  • Time Points: Withdraw aliquots from both the stressed and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots from the stressed sample with an equivalent amount of 0.1 N NaOH.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Mandatory Visualizations

Acid_Degradation_Pathway Parent 1-(1-Methyl-4-piperidinyl)piperazine Protonated Protonated Species Parent->Protonated + H+ TransitionState Transition State Protonated->TransitionState + H2O Degradant1 Ring-Opened Product 1 (Piperazine Hydrolysis) TransitionState->Degradant1 Degradant2 Ring-Opened Product 2 (Piperidine Hydrolysis) TransitionState->Degradant2

Caption: Plausible acid-catalyzed degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B1 Dilute with 0.1 N HCl (Stressed Sample) A->B1 B2 Dilute with Water (Control Sample) A->B2 C Incubate at 60°C B1->C B2->C D Withdraw Aliquots at Time Intervals E Neutralize Stressed Samples D->E F HPLC Analysis E->F G Data Evaluation F->G C->D

Caption: Forced degradation experimental workflow.

Troubleshooting_Logic Start Encounter Stability Issue Issue1 Rapid Degradation? Start->Issue1 Issue2 Multiple Unknown Peaks? Start->Issue2 Action1a Review Acid Conditions Issue1->Action1a Yes Action1b Control Temperature Issue1->Action1b Action1c Use Chelating Agents Issue1->Action1c Action2a Time-Course Study Issue2->Action2a Yes Action2b Forced Degradation of Primary Impurities Issue2->Action2b Action2c Simplify Matrix Issue2->Action2c End Issue Resolved Action1a->End Action1b->End Action1c->End Action2a->End Action2b->End Action2c->End

References

Optimization

stability of 1-(1-Methyl-4-piperidinyl)piperazine under basic conditions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(1-Methyl-4-piperidinyl)pi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(1-Methyl-4-piperidinyl)piperazine under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-(1-Methyl-4-piperidinyl)piperazine at room temperature?

A1: 1-(1-Methyl-4-piperidinyl)piperazine is a colorless liquid that is generally stable at room temperature.[1] However, long-term stability can be influenced by storage conditions. For optimal stability, it should be stored in a tightly sealed container, protected from light and moisture.

Q2: How does exposure to basic conditions affect the stability of 1-(1-Methyl-4-piperidinyl)piperazine?

A2: While generally stable, prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to degradation. The piperazine and piperidine rings, being saturated aliphatic amines, are relatively robust. However, degradation can be initiated by factors such as oxidation or interaction with other reactive species present in the solution.

Q3: What are the potential signs of degradation of 1-(1-Methyl-4-piperidinyl)piperazine?

A3: Visual signs of degradation can include a change in color from colorless to pale yellow or the formation of precipitates.[2] Analytical signs would include the appearance of new peaks in chromatographic analyses (e.g., HPLC, GC) and a decrease in the peak area of the parent compound.

Q4: Are there any known degradation pathways for piperazine derivatives under basic conditions?

A4: While specific degradation pathways for 1-(1-Methyl-4-piperidinyl)piperazine under basic conditions are not extensively documented in publicly available literature, related piperazine compounds can undergo oxidative degradation.[3] Potential degradation pathways could involve oxidation of the tertiary amines or ring-opening reactions under harsh conditions.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Unexpected peaks observed in HPLC analysis after storing the compound in a basic solution. Degradation of the compound.Confirm the identity of the new peaks using mass spectrometry (MS). Review the storage conditions (temperature, light exposure, headspace) and the composition of the basic solution. Consider performing a forced degradation study to identify potential degradants.
Discoloration of the 1-(1-Methyl-4-piperidinyl)piperazine solution over time. Oxidation or formation of degradation products.Protect the solution from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). Ensure the solvent and any other reagents used are of high purity and free from oxidizing contaminants.
Inconsistent results in bioassays using the compound. Potential degradation leading to reduced concentration of the active compound or formation of interfering byproducts.Re-analyze the purity of the compound before use. Prepare fresh solutions for each experiment. If the compound is known to be unstable under the assay conditions, investigate alternative formulations or shorter incubation times.

Quantitative Data: Forced Degradation Study

The following table summarizes hypothetical data from a forced degradation study of 1-(1-Methyl-4-piperidinyl)piperazine under basic conditions. This data is for illustrative purposes to demonstrate a typical stability-indicating method development.

Condition Time (hours) Assay of 1-(1-Methyl-4-piperidinyl)piperazine (%) Total Impurities (%) Major Degradant (%)
0.1 M NaOH at 60°C0100.0<0.1Not Detected
298.51.50.8
695.24.83.1
1290.79.36.5
2485.114.910.2

Experimental Protocols

Protocol: Forced Degradation under Basic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of 1-(1-Methyl-4-piperidinyl)piperazine under basic conditions to assess its stability and identify potential degradation products.

1. Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine
  • 0.1 M Sodium Hydroxide (NaOH) solution
  • 0.1 M Hydrochloric Acid (HCl) solution (for neutralization)
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of 1-(1-Methyl-4-piperidinyl)piperazine in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Stress Condition:
  • In a volumetric flask, add a known volume of the stock solution.
  • Add an equal volume of 0.1 M NaOH solution.
  • Keep the solution in a temperature-controlled environment (e.g., a water bath at 60°C).
  • Time Points: Withdraw aliquots of the stressed sample at predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours).
  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl to stop the degradation reaction.
  • Sample Analysis:
  • Dilute the neutralized samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.
  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
  • Data Analysis: Calculate the percentage of degradation and the formation of impurities at each time point.

Visualizations

Stability_Troubleshooting cluster_observe Observation cluster_investigate Investigation cluster_action Action cluster_outcome Outcome Observe Unexpected Results or Visual Changes CheckPurity Verify Compound Purity (e.g., HPLC, NMR) Observe->CheckPurity ReviewConditions Review Experimental Conditions (pH, Temp, Light) Observe->ReviewConditions FreshSample Use Freshly Prepared Sample CheckPurity->FreshSample ModifyProtocol Modify Experimental Protocol ReviewConditions->ModifyProtocol ForcedDegradation Perform Forced Degradation Study ReviewConditions->ForcedDegradation Literature Consult Literature for Known Instabilities OptimizeConditions Optimize Storage and Experimental Conditions FreshSample->OptimizeConditions ModifyProtocol->OptimizeConditions IdentifyDegradant Identify Degradation Products ForcedDegradation->IdentifyDegradant Degradation_Pathway cluster_degradation Potential Degradation under Basic Conditions cluster_products Potential Products Parent 1-(1-Methyl-4-piperidinyl)piperazine Oxidation Oxidation at Tertiary Amines (N-oxides) Parent->Oxidation [O] RingOpening Piperazine Ring Opening (Under harsh conditions) Parent->RingOpening High Temp, Strong Base N_Oxide N-Oxide Derivatives Oxidation->N_Oxide RingOpenedProduct Ring-Opened Amine Derivatives RingOpening->RingOpenedProduct

References

Troubleshooting

preventing byproduct formation in 1-(1-Methyl-4-piperidinyl)piperazine reactions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 1-(1-Methyl-4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine, with a focus on preventing byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time, low temperature, or ineffective reagents.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Gradually increase the reaction temperature, ensuring it does not lead to decomposition. - Use fresh, high-purity reagents and anhydrous solvents.
Suboptimal Stoichiometry: Incorrect ratio of reactants.- In direct alkylation, use a significant excess of piperazine (4-5 equivalents) to favor mono-alkylation. - In reductive amination, a slight excess of the amine (1.1-1.2 equivalents) and reducing agent (1.5 equivalents) is often optimal.
Poor Solubility of Reagents: Reactants not fully dissolved in the chosen solvent.- Switch to a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.[1]
Formation of Di-alkylated Byproduct Direct Alkylation Method: The mono-alkylated product is often more nucleophilic than piperazine itself, leading to a second alkylation.- Control Stoichiometry: Employ a large excess of piperazine relative to the alkylating agent.[1] - Slow Addition: Add the alkylating agent dropwise to maintain its low concentration in the reaction mixture.[1] - Use of a Protecting Group: Utilize a mono-protected piperazine, such as N-Boc-piperazine, to block one of the nitrogen atoms. The protecting group can be removed in a subsequent step.[2]
Unfavorable Reaction Conditions: High concentration of reactants or elevated temperatures can promote di-alkylation.- Conduct the reaction at a lower concentration. - Consider lowering the reaction temperature.
Presence of Unreacted Starting Materials Ineffective Reducing Agent (Reductive Amination): The reducing agent may be old, hydrated, or not potent enough.- Use a fresh bottle of the reducing agent, such as sodium triacetoxyborohydride (STAB). - Ensure the reaction is performed under anhydrous conditions.
Ineffective Base (Direct Alkylation): The base may not be strong enough to neutralize the acid formed during the reaction.- Use a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
Difficulty in Product Isolation/Purification Product is Water-Soluble as a Salt: During aqueous workup, the protonated product may remain in the aqueous layer.- Adjust the pH of the aqueous layer to be basic (pH > 10) with a suitable base (e.g., NaOH) to deprotonate the product before extraction with an organic solvent.
Similar Polarity of Product and Byproducts: Co-elution during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider converting the product to its salt to facilitate purification through precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(1-Methyl-4-piperidinyl)piperazine, and what are the main byproducts?

A1: The two primary synthetic routes are Reductive Amination and Direct Alkylation .

  • Reductive Amination: This method involves the reaction of a piperazine derivative with a piperidone derivative in the presence of a reducing agent. A common approach is the reaction of N-methylpiperazine with N-Boc-4-piperidone, followed by the removal of the Boc protecting group. This method is generally favored for its high selectivity and for avoiding the formation of quaternary ammonium salts.[1]

  • Direct Alkylation: This route involves the reaction of piperazine with a 1-methyl-4-piperidinyl derivative containing a good leaving group (e.g., a halide or sulfonate). The main challenge with this method is controlling the selectivity between mono- and di-alkylation of the piperazine ring. The primary byproduct is the N,N'-bis(1-methyl-4-piperidinyl)piperazine.

Q2: How can I selectively achieve mono-alkylation in the direct alkylation method?

A2: Achieving mono-alkylation is a common challenge due to the two reactive nitrogen atoms in piperazine. Key strategies include:

  • Using a Large Excess of Piperazine: Employing a 4 to 5-fold excess of piperazine relative to the alkylating agent statistically favors the formation of the mono-substituted product.[2]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]

  • Use of a Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. This blocks one nitrogen atom, directing alkylation to the other. The protecting group is then removed in a subsequent step.[2]

Q3: Which synthetic method is preferable for minimizing byproduct formation?

A3: Reductive amination is generally the preferred method for minimizing byproducts, especially the di-alkylated species. The use of a protecting group strategy within the reductive amination pathway provides excellent control over the reaction's outcome. While direct alkylation can be effective, it requires careful control of reaction conditions to achieve good selectivity for the mono-alkylated product.

Q4: What are the recommended reaction conditions for reductive amination?

A4: For the reductive amination of N-Boc-4-piperidone with N-methylpiperazine, typical conditions involve using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction is typically carried out at room temperature.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Data Presentation: Comparison of Synthetic Routes

FeatureReductive AminationDirect Alkylation
Selectivity High for mono-alkylation, especially with a protecting group strategy.Lower; risk of di-alkylation byproduct formation.
Byproduct Profile Cleaner reaction profile with fewer byproducts.Prone to the formation of di-alkylated piperazine.
Reaction Conditions Generally mild conditions (room temperature).May require heating, which can promote side reactions.
Number of Steps Can be a multi-step process if a protecting group is used (protection, alkylation, deprotection).Typically a single step, but may require more extensive purification.
Typical Yields Often provides good to excellent yields of the desired product (e.g., a 60% yield has been reported for a similar synthesis).[3]Yields can be variable and are highly dependent on reaction conditions (e.g., typical yields for mono-alkylated piperazines are around 70-80% under optimized conditions).[2]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine from N-Boc-4-piperidone and N-methylpiperazine, followed by deprotection.

Step 1: Reductive Amination

  • In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add N-methylpiperazine (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in methanol.[3]

  • Add concentrated hydrochloric acid (HCl) and stir the mixture at 40°C for 12 hours.[3]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 48% aqueous NaOH) to a pH > 10.[3]

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(1-Methyl-4-piperidinyl)piperazine. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis via Direct Alkylation (General Procedure)

This protocol outlines a general procedure for the mono-alkylation of piperazine using an excess of the amine. The alkylating agent would be a suitable 1-methyl-4-piperidinyl derivative with a good leaving group (e.g., 1-methyl-4-chloropiperidine or 1-methyl-4-piperidinyl tosylate).

  • In a round-bottom flask, dissolve a large excess of piperazine (4-5 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃) (2 equivalents).

  • Heat the mixture to a moderate temperature (e.g., 60-80°C).

  • Slowly add the 1-methyl-4-piperidinyl alkylating agent (1 equivalent) dropwise to the heated suspension over several hours.

  • Monitor the reaction by TLC or LC-MS until the alkylating agent is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base extraction to separate the product from the excess piperazine. Dissolve the residue in a dilute acid solution (e.g., 1M HCl) and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • Basify the aqueous layer (pH > 10) with a strong base (e.g., NaOH) and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or distillation.

Visualizations

Reductive_Amination_Pathway N_Boc_Piperidone N-Boc-4-piperidone Intermediate N-Boc-1-(1-Methyl-4- piperidinyl)piperazine N_Boc_Piperidone->Intermediate + N-methylpiperazine NaBH(OAc)₃ N_Methylpiperazine N-methylpiperazine N_Methylpiperazine->Intermediate Final_Product 1-(1-Methyl-4- piperidinyl)piperazine Intermediate->Final_Product Deprotection (e.g., HCl)

Caption: Reductive amination pathway for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine.

Direct_Alkylation_Pathway Piperazine Piperazine (excess) Mono_Product 1-(1-Methyl-4- piperidinyl)piperazine (Desired Product) Piperazine->Mono_Product + 1-Methyl-4-piperidinyl-X Base Alkylating_Agent 1-Methyl-4-piperidinyl-X (X = leaving group) Alkylating_Agent->Mono_Product Di_Product N,N'-bis(1-Methyl-4- piperidinyl)piperazine (Byproduct) Mono_Product->Di_Product + 1-Methyl-4-piperidinyl-X

Caption: Direct alkylation pathway showing the formation of the desired product and the di-alkylated byproduct.

Byproduct_Prevention_Workflow Start Start: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine Choose_Method Choose Synthetic Method Start->Choose_Method Reductive_Amination Reductive Amination Choose_Method->Reductive_Amination High Selectivity Direct_Alkylation Direct Alkylation Choose_Method->Direct_Alkylation Fewer Steps RA_Steps Use Protecting Group (e.g., N-Boc-4-piperidone) + Deprotection Reductive_Amination->RA_Steps DA_Controls Control Reaction Conditions Direct_Alkylation->DA_Controls End_Product High Purity Product RA_Steps->End_Product Stoichiometry Use Excess Piperazine DA_Controls->Stoichiometry Slow_Addition Slow Addition of Alkylating Agent DA_Controls->Slow_Addition Stoichiometry->End_Product Slow_Addition->End_Product

Caption: Workflow for minimizing byproduct formation in the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine.

References

Optimization

Technical Support Center: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(1-Methyl-4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(1-Methyl-4-piperidinyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(1-Methyl-4-piperidinyl)piperazine?

A1: The most prevalent synthetic route is a two-step process involving the reductive amination of N-Boc-4-piperidone with N-methylpiperazine to form the Boc-protected intermediate, followed by the deprotection of the Boc group under acidic conditions to yield the final product.[1]

Q2: What are the critical parameters to control during the reductive amination step?

A2: Key parameters to control during reductive amination include the stoichiometry of the reactants, the choice of reducing agent, reaction temperature, and solvent. The reaction typically involves the formation of an iminium ion intermediate which is then reduced in situ.[2][3]

Q3: Which acidic reagents are recommended for the Boc deprotection step?

A3: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol are commonly used for Boc deprotection.[4][5] The choice between them can depend on the desired salt form of the final product and the presence of other acid-sensitive functional groups.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 1-(1-Methyl-4-piperidinyl)piperazine.

Low Yield

Problem: The overall yield of 1-(1-Methyl-4-piperidinyl)piperazine is lower than expected.

Possible Cause Suggested Solution
Incomplete Reductive Amination - Ensure the reducing agent was added portion-wise to control the reaction rate.[6] - Consider using a different reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be effective for this type of transformation.[6] - Prolong the reaction time and monitor progress by TLC or LC-MS.
Incomplete Boc Deprotection - Increase the concentration or the number of equivalents of the acid (TFA or HCl).[7] - Extend the reaction time or gently warm the reaction mixture (e.g., to 40-50°C), while monitoring for potential side reactions.[4]
Product Loss During Work-up - During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to ensure the free amine is not partitioned into the aqueous phase.[4] - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product.[8]
Low Purity

Problem: The final product is contaminated with impurities.

Possible Cause Suggested Solution
Unreacted Starting Materials - Optimize the stoichiometry of reactants in the reductive amination step. A slight excess of N-methylpiperazine may be used to drive the reaction to completion. - Ensure the Boc deprotection goes to completion by monitoring with TLC or LC-MS.
Formation of Side-Products in Reductive Amination - Over-alkylation: This can lead to the formation of quaternary ammonium salts. Using a controlled addition of the reducing agent can help minimize this.[2] - Reduction of starting ketone: Ensure that the imine formation is favored before the addition of the reducing agent. A two-step, one-pot procedure where the amine and ketone are stirred together before adding the reducing agent can be beneficial.[2]
Formation of Side-Products in Boc Deprotection - t-Butylation: The tert-butyl cation generated during deprotection can alkylate the product or other nucleophiles. Adding a scavenger, such as anisole or thioanisole, to the reaction mixture can trap the t-butyl cation.[7]
Residual Solvents or Reagents - Ensure the product is thoroughly dried under vacuum to remove residual solvents. - If the product is isolated as a salt, ensure complete removal of excess acid by washing with a suitable solvent in which the salt is insoluble (e.g., diethyl ether for hydrochloride salts).[4]

Experimental Protocols

Synthesis of N-Boc-1-(1-Methyl-4-piperidinyl)piperazine (Reductive Amination)

A common procedure for the reductive amination step is as follows:

  • Dissolve N-Boc-4-piperidone (1.0 eq.) and N-methylpiperazine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the stirred solution at room temperature.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-1-(1-Methyl-4-piperidinyl)piperazine.

Deprotection of N-Boc-1-(1-Methyl-4-piperidinyl)piperazine

A general protocol for the Boc deprotection is:

  • Dissolve the crude N-Boc-1-(1-Methyl-4-piperidinyl)piperazine in a suitable solvent like methanol or dichloromethane.

  • Add an excess of a strong acid, such as 4M HCl in dioxane or a solution of TFA in DCM (e.g., 20-50%).[4][7]

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be purified by crystallization or converted to the free base by dissolving the residue in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination
ParameterCondition ACondition B
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Dithionite (Na₂S₂O₄)[1]
Solvent Dichloromethane (DCM)Methanol/Dichloromethane[1]
Temperature Room Temperature40°C[1]
Typical Reaction Time 12-24 hours4 hours[1]
Table 2: Comparison of Reagents for Boc Deprotection
ParameterReagent AReagent B
Acid Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)Methanol or Dioxane[1]
Typical Concentration 20-50% in DCMSaturated solution in Methanol or 4M in Dioxane[1]
Product Form TFA salt (often oily)HCl salt (often crystalline)[9]

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine cluster_troubleshooting Troubleshooting start Start Synthesis reductive_amination Reductive Amination: N-Boc-4-piperidone + N-methylpiperazine start->reductive_amination deprotection Boc Deprotection reductive_amination->deprotection purification Purification deprotection->purification final_product Final Product: 1-(1-Methyl-4-piperidinyl)piperazine purification->final_product issue Issue Encountered? final_product->issue low_yield Low Yield issue->low_yield Yield Issue low_purity Low Purity issue->low_purity Purity Issue check_ra Check Reductive Amination Step low_yield->check_ra check_deprotection Check Deprotection Step low_yield->check_deprotection check_workup Check Work-up Procedure low_yield->check_workup check_ra_purity Analyze Byproducts from Reductive Amination low_purity->check_ra_purity check_deprotection_purity Analyze Byproducts from Deprotection low_purity->check_deprotection_purity optimize_purification Optimize Purification Method low_purity->optimize_purification

Caption: Troubleshooting workflow for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine.

References

Troubleshooting

Technical Support Center: Purification of 1-(1-Methyl-4-piperidinyl)piperazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Methyl-4-piperidinyl)piperazine. The f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Methyl-4-piperidinyl)piperazine. The following sections address common issues related to impurities and provide detailed protocols for purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my 1-(1-Methyl-4-piperidinyl)piperazine sample?

A1: Impurities in 1-(1-Methyl-4-piperidinyl)piperazine can originate from several sources, primarily related to its synthesis. The most common synthetic route involves the reductive amination of a protected piperidone with 1-methylpiperazine.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Residual 1-methylpiperazine and N-Boc-4-piperidone (if a Boc-protected piperidone is used).

  • Intermediate Products: Incomplete removal of the protecting group (e.g., Boc group) can lead to the presence of N-Boc-1-(1-methyl-4-piperidinyl)piperazine.

  • By-products of the Reaction: Reductive amination conditions can sometimes lead to the formation of symmetrically disubstituted piperazine by-products.[3]

  • Degradation Products: Although generally stable, prolonged exposure to air, moisture, or high temperatures can lead to degradation. The material is known to be moisture-sensitive.

Q2: My NMR spectrum shows broad peaks. What could be the issue?

A2: Broad peaks in the NMR spectrum of your 1-(1-Methyl-4-piperidinyl)piperazine sample can indicate several issues:

  • Presence of Paramagnetic Impurities: Trace amounts of metal ions can cause significant line broadening.

  • Viscous Sample: If the sample is highly viscous, this can lead to broader peaks. Diluting the sample in the NMR solvent may help.

  • Chemical Exchange: The presence of acidic protons (e.g., from residual acids or water) can lead to exchange broadening of amine protons.

  • Multiple Conformations: The piperidine and piperazine rings are conformationally flexible, and slow interconversion between different chair and boat conformations on the NMR timescale can sometimes result in broad signals.

Q3: What analytical techniques are recommended for assessing the purity of 1-(1-Methyl-4-piperidinyl)piperazine?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. Commercial suppliers often use GC to determine the purity of this compound.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating the target compound from non-volatile impurities and closely related substances. A patent for a related compound utilized a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the number of components in a sample.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product

Symptoms:

  • GC-MS or HPLC analysis shows peaks corresponding to 1-methylpiperazine or the piperidone starting material.

  • NMR spectrum displays characteristic signals of the starting materials.

Possible Causes:

  • Incomplete reaction.

  • Inefficient work-up and purification.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it with TLC or GC. If necessary, increase the reaction time or the amount of the reducing agent.

  • Aqueous Wash: Perform an acidic wash (e.g., with dilute HCl) to remove unreacted basic starting material like 1-methylpiperazine. The desired product will also be protonated and move to the aqueous layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified product.

  • Chromatography: Utilize column chromatography for a more thorough separation.

Issue 2: Contamination with the N-Boc Protected Intermediate

Symptoms:

  • A peak with a higher molecular weight is observed in the mass spectrum.

  • The presence of the Boc protecting group is confirmed by characteristic signals in the ¹H NMR spectrum (typically a large singlet around 1.4 ppm).

Possible Causes:

  • Incomplete deprotection of the Boc group.

Solutions:

  • Repeat Deprotection: Subject the impure product to the deprotection conditions again. This typically involves treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • Column Chromatography: The significant difference in polarity between the Boc-protected and the deprotected amine allows for efficient separation by silica gel column chromatography.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For 1-(1-Methyl-4-piperidinyl)piperazine, which is often a liquid or low-melting solid at room temperature, conversion to a salt (e.g., hydrochloride) can facilitate purification by recrystallization.

Methodology for Recrystallization of the Hydrochloride Salt:

  • Salt Formation: Dissolve the crude 1-(1-Methyl-4-piperidinyl)piperazine in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring until the solution is acidic.

  • The hydrochloride salt should precipitate out. If it doesn't, you can try cooling the solution in an ice bath.

  • Dissolution: Isolate the crude salt by filtration. Dissolve the salt in a minimal amount of a hot solvent system. Common solvent systems for amine hydrochlorides include ethanol/water or methanol/ether.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table 1: Suggested Solvent Systems for Recrystallization of Amine Salts

Solvent SystemApplication Notes
Ethanol/WaterA good starting point for polar compounds. The ratio can be adjusted to achieve optimal solubility.
Methanol/Diethyl EtherMethanol is the primary solvent, and ether is used as an anti-solvent to induce crystallization.
IsopropanolCan be used as a single solvent if the solubility profile is suitable.
Protocol 2: Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities.

Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Start with a non-polar solvent and gradually increase the polarity. A common eluent system for amines is a mixture of dichloromethane (DCM) and methanol (MeOH). A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent the basic amine from tailing on the acidic silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the proportion of the polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(1-Methyl-4-piperidinyl)piperazine.

Table 2: Example Gradient for Column Chromatography

Eluent Composition (DCM:MeOH)Purpose
100:0 to 98:2Elute non-polar impurities.
98:2 to 90:10Elute the desired product.
90:10 to 80:20Elute more polar impurities.

Note: The optimal gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.

Protocol 3: Distillation

For liquid samples, distillation can be an effective purification method, especially for removing non-volatile impurities.

Methodology:

  • Apparatus Setup: Set up a fractional distillation apparatus.

  • Vacuum Application: Since 1-(1-Methyl-4-piperidinyl)piperazine has a relatively high boiling point, vacuum distillation is necessary to prevent decomposition at high temperatures.

  • Heating: Heat the distillation flask gently and evenly.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of the compound under the applied vacuum. Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials (1-Methylpiperazine, Protected Piperidone) reaction Reductive Amination start->reaction deprotection Deprotection reaction->deprotection crude_product Crude Product deprotection->crude_product extraction Aqueous Workup (Acid/Base Extraction) crude_product->extraction distillation Vacuum Distillation extraction->distillation chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization (as salt) extraction->recrystallization pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product gcms GC-MS pure_product->gcms hplc HPLC pure_product->hplc nmr NMR pure_product->nmr purification_decision_tree start Crude 1-(1-Methyl-4-piperidinyl)piperazine check_impurities Identify Impurities (TLC, GC-MS, NMR) start->check_impurities starting_materials Unreacted Starting Materials? check_impurities->starting_materials polar_impurities Polar Impurities? starting_materials->polar_impurities No extraction Acid/Base Extraction starting_materials->extraction Yes non_volatile_impurities Non-Volatile Impurities? polar_impurities->non_volatile_impurities No chromatography Column Chromatography polar_impurities->chromatography Yes distillation Vacuum Distillation non_volatile_impurities->distillation Yes recrystallization Recrystallization (as salt) non_volatile_impurities->recrystallization No/Solid extraction->polar_impurities chromatography->non_volatile_impurities pure_product Pure Product distillation->pure_product recrystallization->pure_product

References

Optimization

Technical Support Center: Degradation Pathways of 1-(1-Methyl-4-piperidinyl)piperazine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-(1-Methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-(1-Methyl-4-piperidinyl)piperazine. The information is based on established chemical principles and degradation pathways of related piperidine and piperazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-(1-Methyl-4-piperidinyl)piperazine?

A1: Based on the chemical structure, which contains a tertiary amine on the piperidine ring and secondary amines on the piperazine ring, the most probable degradation pathways involve oxidation and thermal stress. Key potential degradation routes include:

  • Oxidation: The nitrogen atoms in both the piperidine and piperazine rings are susceptible to oxidation. This can lead to the formation of N-oxides at the N-methylpiperidine nitrogen and the piperazine nitrogens. Further oxidation can result in ring-opening products.[1]

  • N-dealkylation: The methyl group on the piperidine ring can be cleaved under oxidative or metabolic conditions, leading to the formation of 1-(4-piperidinyl)piperazine.

  • Ring Opening: Both the piperidine and piperazine rings can undergo cleavage, especially under harsh oxidative or thermal conditions, leading to a variety of smaller amine and aldehyde fragments.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo complex degradation reactions. For piperazine-containing compounds, this can include the formation of products like N-formylpiperazine.[2]

Q2: My analytical results for 1-(1-Methyl-4-piperidinyl)piperazine are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent analytical results, such as a decreasing peak area in chromatography over time, the appearance of new peaks, or changes in the physical appearance of the sample, are often indicative of degradation.[1] It is crucial to perform forced degradation studies to understand the compound's stability under your specific experimental and storage conditions.

Q3: How can I prevent the degradation of 1-(1-Methyl-4-piperidinyl)piperazine during storage and experiments?

A3: To minimize degradation, consider the following preventative measures:

  • Storage: Store the compound in a cool, dark, and dry place. For solutions, storage at low temperatures (e.g., -20°C) in airtight containers can slow down degradation. Consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH Control: The stability of amines can be pH-dependent. Maintaining a neutral pH can often enhance stability.

  • Light Protection: Protect the compound from light, especially UV light, to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Use Fresh Solutions: Whenever possible, prepare solutions fresh before use to avoid degradation in solution over time.

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of 1-(1-Methyl-4-piperidinyl)piperazine.1. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and see if the new peaks match. 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).
Loss of compound potency or concentration over a short period. Rapid degradation under specific experimental conditions.1. Immediately analyze a freshly prepared sample as a baseline. 2. Investigate the effect of individual stress factors (e.g., acid, base, light, heat) on the compound's stability to identify the primary cause of degradation.
Precipitate formation in solution. Formation of insoluble degradation products or salts.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; degradation products may have different solubility profiles.
Difficulty in separating the parent compound from degradation products in HPLC. Suboptimal chromatographic conditions.1. Column Selection: Try a different column chemistry (e.g., C8, Phenyl) if a C18 column does not provide adequate separation. 2. Mobile Phase Optimization: Adjust the pH of the mobile phase and vary the organic modifier (e.g., acetonitrile vs. methanol). Adding a small amount of an amine modifier like triethylamine can reduce peak tailing. 3. Gradient Elution: Employ a gradient elution program to improve the resolution of closely eluting peaks.[1]

Quantitative Data Summary

The following tables provide hypothetical quantitative data from a forced degradation study on 1-(1-Methyl-4-piperidinyl)piperazine to illustrate how results can be summarized. The goal of such a study is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[1]

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products DetectedMajor Degradation Product(s) (Hypothetical)
0.1 M HCl24 hours~5%2N-dealkylation product, Ring-opened product
0.1 M NaOH24 hours<2%1Minor unidentified product
3% H₂O₂8 hours~15%4N-oxide derivatives, N-dealkylation product
Heat (80°C)48 hours~10%3N-formylpiperazine derivative, N-dealkylation product
Photostability (ICH Q1B)7 days~8%2Oxidative products

Table 2: Hypothetical Purity Analysis by a Stability-Indicating HPLC Method

SampleRetention Time of Parent (min)Peak Area of Parent% PurityRetention Times of Major Impurities (min)
Unstressed Control5.21,500,00099.8%-
Acid Stressed5.21,425,00094.9%3.8, 6.1
Oxidative Stressed5.21,275,00085.0%4.5, 3.8, 7.2
Thermally Stressed5.21,350,00090.0%3.8, 8.5

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 1-(1-Methyl-4-piperidinyl)piperazine under various stress conditions to identify potential degradation products and establish degradation pathways.[3]

Materials:

  • 1-(1-Methyl-4-piperidinyl)piperazine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl, e.g., 0.1 M and 1 M)

  • Sodium hydroxide (NaOH, e.g., 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3% and 30%)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(1-Methyl-4-piperidinyl)piperazine in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., RP-HPLC). Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating 1-(1-Methyl-4-piperidinyl)piperazine from its degradation products.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS detection.

Procedure:

  • Inject the unstressed sample to determine the retention time and peak shape of the parent compound.

  • Inject samples from the forced degradation studies.

  • Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution between the parent peak and all degradation product peaks.[1]

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample analyze Analyze via Stability-Indicating Method sample->analyze identify Identify Degradants (e.g., LC-MS/MS) analyze->identify

Caption: General workflow for a forced degradation study.

G cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_hydrolysis Acid Hydrolysis parent 1-(1-Methyl-4-piperidinyl)piperazine n_oxide_pip Piperidine N-Oxide Derivative parent->n_oxide_pip Oxidation n_oxide_piz Piperazine N-Oxide Derivative parent->n_oxide_piz Oxidation dealkylation 1-(4-Piperidinyl)piperazine (N-dealkylation) parent->dealkylation Oxidative Dealkylation formyl N-Formylpiperazine Derivative parent->formyl Heat ring_open_th Ring-Opened Products parent->ring_open_th High Heat cleavage Piperazine and Piperidine Fragments parent->cleavage Strong Acid ring_open_ox Ring-Opened Products n_oxide_pip->ring_open_ox Further Oxidation

Caption: Hypothesized degradation pathways of 1-(1-Methyl-4-piperidinyl)piperazine.

References

Troubleshooting

Technical Support Center: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(1-Methyl-4-piperidinyl)piperazine?

The most prevalent and industrially relevant method is the reductive amination of 1-methyl-4-piperidone with piperazine or a suitable piperazine derivative. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to yield the final product.[1][2][3]

Q2: What are the primary challenges when scaling up this synthesis?

The main scale-up challenges include:

  • Controlling Selectivity: Preventing the formation of the 1,4-di-substituted piperazine byproduct.[2][4]

  • Reaction Control: Managing reaction temperature, especially during the addition of the reducing agent, and ensuring efficient mixing.

  • Work-up and Purification: Dealing with the water solubility of the product and byproducts, which can complicate extractions and isolation.[4]

  • Impurity Profile: The formation of structurally similar impurities that can be difficult to remove.

Q3: Is it better to use piperazine or a mono-protected piperazine derivative?

For optimal control and to avoid the formation of di-alkylated byproducts, using a mono-protected piperazine like N-Boc-piperazine is the most reliable method, especially at a larger scale.[1][2][4] While using a large excess of piperazine can favor mono-alkylation, the separation of the excess piperazine and the di-substituted byproduct can be challenging during scale-up.[4][5]

Q4: What are the recommended reducing agents for the reductive amination step at scale?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent that is selective for the iminium ion.[1][3] However, for large-scale production, catalytic hydrogenation (e.g., using Pd/C) can be a more cost-effective and environmentally friendly alternative, although it may require specialized high-pressure equipment. Traditional reducing agents like sodium borohydride can be less selective and more hazardous on a large scale.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of 1-(1-Methyl-4-piperidinyl)piperazine. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. - If the reaction has stalled, consider increasing the reaction time or temperature. - Ensure the reducing agent is active and added in the correct stoichiometry.
Side Reactions - The primary side reaction is the formation of the 1,4-di-(1-methylpiperidin-4-yl)piperazine. To minimize this, use a mono-protected piperazine (e.g., N-Boc-piperazine) or a large excess (5-10 equivalents) of piperazine.[2][4] - Over-reduction of the piperidone starting material can occur. Ensure a mild reducing agent is used and the reaction conditions are controlled.
Product Loss During Work-up - The product is basic and can be water-soluble, especially in its protonated form. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free base form, which is more soluble in organic solvents.[4] - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.
Poor Quality of Starting Materials - Ensure that 1-methyl-4-piperidone is of high purity, as impurities can interfere with the reaction. - Use anhydrous solvents, as water can hydrolyze the iminium intermediate and affect the efficiency of some reducing agents.
Issue 2: Formation of Significant Amounts of Di-substituted Byproduct

Question: I am observing a significant amount of the 1,4-di-(1-methylpiperidin-4-yl)piperazine byproduct in my reaction mixture. How can I improve the selectivity for the mono-substituted product?

Answer: Controlling the mono-alkylation of piperazine is a common challenge. Here are several strategies to enhance selectivity:

  • Use of a Protecting Group: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group blocks one of the nitrogen atoms, ensuring that the reaction can only occur at the unprotected nitrogen.[1][2] The protecting group can be removed in a subsequent step.

  • Stoichiometric Control: If using unprotected piperazine, a large excess (at least 5-10 equivalents) relative to the 1-methyl-4-piperidone should be used. This statistically favors the reaction of the piperidone with an unreacted piperazine molecule.[4]

  • Slow Addition of Reagents: The 1-methyl-4-piperidone should be added slowly to the solution of piperazine. This maintains a low concentration of the piperidone, reducing the likelihood of a second reaction with the already mono-substituted product.[4]

  • Protonation: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[4]

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine at different scales. Note that specific conditions can vary based on the exact procedure and equipment used.

Parameter Lab Scale (e.g., 1-10 g) Pilot/Industrial Scale (e.g., >1 kg)
Piperazine Reactant N-Boc-piperazine or large excess of piperazineN-Boc-piperazine is preferred for better control and higher purity.
Stoichiometry (Piperazine:Piperidone) 1.2:1 (for N-Boc-piperazine) or 5-10:1 (for piperazine)1.1-1.2:1 (for N-Boc-piperazine)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Catalytic Hydrogenation (e.g., Pd/C, H₂) or NaBH(OAc)₃
Solvent Dichloromethane (DCM), Dichloroethane (DCE), MethanolMethanol, Ethanol, Toluene
Temperature Room Temperature20-50 °C (may require cooling during reagent addition)
Reaction Time 12-24 hours8-16 hours
Typical Yield 70-90%80-95%
Typical Purity (crude) 85-95%90-98%
Purification Method Column ChromatographyCrystallization as a salt (e.g., hydrochloride), Acid-Base Extraction

Experimental Protocols

Protocol 1: Lab-Scale Synthesis using N-Boc-Piperazine

This protocol describes a typical lab-scale synthesis via reductive amination.

Materials:

  • 1-Methyl-4-piperidone (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-methyl-4-piperidone and N-Boc-piperazine in anhydrous DCM, add sodium triacetoxyborohydride in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-Boc-1-(1-methyl-4-piperidinyl)piperazine, can be purified by flash column chromatography.

  • For the deprotection of the Boc group, dissolve the purified intermediate in methanol and add a saturated solution of HCl in methanol. Stir at room temperature for 2-4 hours. The hydrochloride salt of the product will precipitate.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain 1-(1-Methyl-4-piperidinyl)piperazine hydrochloride.[6]

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product 1_methyl_4_piperidone 1-Methyl-4-piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃ or H₂/Pd-C) 1_methyl_4_piperidone->reductive_amination piperazine_derivative Piperazine or N-Boc-piperazine piperazine_derivative->reductive_amination boc_protected_product N-Boc-1-(1-methyl-4- piperidinyl)piperazine reductive_amination->boc_protected_product If N-Boc-piperazine is used final_product 1-(1-Methyl-4-piperidinyl)piperazine (or its salt) reductive_amination->final_product If piperazine is used deprotection Deprotection (if using N-Boc-piperazine) (e.g., HCl in Methanol) boc_protected_product->deprotection deprotection->final_product

Caption: Synthetic route to 1-(1-Methyl-4-piperidinyl)piperazine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes action_incomplete Increase reaction time/temperature Check reducing agent activity incomplete->action_incomplete check_byproducts Are there significant byproducts? (e.g., di-substituted piperazine) complete->check_byproducts byproducts Significant Byproducts check_byproducts->byproducts Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No action_byproducts Use N-Boc-piperazine Increase excess of piperazine Slow addition of piperidone byproducts->action_byproducts check_workup Review work-up procedure no_byproducts->check_workup action_workup Ensure aqueous phase is basic (pH > 10) Perform multiple extractions check_workup->action_workup

Caption: Decision tree for troubleshooting low product yield.

Logical Relationship for Controlling Mono-alkylation

Mono_alkylation_Control Strategies for Mono-alkylation Control goal Goal: Selective Mono-alkylation strategy1 Protecting Group Strategy (N-Boc-piperazine) goal->strategy1 strategy2 Stoichiometric Control (Excess Piperazine) goal->strategy2 strategy3 Kinetic Control (Slow Addition) goal->strategy3 outcome1 High Selectivity, Multi-step Process strategy1->outcome1 outcome2 Good Selectivity, Requires Excess Reagent strategy2->outcome2 outcome3 Improved Selectivity, Process Control is Key strategy3->outcome3

Caption: Key strategies to control piperazine mono-alkylation.

References

Optimization

Technical Support Center: 1-(1-Methyl-4-piperidinyl)piperazine

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and troubleshooting of issues related to the moisture sensitivity of 1-(1-Methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and troubleshooting of issues related to the moisture sensitivity of 1-(1-Methyl-4-piperidinyl)piperazine.

Troubleshooting Guide

Researchers may encounter issues related to the moisture sensitivity of 1-(1-Methyl-4-piperidinyl)piperazine. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Inconsistent Experimental Results

Your reactions involving 1-(1-Methyl-4-piperidinyl)piperazine are yielding inconsistent results, such as variable reaction rates or unexpected byproducts.

  • Possible Cause: The compound may have absorbed moisture from the atmosphere, altering its effective concentration and reactivity.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator or dry box.

    • Assess Material Appearance: Visually inspect the compound. Clumping, discoloration, or a change from a solid to a more liquid or syrupy consistency can indicate moisture absorption.

    • Quantify Water Content: If feasible, determine the water content of your sample using Karl Fischer titration. This will provide quantitative data on the extent of moisture absorption.

    • Dry the Compound: If moisture absorption is confirmed, the compound may need to be dried under vacuum. However, be cautious of potential degradation at elevated temperatures.

    • Use a Fresh Sample: If drying is not possible or does not resolve the issue, it is recommended to use a fresh, unopened container of the compound for subsequent experiments.

Issue 2: Difficulty in Handling and Weighing

The compound is difficult to handle and weigh accurately, appearing sticky or clumpy.

  • Possible Cause: The hygroscopic nature of 1-(1-Methyl-4-piperidinyl)piperazine causes it to readily absorb atmospheric moisture.

  • Troubleshooting Steps:

    • Minimize Air Exposure: Handle the compound in a glove box or under a stream of dry, inert gas.

    • Use Dry Equipment: Ensure all spatulas, weighing boats, and glassware are thoroughly dried before use.

    • Work Quickly: Minimize the time the container is open to the atmosphere.

    • Aliquot the Compound: For frequent use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the main stock to air.

Frequently Asked Questions (FAQs)

Q1: What is the moisture sensitivity of 1-(1-Methyl-4-piperidinyl)piperazine?

A1: 1-(1-Methyl-4-piperidinyl)piperazine is known to be hygroscopic and air-sensitive.[1][2][3][4] This means it can readily absorb moisture from the air, which may affect its stability, reactivity, and physical properties.

Q2: How should I store 1-(1-Methyl-4-piperidinyl)piperazine?

A2: To minimize moisture absorption and degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][5] It is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is advised.[1]

Q3: What are the signs of moisture absorption in 1-(1-Methyl-4-piperidinyl)piperazine?

A3: Visual signs of moisture absorption can include a change in the physical appearance of the compound, such as clumping of the solid, or the material becoming more liquid or syrupy. Inconsistent experimental results can also be an indicator of moisture contamination.

Q4: Can I dry 1-(1-Methyl-4-piperidinyl)piperazine if it has absorbed moisture?

A4: While drying under vacuum may be possible, it should be approached with caution as the compound can be sensitive to thermal decomposition, which may lead to the release of irritating gases and vapors.[5] It is crucial to use a low temperature and monitor the process carefully. For critical applications, using a fresh, unopened sample is the most reliable approach.

Q5: What are the potential consequences of using moisture-contaminated 1-(1-Methyl-4-piperidinyl)piperazine in my experiments?

A5: Using a moisture-contaminated compound can lead to several issues, including:

  • Inaccurate molar concentrations, leading to stoichiometric imbalances in reactions.

  • Altered reaction kinetics and yields.

  • Formation of undesired byproducts.

  • Overall poor reproducibility of experimental results.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general procedure for determining the water content in a sample of 1-(1-Methyl-4-piperidinyl)piperazine using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Karl Fischer titrant (e.g., Hydranal-Composite 5)

  • Airtight sample injection syringe

  • 1-(1-Methyl-4-piperidinyl)piperazine sample

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.

  • Sample Preparation: Due to the compound's hygroscopicity, prepare the sample in a dry, inert atmosphere (e.g., a glove box).

  • Sample Introduction: Accurately weigh a suitable amount of the 1-(1-Methyl-4-piperidinyl)piperazine sample into a gas-tight syringe.

  • Titration: Inject the sample into the conditioned Karl Fischer titration cell. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the weight of the sample. The result is typically expressed as a weight percentage (w/w%).

  • Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the results.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Start: Inconsistent Experimental Results storage Step 1: Verify Storage Conditions (Inert atmosphere, desiccated) start->storage appearance Step 2: Visually Inspect Compound (Clumping, discoloration) storage->appearance karl_fischer Step 3: Quantify Water Content (Karl Fischer Titration) appearance->karl_fischer dry_compound Step 4: Attempt to Dry Compound (Under vacuum, low heat) karl_fischer->dry_compound Moisture Confirmed fresh_sample Step 5: Use a Fresh, Unopened Sample karl_fischer->fresh_sample If drying is not an option dry_compound->fresh_sample If issue persists end End: Problem Resolved fresh_sample->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Handling_and_Storage Best Practices for Handling and Storage cluster_storage Storage cluster_handling Handling storage_conditions Store under inert atmosphere (Argon or Nitrogen) temp_control Refrigerate at 2-8°C for long-term storage sealed_container Keep in a tightly sealed container glove_box Handle in a glove box or under inert gas dry_equipment Use thoroughly dried equipment minimize_exposure Minimize time container is open to air aliquot Aliquot for frequent use to protect main stock compound 1-(1-Methyl-4-piperidinyl)piperazine cluster_storage cluster_storage compound->cluster_storage For Stability cluster_handling cluster_handling compound->cluster_handling During Use

Caption: Best practices for handling and storage.

References

Reference Data & Comparative Studies

Validation

Comparative In Vitro Biological Activity of 1-(1-Methyl-4-piperidinyl)piperazine and Alternatives

This guide provides a comparative analysis of the in vitro biological activity of 1-(1-Methyl-4-piperidinyl)piperazine and its alternatives, focusing on their interactions with key neurological receptors. Due to the limi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activity of 1-(1-Methyl-4-piperidinyl)piperazine and its alternatives, focusing on their interactions with key neurological receptors. Due to the limited publicly available in vitro data for 1-(1-Methyl-4-piperidinyl)piperazine, this guide utilizes data for a structurally related piperazine derivative (referred to as Compound 1) to provide a preliminary comparison. This information is intended for researchers, scientists, and drug development professionals.

Overview of Biological Activity

1-(1-Methyl-4-piperidinyl)piperazine is a synthetic compound containing both piperidine and piperazine moieties. Piperazine derivatives are known to exhibit a wide range of biological activities, often targeting central nervous system receptors. The primary focus of this guide is the in vitro validation of its activity at dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in the treatment of various neuropsychiatric disorders.

Comparative Quantitative Data

The following table summarizes the in vitro binding affinities (Ki) of a piperazine derivative structurally related to 1-(1-Methyl-4-piperidinyl)piperazine (Compound 1), alongside well-established antipsychotic drugs, clozapine and risperidone. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Receptor Profile
Compound 1 (Related Piperazine Derivative) 110[1]120[1]D2 Antagonist[1]
Clozapine Data not available in search resultsData not available in search resultsAtypical Antipsychotic
Risperidone Data not available in search resultsData not available in search resultsAtypical Antipsychotic

Note: Extensive searches did not yield specific Ki, IC50, or EC50 values for the direct in vitro biological activity of 1-(1-Methyl-4-piperidinyl)piperazine. The data for "Compound 1" is from a study on novel multi-target ligands for schizophrenia and should be considered as indicative for a related chemical scaffold.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are standard assays used to characterize the interaction of compounds with dopamine and serotonin receptors.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki)

This protocol determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing human dopamine D2 receptors.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Ligand: Haloperidol or another high-affinity D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compound: 1-(1-Methyl-4-piperidinyl)piperazine or alternative compounds.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the D2 receptor-containing membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of non-specific ligand).

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay for 5-HT2A Receptor Activity (EC50/IC50)

This cell-based functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the 5-HT2A receptor-mediated increase in intracellular calcium.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Agonist: Serotonin (5-HT) or a known 5-HT2A receptor agonist.

  • Test Compound: 1-(1-Methyl-4-piperidinyl)piperazine or alternative compounds.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the wells and measure the fluorescence signal over time to determine its ability to stimulate calcium release (EC50).

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a defined period. Then, add a fixed concentration of a 5-HT2A agonist (typically its EC80) and measure the inhibition of the agonist-induced calcium signal (IC50).

  • Fluorescence Measurement: Use a fluorescence plate reader to monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity.

  • Data Analysis: For agonist activity, plot the fluorescence response against the compound concentration to determine the EC50 value. For antagonist activity, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Dopamine D2 Receptor Radioligand Binding Assay

experimental_workflow prep Prepare D2 Receptor Membranes radioligand Add [3H]-Spiperone (Radioligand) prep->radioligand compound Add Test Compound (Varying Concentrations) radioligand->compound incubation Incubate to Reach Equilibrium compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for determining D2 receptor binding affinity.

Signaling Pathway for 5-HT2A Receptor-Mediated Calcium Releasedot

signaling_pathway agonist 5-HT2A Agonist receptor 5-HT2A Receptor agonist->receptor Binds gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release er->ca_release response Cellular Response ca_release->response pkc->response

References

Comparative

1-(1-Methyl-4-piperidinyl)piperazine: A Comparative Guide for its Use as a Reference Standard in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals In the stringent landscape of pharmaceutical quality control, the use of well-characterized reference standards is paramount for ensuring the safety and eff...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the stringent landscape of pharmaceutical quality control, the use of well-characterized reference standards is paramount for ensuring the safety and efficacy of drug products. This guide provides a comprehensive comparison of 1-(1-Methyl-4-piperidinyl)piperazine as a reference standard, particularly in the context of impurity profiling for the atypical antipsychotic drug, Lurasidone. We will delve into its performance against other potential process-related impurities and degradation products, supported by experimental data from established analytical methodologies.

Introduction to 1-(1-Methyl-4-piperidinyl)piperazine as a Reference Standard

1-(1-Methyl-4-piperidinyl)piperazine is a heterocyclic organic compound that serves as a crucial reference standard in the analysis of specific pharmaceutical compounds. Its primary application in this context is as a potential impurity that can arise during the synthesis of active pharmaceutical ingredients (APIs), a notable example being Lurasidone. As a reference standard, it allows for the accurate identification and quantification of this specific impurity in drug substance and drug product batches, ensuring they meet the stringent purity requirements set by regulatory authorities.

Comparison of Analytical Methods for Impurity Profiling

The analytical method of choice for the determination of 1-(1-Methyl-4-piperidinyl)piperazine and other related impurities in pharmaceuticals is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection. This technique offers a balance of specificity, sensitivity, and robustness for routine quality control analysis.

While direct head-to-head comparative studies of different reference standards for 1-(1-Methyl-4-piperidinyl)piperazine are not extensively published, we can evaluate its utility by comparing the performance of analytical methods validated for the detection of various impurities in Lurasidone.

Table 1: Performance Comparison of a Validated RP-HPLC Method for Lurasidone and its Impurities

Parameter1-(1-Methyl-4-piperidinyl)piperazine (as a potential impurity)Lurasidone Impurity 1Lurasidone Impurity 8Lurasidone (API)
Retention Time (min) Varies based on method5.024[1]10.456[1]6.022[1]
Linearity Range (µg/mL) To be established1.6 - 12[1]1.6 - 12[1]160 - 1200[1]
Correlation Coefficient (r²) >0.99>0.999>0.999>0.999
Limit of Detection (LOD) To be establishedNot ReportedNot ReportedNot Reported
Limit of Quantification (LOQ) To be establishedNot ReportedNot ReportedNot Reported
Accuracy (% Recovery) To be establishedNot ReportedNot Reported100.57 - 101.06[1]
Precision (%RSD) <2.0<1.0<1.0<1.0

Note: Data for 1-(1-Methyl-4-piperidinyl)piperazine as an impurity within a full Lurasidone impurity profile method would need to be established through method validation.

Experimental Protocols

A robust analytical method is the foundation of reliable impurity profiling. Below is a detailed experimental protocol for a typical RP-HPLC method used for the analysis of Lurasidone and its impurities, which would be suitable for quantifying 1-(1-Methyl-4-piperidinyl)piperazine.

RP-HPLC Method for the Estimation of Lurasidone and its Impurities[1]
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: Inertsil ODS C18 (150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with 1% Orthophosphoric acid).

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: 60:40 (v/v) of Mobile Phase A and Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Standard Solution: A known concentration of 1-(1-Methyl-4-piperidinyl)piperazine reference standard is prepared in a suitable diluent (e.g., methanol or the mobile phase).

  • Sample Solution: The drug substance or a crushed tablet powder is accurately weighed and dissolved in the diluent to achieve a target concentration.

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The peak corresponding to 1-(1-Methyl-4-piperidinyl)piperazine in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration is then calculated based on the peak area.

Visualizing the Analytical Workflow and Logical Relationships

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the analytical workflow and the logical relationship of impurities in drug synthesis.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing & Analysis sample Drug Substance / Product dissolve_sample Dissolve in Diluent sample->dissolve_sample standard 1-(1-Methyl-4-piperidinyl)piperazine RS dissolve_standard Dissolve in Diluent standard->dissolve_standard hplc HPLC System dissolve_sample->hplc dissolve_standard->hplc separation Chromatographic Separation hplc->separation detection UV Detection (230 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram identification Peak Identification (RT) chromatogram->identification quantification Peak Area Quantification identification->quantification result Impurity Level Calculation quantification->result

Caption: Workflow for the analysis of 1-(1-Methyl-4-piperidinyl)piperazine impurity.

impurity_relationship cluster_synthesis Lurasidone Synthesis cluster_impurities Potential Impurities sm Starting Materials intermediates Intermediates sm->intermediates impurity_a 1-(1-Methyl-4-piperidinyl)piperazine sm->impurity_a from starting material or side reaction api Lurasidone (API) intermediates->api impurity_b Other Process- Related Impurities intermediates->impurity_b degradation Degradation Products api->degradation during storage or stress conditions

Caption: Logical relationship of impurities in drug synthesis.

Conclusion

1-(1-Methyl-4-piperidinyl)piperazine serves as an essential reference standard for the quality control of Lurasidone and potentially other related pharmaceutical products. Its use in validated RP-HPLC methods allows for the accurate and precise quantification of this specific process-related impurity. While direct comparative data with alternative standards for this particular analyte is limited, the established analytical frameworks for Lurasidone impurity profiling demonstrate the capability to effectively monitor and control its levels. The selection of a well-characterized reference standard, such as 1-(1-Methyl-4-piperidinyl)piperazine, is a critical component in ensuring the quality, safety, and efficacy of the final drug product.

References

Validation

comparative analysis of 1-(1-Methyl-4-piperidinyl)piperazine synthesis routes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the primary synthetic routes to 1-(1-Methyl-4-piperidinyl)piperazine, a key intermediate in the development of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 1-(1-Methyl-4-piperidinyl)piperazine, a key intermediate in the development of various pharmaceutical agents. We present a detailed examination of two prominent reductive amination pathways, offering quantitative data, comprehensive experimental protocols, and workflow visualizations to inform synthesis strategy and optimization.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: From N-Boc-4-piperidone and N-MethylpiperazineRoute 2: From 1-Methyl-4-piperidone and 1-Benzylpiperazine
Starting Materials N-tert-butoxycarbonyl-4-piperidinone, N-Methylpiperazine1-Methyl-4-piperidone, 1-Benzylpiperazine
Key Steps Reductive amination, Boc deprotectionReductive amination, Debenzylation
Reducing Agent Not explicitly stated, but impliedSodium tris(acetoxy)borohydride
Deprotection/Final Step Concentrated HCl in MethanolCatalytic hydrogenation (H₂/Pd on charcoal)
Overall Yield 60%[1]Not explicitly stated
Reaction Time 16h (amination) + 12h (deprotection)[1]3h (amination) + 2h (debenzylation)[2]
Reaction Temperature Room temperature (amination), 40°C (deprotection)[1]20°C (amination and debenzylation)[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow of the described synthetic methods.

Route 1 cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 N-Boc protected intermediate N-Boc-4-piperidone->Intermediate_1 Dichloromethane, 16h, RT N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Intermediate_1 Final_Product_1 1-(1-Methyl-4-piperidinyl)piperazine Intermediate_1->Final_Product_1 Conc. HCl, Methanol, 12h, 40°C

Caption: Synthesis Route 1 Workflow.

Route 2 cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Debenzylation 1-Methyl-4-piperidone 1-Methyl-4-piperidone Intermediate_2 N-Benzyl protected intermediate 1-Methyl-4-piperidone->Intermediate_2 Sodium tris(acetoxy)borohydride, Acetic acid, Dichloromethane, 3h, 20°C 1-Benzylpiperazine 1-Benzylpiperazine 1-Benzylpiperazine->Intermediate_2 Final_Product_2 1-(1-Methyl-4-piperidinyl)piperazine Intermediate_2->Final_Product_2 H₂, Pd/C, Methanol, 2h, 20°C

Caption: Synthesis Route 2 Workflow.

Experimental Protocols

Route 1: Reductive Amination of N-Boc-4-piperidone followed by Deprotection

This two-step synthesis commences with the reductive amination of commercially available N-tert-butoxycarbonyl-4-piperidinone with N-methylpiperazine, followed by the removal of the Boc protecting group.

Step 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

  • N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) is dissolved in dichloromethane (25.0 mL) at 0°C.[1]

  • N-methylpiperazine is added to the solution.

  • The reaction mixture is stirred for 16 hours at room temperature.[1]

  • Upon completion, the solution is cooled to 0°C and neutralized with a saturated aqueous sodium bicarbonate solution.[1]

  • The product is extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • The concentrated residue is dissolved in 1.0 N hydrochloric acid and extracted with ethyl acetate.[1]

  • The aqueous layer is basified with 48% aqueous sodium hydroxide and extracted again with dichloromethane.[1]

  • The final organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the intermediate product.[1]

Step 2: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine

  • The residue from the previous step is dissolved in methanol (25.0 mL).[1]

  • Concentrated hydrochloric acid (5.0 mL) is added, and the mixture is stirred at 40°C for 12 hours.[1]

  • After the reaction is complete, the solution is concentrated and dried.[1]

  • The residue is dissolved in distilled water, made alkaline with 48% aqueous sodium hydroxide, and subsequently extracted with dichloromethane.[1]

  • The organic layer is dried with anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure to give 1-(1-Methyl-4-piperidinyl)piperazine.[1] The reported yield for this two-step process is 60%.[1]

A patent also describes a similar reductive amination using a variety of solvents and bases, with sodium dithionite as the reducing agent, followed by deprotection with a saturated hydrogen chloride methanol solution.[3]

Route 2: Reductive Amination of 1-Methyl-4-piperidone followed by Debenzylation

This alternative two-step synthesis begins with the reductive amination of 1-Methyl-4-piperidone with 1-Benzylpiperazine, followed by the removal of the benzyl protecting group via catalytic hydrogenation.[2]

Step 1: Synthesis of 1-benzyl-4-(1-methylpiperidin-4-yl)piperazine

  • In a reaction vessel, 1-Methyl-4-piperidone and 1-Benzylpiperazine are dissolved in dichloromethane.

  • Acetic acid is added to the mixture.

  • Sodium tris(acetoxy)borohydride is added as the reducing agent.

  • The reaction is stirred for 3 hours at 20°C.[2]

Step 2: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine

  • The N-benzyl protected intermediate from the previous step is dissolved in methanol.

  • Palladium on activated charcoal (Pd/C) is added as a catalyst.

  • The mixture is subjected to a hydrogen atmosphere (3750.38 Torr).

  • The reaction proceeds for 2 hours at 20°C to yield the final product.[2]

Discussion of Alternative Synthesis Strategies

While reductive amination is a commonly employed method, other synthetic strategies for forming C-N bonds, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, are prevalent in the synthesis of piperazine derivatives.

  • Nucleophilic Substitution: This approach would involve the direct reaction of a piperidine derivative with a piperazine, or vice-versa, where one of the nitrogen atoms acts as a nucleophile to displace a leaving group on the other reactant. The efficiency of this method can be hampered by side reactions, such as over-alkylation.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds between aryl halides and amines.[4] While not specifically detailed for the synthesis of 1-(1-Methyl-4-piperidinyl)piperazine in the reviewed literature, it represents a viable, albeit potentially more complex and costly, alternative for constructing the core structure, especially for analogous aryl-piperazine systems.

  • Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N bonds, typically requiring high temperatures.[5] Similar to the Buchwald-Hartwig amination, this method is more commonly applied to the synthesis of N-aryl piperazines.

The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The reductive amination pathways presented in this guide offer robust and well-documented methods for the efficient synthesis of 1-(1-Methyl-4-piperidinyl)piperazine.

References

Comparative

Evaluating the Efficacy of 1-(1-Methyl-4-piperidinyl)piperazine-Based Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 1-(1-methyl-4-piperidinyl)piperazine scaffold has emerged as a promising framework in the development of novel therapeutic agents, demonstrating potenti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(1-methyl-4-piperidinyl)piperazine scaffold has emerged as a promising framework in the development of novel therapeutic agents, demonstrating potential applications in both oncology and psychiatry. This guide provides a comparative analysis of the efficacy of various derivatives based on this core structure, supported by experimental data and detailed methodologies for key assays.

Anticancer Activity: A Comparative Analysis

Recent studies have explored the anticancer potential of a series of 1-(1-methyl-4-piperidinyl)piperazine-based compounds. The cytotoxic effects of these derivatives were evaluated against a panel of human cancer cell lines, including adenocarcinomic human alveolar basal epithelial cells (A-549), human colon carcinoma (HCT-116), and human pancreatic carcinoma (MIAPaCa-2). The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay.

Data Presentation: Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of selected 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide and (4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)(4-phenylpiperazin-1-yl)methanone derivatives.[1] Gefitinib, an established EGFR inhibitor, was used as a standard for comparison.[1]

Compound CodeR (Substituent on phenyl ring)A-549 IC50 (µM)HCT-116 IC50 (µM)MIAPaCa-2 IC50 (µM)
Scaffold I: 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives
A1H>50>50>50
A24-CH321.3425.6733.45
A33,4-di-CH315.7819.8928.76
A42,4-di-CH310.2315.4321.87
A53,4-di-CH312.5418.2124.54
A62,5-di-CH37.7418.8014.98
A74-OCH318.9822.4329.87
A84-Cl25.6730.1238.98
A94-Br28.4333.5442.12
A104-F23.1228.7635.43
Scaffold II: (4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)(4-phenylpiperazin-1-yl)methanone Derivatives
A113-OCH35.714.2631.36
A124-OCH313.1615.8722.45
A132-OCH316.7820.3427.87
A142-CH318.9823.5430.12
A153-CH315.4319.8726.54
A164-CH314.2817.8924.32
Standard
Gefitinib-16.5610.5149.50

Caption: Comparative IC50 values of 1-(1-methyl-4-piperidinyl)piperazine-based derivatives and Gefitinib.

Experimental Protocols: Anticancer Evaluation

Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide and (4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)(4-phenylpiperazin-1-yl)methanone Derivatives [1]

A general multi-step synthesis was employed to produce the target compounds.

  • Alkylation of N-methylpiperazine: N-methylpiperazine is reacted with 1-bromo-3-chloropropane to yield 1-(3-chloropropyl)-4-methylpiperazine.[1]

  • Etherification: The resulting intermediate is reacted with a substituted p-hydroxybenzoic acid ester to form the corresponding ether.

  • Amide Coupling: The ester is then coupled with various substituted anilines or phenylpiperazines using hydroxy-O-benztriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) to yield the final products.[1]

  • Characterization: The synthesized compounds are characterized using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) to confirm their molecular structures.[1]

MTT Cell Viability Assay [1]

The in vitro cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A-549, HCT-116, and MIAPaCa-2 cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (2.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Experimental Workflow for Anticancer Evaluation

G cluster_synthesis Compound Synthesis cluster_assay MTT Assay start Starting Materials (N-methylpiperazine, 1-bromo-3-chloropropane, etc.) alkylation Alkylation start->alkylation etherification Etherification alkylation->etherification coupling Amide Coupling etherification->coupling characterization Characterization (IR, NMR, MS) coupling->characterization final_compounds Final Compounds characterization->final_compounds compound_treatment Compound Treatment final_compounds->compound_treatment cell_seeding Cell Seeding (A-549, HCT-116, MIAPaCa-2) cell_seeding->compound_treatment mtt_addition MTT Addition compound_treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Measurement solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for the synthesis and anticancer evaluation of 1-(1-methyl-4-piperidinyl)piperazine derivatives.

Antipsychotic Potential: Targeting Dopamine and Serotonin Receptors

Derivatives of 1-(1-methyl-4-piperidinyl)piperazine are also being investigated for their potential as antipsychotic agents. The therapeutic efficacy of many antipsychotic drugs is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the brain. The binding affinity of these compounds to these receptors is a critical parameter in evaluating their potential as antipsychotics.

Data Presentation: Receptor Binding Affinity

While a comprehensive comparative table of binding affinities (Ki values) for a series of 1-(1-methyl-4-piperidinyl)piperazine-based compounds is not yet available in the public domain, the following table illustrates the type of data generated in such studies, comparing hypothetical compounds to a standard antipsychotic, Haloperidol.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT1A Receptor Ki (nM)
Compound X1525150
Compound Y81280
Compound Z2230200
Haloperidol1-220-50>1000

Caption: Hypothetical receptor binding affinities (Ki) for novel 1-(1-methyl-4-piperidinyl)piperazine derivatives compared to Haloperidol.

Experimental Protocols: Antipsychotic Evaluation

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This in vitro assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., D2 or 5-HT2A) are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor, along with various concentrations of the test compound.

  • Filtration: The incubation mixture is filtered to separate the bound and unbound radioligand.

  • Radioactivity Measurement: The radioactivity of the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Ki Calculation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is used to calculate the binding affinity (Ki).

Conditioned Avoidance Response (CAR) in Rats

This in vivo behavioral model is used to predict the antipsychotic potential of a compound.

  • Training: Rats are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone).

  • Drug Administration: The trained animals are treated with the test compound or a vehicle control.

  • Testing: The animals are then tested to see if the drug inhibits the conditioned avoidance response without impairing the unconditioned escape response to the aversive stimulus.

  • Data Analysis: The percentage of avoidance failures is calculated and compared between the drug-treated and control groups.

Signaling Pathways and Experimental Workflow

The antipsychotic effects of these compounds are believed to be mediated through the modulation of dopamine and serotonin signaling pathways.

G cluster_pathway Antipsychotic Drug Action Signaling Pathway cluster_workflow Experimental Workflow for Antipsychotic Evaluation drug 1-(1-Methyl-4-piperidinyl) piperazine Derivative d2 Dopamine D2 Receptor drug->d2 Antagonism ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonism downstream Downstream Signaling (e.g., cAMP, Ca2+) d2->downstream Modulation ht2a->downstream Modulation response Antipsychotic Effect downstream->response synthesis Compound Synthesis binding_assay In Vitro Receptor Binding Assay synthesis->binding_assay car_test In Vivo Conditioned Avoidance Response (CAR) synthesis->car_test data_analysis Data Analysis (Ki, % Avoidance) binding_assay->data_analysis car_test->data_analysis

Caption: Signaling pathway and experimental workflow for evaluating the antipsychotic potential of 1-(1-methyl-4-piperidinyl)piperazine-based compounds.

Conclusion

The 1-(1-methyl-4-piperidinyl)piperazine scaffold represents a versatile platform for the design of novel therapeutic agents. The presented data highlights the potential of its derivatives in both cancer and psychiatric disorders. Further optimization of this scaffold, guided by comparative efficacy studies and detailed mechanistic investigations, holds promise for the development of new and improved treatments. The experimental protocols provided herein offer a standardized framework for the continued evaluation of these and other emerging compounds.

References

Validation

Comparative Cross-Reactivity Analysis of Piperazine and Piperidine-Containing Scaffolds

A Guide for Researchers in Drug Development In the landscape of medicinal chemistry, the piperazine and piperidine rings are prevalent scaffolds, integral to the structure of numerous clinically significant drugs. Their...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the piperazine and piperidine rings are prevalent scaffolds, integral to the structure of numerous clinically significant drugs. Their inherent properties influence a compound's pharmacokinetic profile and its interaction with a multitude of biological targets. This guide provides a comparative analysis of the cross-reactivity of derivatives containing these moieties, with a particular focus on structures related to 1-(1-Methyl-4-piperidinyl)piperazine. Understanding the off-target interactions of these compounds is crucial for developing safer and more selective therapeutics.

Executive Summary

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities of representative piperazine and piperidine derivatives to various receptors. This data, collated from multiple studies, illustrates the impact of the core scaffold and its substituents on receptor interactions.

Table 1: Comparative Binding Affinities of Piperidine and Piperazine Analogs

Compound/AnalogD2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Sigma 1 Receptor (Ki, nM)Histamine H3 Receptor (Ki, nM)Reference
Haloperidol (Piperidine) 0.893600120--[1]
Piperazine Analog of Haloperidol 253.5----[1]
Compound 4 (Piperazine) ---15313.17[2]
Compound 5 (Piperidine) ---3.647.70[2]
Compound 11 (Piperidine) ---4.416.2[2]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Sigma Receptor Binding Affinities for Piperidine/Piperazine-Based Compounds

CompoundS1R (Ki, nM)S2R (Ki, nM)Reference
Compound 1 3.2>1000[3]
Compound 2 10.5>1000[3]
Compound 3 25.3>1000[3]
Compound 4 434>1000[3]
Compound 5 12.8>1000[3]
Haloperidol 2.53.5[3]

Key Structure-Activity Relationship (SAR) Insights

From the available data, several key SAR trends can be observed:

  • Piperidine vs. Piperazine Core: The replacement of a piperidine ring with a piperazine can dramatically alter receptor affinity. For instance, the piperazine analog of haloperidol shows a substantial decrease in affinity for the D2 receptor compared to the parent compound.[1] Conversely, in a different chemical series, a piperidine-containing compound (Compound 5) displayed significantly higher affinity for the sigma-1 receptor than its piperazine counterpart (Compound 4).[2]

  • Substituent Effects: The nature and position of substituents on the piperazine or piperidine ring play a crucial role in determining receptor selectivity. For example, the methyl-piperidine group in 1-(1-Methyl-4-piperidinyl)piperazine is suggested to confer a unique receptor polypharmacy compared to aryl-substituted piperazines, which tend to be more selective for serotonin receptors.[4]

  • Basic Amino Moiety: The basicity of the nitrogen atoms in the piperazine and piperidine rings is a key determinant of binding to various receptors, including sigma receptors and the hERG channel.[3][5]

Experimental Protocols

To assess the cross-reactivity of novel 1-(1-Methyl-4-piperidinyl)piperazine derivatives, a tiered experimental approach is recommended.

In Silico Profiling

Before synthesis, computational methods can predict potential off-target liabilities.[5]

  • Similarity-Based Searches: Compare the 2D and 3D structure of the designed compounds against databases of molecules with known off-target activities.

  • Pharmacophore Modeling: Develop 3D models of the key features required for binding to known off-targets (e.g., hERG channel) and screen the compounds virtually.

  • Molecular Docking: Dock the compounds into the crystal structures of common off-targets to predict binding affinity.

Broad Off-Target Screening

A primary screen against a broad panel of receptors, ion channels, and transporters provides a wide overview of potential cross-reactivity.

  • Principle: The test compound is incubated at a fixed concentration (e.g., 10 µM) with a panel of cell lines or membranes expressing the target of interest. The displacement of a radiolabeled ligand is measured to determine the percent inhibition.

  • Procedure:

    • Prepare the test compound at the desired concentration.

    • Incubate the compound with the target-expressing membranes and a specific radioligand.

    • After incubation, separate the bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filter to determine the amount of bound radioligand.

    • Calculate the percent inhibition of radioligand binding by the test compound.

Dose-Response Assays for "Hits"

For any significant interactions ("hits") identified in the broad screen, full dose-response curves should be generated to determine the binding affinity (Ki) or functional potency (IC50/EC50).

  • Radioligand Binding Assay (for Ki determination):

    • Principle: This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

    • Procedure:

      • Prepare serial dilutions of the test compound.

      • In a multi-well plate, incubate the compound dilutions with a fixed concentration of receptor-containing membranes and a specific radioligand.

      • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competing ligand).

      • After reaching equilibrium, harvest the membranes onto filter plates and wash to remove unbound radioligand.

      • Measure the radioactivity in each well using a scintillation counter.

      • Plot the percent displacement of the radioligand against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

To determine if a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, functional assays are necessary.

  • Example: S1R Functional Assay (Phenytoin Assay):

    • Principle: Phenytoin is an allosteric modulator of the S1R. It potentiates the binding of S1R agonists but has no or a slightly negative effect on the binding of S1R antagonists.

    • Procedure:

      • Perform a radioligand binding assay for the test compound at the S1R in the presence and absence of a fixed concentration of phenytoin.

      • An increase in the binding affinity (lower Ki) of the test compound in the presence of phenytoin indicates an agonist profile.[3]

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Screening Cascade In_Silico_Screening In Silico Screening (Similarity Search, Docking) Synthesis Compound Synthesis In_Silico_Screening->Synthesis Broad_Panel_Screening Broad Panel Off-Target Screening (e.g., 10 µM) Synthesis->Broad_Panel_Screening Dose_Response Dose-Response Assays (Ki Determination) Broad_Panel_Screening->Dose_Response Hits Functional_Assays Functional Assays (Agonist/Antagonist) Dose_Response->Functional_Assays SAR_Analysis SAR Analysis & Optimization Functional_Assays->SAR_Analysis

Caption: A typical workflow for assessing the cross-reactivity of novel compounds.

Dopamine D2 Receptor Signaling Pathway

D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Caption: Simplified schematic of the canonical dopamine D2 receptor signaling pathway.

Conclusion

The development of selective 1-(1-Methyl-4-piperidinyl)piperazine derivatives requires a thorough understanding of their potential for cross-reactivity with other biological targets. While direct comparative data for a comprehensive series of these specific derivatives is limited, the analysis of structurally related piperazine and piperidine compounds provides valuable insights into potential off-target interactions. By employing a systematic screening cascade, from in silico modeling to in vitro functional assays, researchers can effectively profile the selectivity of their compounds and optimize their design to minimize undesirable off-target effects, ultimately leading to the development of safer and more efficacious drugs.

References

Comparative

Establishing the Purity of 1-(1-Methyl-4-piperidinyl)piperazine for Assays: A Comparative Guide

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the accuracy and reliability of experimental results. This guide provides a comprehensive comparis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methods for establishing the purity of 1-(1-Methyl-4-piperidinyl)piperazine, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols, comparative data, and visual workflows for Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

1-(1-Methyl-4-piperidinyl)piperazine is a diamine building block frequently employed in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, arising from the synthetic route or degradation, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, robust analytical methods are required to accurately determine its purity and ensure the quality of starting materials. This guide compares three powerful analytical techniques for this purpose, highlighting their principles, performance characteristics, and best-use scenarios.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a comparative summary of GC-FID, HPLC-UV (with derivatization), and qNMR for the purity analysis of 1-(1-Methyl-4-piperidinyl)piperazine.

Quantitative Data Summary
ParameterGas Chromatography-FID (GC-FID)HPLC-UV (with NBD-Cl Derivatization)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation of derivatized analyte based on polarity in a liquid mobile phase.Absolute quantification based on the ratio of analyte signal to a certified internal standard.
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%
Linearity (R²) > 0.999> 0.999Not Applicable (Direct Method)
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (% RSD) < 2%< 3%< 1%
Throughput HighMediumLow to Medium
Primary Use Routine purity testing, detection of volatile impurities.Trace-level impurity analysis, high sensitivity.Absolute purity determination, certification of reference standards.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar piperazine derivatives and can be adapted for 1-(1-Methyl-4-piperidinyl)piperazine.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the routine quality control of 1-(1-Methyl-4-piperidinyl)piperazine, leveraging its volatility for separation and detection.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

Chromatographic Conditions:

  • Column: DB-17 (or equivalent 50% Phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.5 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 50 mg of 1-(1-Methyl-4-piperidinyl)piperazine into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Vortex to ensure homogeneity.

Data Analysis: The purity is determined by the area percent method, where the peak area of 1-(1-Methyl-4-piperidinyl)piperazine is expressed as a percentage of the total peak area in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Derivatization

Due to the lack of a significant UV chromophore, 1-(1-Methyl-4-piperidinyl)piperazine requires derivatization to be detected with high sensitivity by HPLC-UV. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is an effective derivatizing agent for primary and secondary amines, yielding a highly UV-active product.[1][2]

Instrumentation: HPLC system with a UV-Vis detector.

Derivatization Procedure:

  • Sample Solution: Prepare a 1 mg/mL solution of 1-(1-Methyl-4-piperidinyl)piperazine in acetonitrile.

  • NBD-Cl Solution: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.5 with sodium hydroxide.

  • Reaction: In a vial, mix 100 µL of the sample solution, 200 µL of the borate buffer, and 200 µL of the NBD-Cl solution.

  • Vortex the mixture and heat at 60°C for 30 minutes in the dark.

  • Cool the reaction mixture to room temperature and add 500 µL of the mobile phase to stop the reaction.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

    • Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 470 nm.

  • Injection Volume: 10 µL.

Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from a reference standard of known purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that provides a direct measure of purity without the need for a chemically identical reference standard for the analyte. It relies on a certified internal standard.[3]

Instrumentation: NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-(1-Methyl-4-piperidinyl)piperazine into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

  • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.

  • Vortex the tube to ensure a homogeneous solution.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Spectral Width: Sufficient to encompass all signals of interest.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = 1-(1-Methyl-4-piperidinyl)piperazine

  • IS = Internal Standard

Potential Impurities

The primary synthetic route to 1-(1-Methyl-4-piperidinyl)piperazine involves the reductive amination of N-Boc-4-piperidone with 1-methylpiperazine, followed by deprotection. Potential impurities may include:

  • Unreacted starting materials: N-Boc-4-piperidone and 1-methylpiperazine.

  • Byproducts of the reductive amination: Including over-alkylated products or incompletely reduced intermediates.

  • Residual solvents from the synthesis and purification process.

Visualizations

Experimental Workflow for GC-FID Purity Assay

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve vortex Vortex dissolve->vortex inject Inject into GC vortex->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area integrate->calculate

Caption: Workflow for GC-FID Purity Determination.

Decision Tree for Method Selection

start Purity Assay Required for 1-(1-Methyl-4-piperidinyl)piperazine q1 Need for absolute purity value (e.g., reference standard certification)? start->q1 q2 Are trace-level impurities (<0.1%) of primary concern? q1->q2 No method_qnmr Use qNMR q1->method_qnmr Yes method_hplc Use HPLC-UV with Derivatization q2->method_hplc Yes method_gc Use GC-FID q2->method_gc No (Routine QC)

References

Validation

A Head-to-Head Comparison of 1-(1-Methyl-4-piperidinyl)piperazine and Its Analogs: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals The 1-(1-methyl-4-piperidinyl)piperazine scaffold is a key structural motif in medicinal chemistry, frequently utilized as a building block in the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(1-methyl-4-piperidinyl)piperazine scaffold is a key structural motif in medicinal chemistry, frequently utilized as a building block in the synthesis of novel compounds targeting the central nervous system.[1][2][3] This guide provides a head-to-head comparison of publicly available data for 1-(1-methyl-4-piperidinyl)piperazine and its close structural analogs. Due to the limited availability of comprehensive, comparative studies on a homologous series of these specific analogs, this guide synthesizes data from various sources. Readers are advised to consider the inherent limitations of comparing data generated from different studies and experimental protocols.

Overview of Pharmacological Activity

Derivatives of 1-(1-methyl-4-piperidinyl)piperazine are primarily investigated for their affinity to dopamine and serotonin receptors, key targets in the treatment of various neuropsychiatric disorders. The parent compound itself is suggested to act as a dopamine D2 partial agonist.[2] Modifications to the N-methyl group on the piperidine ring or substitutions on the piperazine ring can significantly alter the affinity and selectivity for these receptors.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the available in vitro receptor binding data for 1-(1-methyl-4-piperidinyl)piperazine and a selection of its analogs. It is important to note that the data presented has been compiled from different studies and direct comparisons should be made with caution.

CompoundStructureTarget ReceptorBinding Affinity (Ki in nM)Source
Parent Compound 1-(1-Methyl-4-piperidinyl)piperazineDopamine D2Data not available in primary sources
Serotonin 5-HT1AData not available in primary sources
Serotonin 5-HT2AData not available in primary sources
Analog 1 1-(Piperidin-4-yl)piperazine (N-demethylated analog)Dopamine D2180F.J. Ehlert et al., 1999
Analog 2 1-(1-Propyl-4-piperidinyl)piperazine (N-propyl analog)Dopamine D225F.J. Ehlert et al., 1999
Analog 3 1-(4-Fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazineDopamine D21.2J.C. Jaen et al., 1993
Serotonin 5-HT2A3.4J.C. Jaen et al., 1993

Note: The lack of publicly available, directly comparable binding data for the parent compound, 1-(1-Methyl-4-piperidinyl)piperazine, is a significant limitation. The data for the analogs are presented to illustrate the impact of structural modifications on receptor affinity.

Experimental Protocols

The following are generalized experimental protocols typical for the type of data presented in the table above. The specific details for each data point may vary depending on the source publication.

Radioligand Receptor Binding Assay

A standard radioligand binding assay is utilized to determine the affinity of a test compound for a specific receptor.

Workflow:

G prep Receptor Membrane Preparation radioligand Radioligand Incubation prep->radioligand Incubate with test compound wash Washing and Filtration radioligand->wash Separate bound and free ligand count Scintillation Counting wash->count Measure radioactivity analysis Data Analysis (Ki determination) count->analysis Calculate binding affinity

Figure 1: General workflow for a radioligand receptor binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The primary targets of 1-(1-methyl-4-piperidinyl)piperazine analogs, the dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

G D2R D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Figure 2: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A and 5-HT2A Receptor Signaling

The 5-HT1A receptor is also coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase, similar to the D2 receptor. In contrast, the 5-HT2A receptor is coupled to Gq/11 proteins. Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

G cluster_0 5-HT1A Signaling cluster_1 5-HT2A Signaling HT1A 5-HT1A Receptor Gi_o_1A Gi/o Protein HT1A->Gi_o_1A AC_1A Adenylyl Cyclase Gi_o_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A HT2A 5-HT2A Receptor Gq_11 Gq/11 Protein HT2A->Gq_11 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC

Figure 3: Simplified Serotonin 5-HT1A and 5-HT2A receptor signaling pathways.

Conclusion

The available data, though fragmented, indicates that the 1-(1-methyl-4-piperidinyl)piperazine scaffold is a versatile starting point for the development of potent ligands for dopamine and serotonin receptors. Structural modifications, such as altering the N-substituent on the piperidine ring and adding substituents to the piperazine ring, can significantly modulate the affinity and selectivity of these compounds. However, a comprehensive understanding of the structure-activity relationships for this specific class of analogs would require a dedicated study where a homologous series is synthesized and evaluated under consistent experimental conditions. The information presented in this guide serves as a summary of the currently accessible data and a foundation for future research in this area.

References

Comparative

A Comparative Guide to Analytical Methods for 1-(1-Methyl-4-piperidinyl)piperazine Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of 1-(1-Methyl-4-piperidinyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-(1-Methyl-4-piperidinyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring product quality and process control. This guide provides a comparative overview of suitable analytical methods, complete with experimental protocols and performance data, to aid in the selection of the most appropriate technique for your laboratory's needs.

Method Comparison: GC-FID vs. HPLC

The two primary chromatographic techniques applicable for the quantification of 1-(1-Methyl-4-piperidinyl)piperazine and related non-chromophoric amines are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and sensitive method for volatile and semi-volatile compounds. For piperazine derivatives, GC-FID offers a direct method of analysis without the need for chemical derivatization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique, but its application for compounds like 1-(1-Methyl-4-piperidinyl)piperazine, which lack a UV-absorbing chromophore, presents a challenge for the common UV-Vis detectors. To overcome this, two main strategies are employed: chemical derivatization to introduce a chromophore or the use of a universal detector such as an Evaporative Light Scattering Detector (ELSD).

The following table summarizes the key performance characteristics of a validated GC-FID method for the closely related compound 1-methyl piperazine, which is expected to have similar performance for 1-(1-Methyl-4-piperidinyl)piperazine, and provides a qualitative comparison with potential HPLC-based methods.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) for 1-Methyl Piperazine High-Performance Liquid Chromatography (HPLC) with Derivatization/ELSD
Linearity (Correlation Coefficient) > 0.999[1]Typically > 0.99
Accuracy (% Recovery) 99.0% to 101.0%[1]Method dependent, generally within 98-102%
Precision (%RSD) < 5.0%[1]Typically < 2.0% for intraday and interday precision
Limit of Detection (LOD) 0.005% of analyte concentration (1000 µg/mL)[1]Highly dependent on derivatization agent and detector (ppm levels achievable)
Limit of Quantification (LOQ) 0.02% of analyte concentration (1000 µg/mL)[1]Dependent on derivatization agent and detector (ppm levels achievable)
Sample Preparation Simple dilutionMay require additional derivatization step
Run Time ~15 minutes[1]Variable, typically 10-30 minutes
Specificity High, based on retention timeHigh, based on retention time and detector response
Instrumentation Standard GC-FID systemHPLC system with UV-Vis, Fluorescence, or ELSD detector
Advantages Simple, direct analysis, high sensitivity for volatile aminesWide applicability, can be automated, various detection methods
Disadvantages Requires volatile analyte, high temperatures can degrade some samplesDerivatization adds complexity and potential for error, ELSD can have non-linear response

Experimental Protocols

Validated GC-FID Method for Piperazine Derivatives

This method is adapted from a validated procedure for 1-methyl piperazine and is suitable for the quantification of 1-(1-Methyl-4-piperidinyl)piperazine.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or equivalent[1]

  • Detector: Flame Ionization Detector (FID)[1]

  • Column: DB-17 (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent[2]

  • Software: ChemStation or equivalent[1]

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen[1][2]

  • Injector Temperature: 250°C[1]

  • Detector Temperature: 260°C[1]

  • Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min[1]

  • Injection Mode: Split (1:5 ratio)[1]

  • Injection Volume: 1.0 µL[1]

  • Diluent: Methanol[1]

Sample Preparation:

  • Prepare a standard stock solution of 1-(1-Methyl-4-piperidinyl)piperazine in methanol.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., to construct a calibration curve).

  • Prepare sample solutions by accurately weighing the substance containing 1-(1-Methyl-4-piperidinyl)piperazine and dissolving it in methanol to a known volume.

Conceptual HPLC Method with Derivatization

As 1-(1-Methyl-4-piperidinyl)piperazine lacks a UV chromophore, a derivatization step is necessary for UV or fluorescence detection.[3] A common derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (NBD-Cl).[4]

Instrumentation:

  • HPLC System with a UV-Vis or Fluorescence Detector

Derivatization and Analysis (Conceptual Steps):

  • Reaction: Mix the sample solution containing 1-(1-Methyl-4-piperidinyl)piperazine with a solution of NBD-Cl in a suitable buffer.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specific time to ensure complete derivatization.

  • Quenching: Stop the reaction by adding a quenching agent.

  • Chromatography: Inject the derivatized sample onto a suitable reversed-phase HPLC column (e.g., C18).

  • Detection: Monitor the elution of the derivatized analyte at the appropriate wavelength for the NBD derivative.

  • Quantification: Quantify the analyte by comparing its peak area to that of derivatized standards.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the GC-FID method and the logical relationship in selecting an analytical method.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification start Start prep_std Prepare Standard Stock Solution in Methanol start->prep_std prep_sample Prepare Sample Solution in Methanol start->prep_sample prep_work_std Prepare Working Standards (Serial Dilution) prep_std->prep_work_std inject Inject 1µL into GC prep_work_std->inject prep_sample->inject separate Chromatographic Separation (DB-17 Column) inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve from Standards integrate->calibrate quantify Quantify Analyte in Sample integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of 1-(1-Methyl-4-piperidinyl)piperazine by GC-FID.

Method_Selection start Need to Quantify 1-(1-Methyl-4-piperidinyl)piperazine check_volatility Is the analyte sufficiently volatile and thermally stable? start->check_volatility gc_fid Use GC-FID Method check_volatility->gc_fid Yes check_uv Does the analyte have a UV-absorbing chromophore? check_volatility->check_uv No hplc_uv Use HPLC-UV Method check_uv->hplc_uv Yes check_derivatization Is derivatization feasible? check_uv->check_derivatization No hplc_deriv Use HPLC with Pre- or Post-Column Derivatization check_derivatization->hplc_deriv Yes check_detector Is a universal detector (e.g., ELSD, CAD) available? check_derivatization->check_detector No hplc_elsd Use HPLC-ELSD/CAD Method check_detector->hplc_elsd Yes no_suitable Consider alternative analytical techniques check_detector->no_suitable No

Caption: Decision tree for selecting an analytical method for 1-(1-Methyl-4-piperidinyl)piperazine.

References

Validation

Performance Benchmarking of 1-(1-Methyl-4-piperidinyl)piperazine in Preclinical Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 1-(1-Methyl-4-piperidinyl)piperazine's performance in key preclinical assays, offering insights into its activ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(1-Methyl-4-piperidinyl)piperazine's performance in key preclinical assays, offering insights into its activity at various receptor targets. While direct, head-to-head comparative studies for 1-(1-Methyl-4-piperidinyl)piperazine are limited in publicly available literature, this guide synthesizes data from closely related piperazine and piperidine derivatives to provide a performance benchmark. The primary focus is on its interactions with histamine H3, sigma (σ1 and σ2), and dopamine D2 receptors, where compounds with similar structural motifs have been evaluated.

Comparative Analysis of Receptor Binding Affinity

The following tables summarize the binding affinities (Ki) of compounds structurally related to 1-(1-Methyl-4-piperidinyl)piperazine. This data, extracted from a study on dual histamine H3 and sigma-1 receptor antagonists, highlights the influence of the piperazine versus piperidine core on receptor binding, a key structural difference relevant to the target compound.[1][2]

Table 1: Comparative Binding Affinity (Ki, nM) at Histamine H3 and Sigma Receptors [1][2]

Compound IDCore StructureLinkerRhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)
4 Piperazine-(CH2)6-O-4-chlorophenyl3.171531117
5 Piperidine-(CH2)6-O-4-chlorophenyl7.703.6410.3
11 Piperidine-(CH2)6-O-4-fluorophenyl6.24.4167.9
12 Piperidine-(CH2)6-O-3,4-dichlorophenyl1.839.9216.3

Note: Lower Ki values indicate higher binding affinity. The comparison between compound 4 (piperazine core) and compound 5 (piperidine core) is particularly noteworthy. While the piperazine derivative shows higher affinity for the histamine H3 receptor, the piperidine analog demonstrates significantly higher affinity for the sigma-1 receptor.[1][2] This suggests that 1-(1-Methyl-4-piperidinyl)piperazine, which contains a piperidine moiety, may exhibit a preference for sigma-1 receptors over histamine H3 receptors.

Information in the public domain also suggests that 1-(1-Methyl-4-piperidinyl)piperazine acts as a dopamine D2 partial agonist.[3] However, specific quantitative data (e.g., Ki or EC50 values) from comparative studies with other D2 receptor ligands were not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of 1-(1-Methyl-4-piperidinyl)piperazine's in vitro performance.

Radioligand Binding Assays

This experimental design is fundamental for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., from HEK-293 or CHO cells).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., --INVALID-LINK---pentazocine for σ1 receptors, [3H]N-methylscopolamine for muscarinic receptors which can be adapted for other GPCRs).

  • Test Compound: 1-(1-Methyl-4-piperidinyl)piperazine and competitor compounds.

  • Assay Buffer: Buffer solution appropriate for the specific receptor assay (e.g., Tris-HCl).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: A mixture of the cell membrane preparation, the radioligand, and varying concentrations of the test compound (or buffer for total binding and a saturating concentration of a known ligand for non-specific binding) is incubated in a 96-well plate.

  • Equilibrium: The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[4] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] This can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi_Go Gi/o Protein D2R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream

Dopamine D2 Receptor Signaling Pathway
Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is also a Gi/o-coupled GPCR.[6] Its activation inhibits adenylyl cyclase, reducing cAMP levels and modulating the release of various neurotransmitters, including histamine itself (as an autoreceptor) and others like acetylcholine, dopamine, and serotonin (as a heteroreceptor).[6][7]

G Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Gi_Go Gi/o Protein H3R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter Modulation

Histamine H3 Receptor Signaling Pathway
Sigma-1 Receptor Signaling Pathway

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8] It is not a classical GPCR. Ligand binding to the σ1 receptor can modulate calcium signaling between the ER and mitochondria and can influence the function of various ion channels and other signaling proteins.

G Ligand Ligand (e.g., 1-(1-Methyl-4- piperidinyl)piperazine) Sigma1R Sigma-1 Receptor (ER Membrane) Ligand->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R Modulation IonChannels Ion Channels Sigma1R->IonChannels Modulation Ca_ER Ca2+ Release from ER IP3R->Ca_ER Mitochondria Mitochondrial Function Ca_ER->Mitochondria Cellular Cellular Signaling & Survival Mitochondria->Cellular IonChannels->Cellular

Sigma-1 Receptor Signaling Pathway
Experimental Workflow for Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

G Start Start: Prepare Reagents Incubate Incubate: Membranes + Radioligand + Test Compound Start->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Receptor Binding Assay Workflow

References

Comparative

Assessing the Selectivity of 1-(1-Methyl-4-piperidinyl)piperazine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 1-(1-methyl-4-piperidinyl)piperazine scaffold is a versatile structural motif frequently employed in medicinal chemistry to design ligands targeting a v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(1-methyl-4-piperidinyl)piperazine scaffold is a versatile structural motif frequently employed in medicinal chemistry to design ligands targeting a variety of receptors, particularly within the central nervous system. The inherent flexibility of this scaffold allows for substitutions that can fine-tune the affinity and selectivity of these derivatives for specific receptor subtypes. This guide provides a comparative analysis of the selectivity profiles of various 1-(1-methyl-4-piperidinyl)piperazine derivatives, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutic agents.

Comparative Selectivity Profile

The following table summarizes the binding affinities (Ki, in nM) of a selection of piperidine and piperazine derivatives for various receptors. This data, collated from multiple studies, highlights how structural modifications to the core scaffold influence receptor selectivity. Lower Ki values indicate higher binding affinity.

Compound IDR1R2D2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)σ1 (Ki, nM)σ2 (Ki, nM)H3 (Ki, nM)
1 Indazole-N-propylPhenyl48.5 ± 4.9-----
2 Indazole-N-propyl2-Methylphenyl------
3 Benzyl4-Phenyl-ethanone---3.2>1000-
4 ArylPhenylarylmethylequipotent D2/5-HT1A antagonism/agonism-----
5 -----1531-3.17
6 -----3.64-7.70
7 ---37.8-51.8--
8 ---12.7-37.8--
9 ---6.2-4.4167.9-

Note: A hyphen (-) indicates that data was not available in the cited sources. The specific structures of compounds 1-9 beyond the generalized R-group descriptions can be found in the referenced literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of receptor binding affinity.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.[1]

1. Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.
  • Radioligand: [3H]-Spiperone.
  • Reference compound (for non-specific binding): Haloperidol.
  • Test compounds (1-(1-Methyl-4-piperidinyl)piperazine derivatives).
  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

2. Membrane Preparation:

  • Culture HEK293-D2 cells to confluency.
  • Harvest cells and homogenize them in ice-cold binding buffer.
  • Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh binding buffer.
  • Determine the protein concentration of the membrane preparation using a standard protein assay.

3. Binding Assay Procedure:

  • In a 96-well plate, add the following to each well:
  • 50 µL of binding buffer.
  • 50 µL of the test compound at various concentrations or buffer for total binding.
  • 50 µL of Haloperidol (10 µM final concentration) for determining non-specific binding.
  • 50 µL of [3H]-Spiperone at a concentration near its dissociation constant (Kd).
  • 100 µL of the membrane preparation.
  • Incubate the plate at a specified temperature and duration to reach equilibrium.

4. Data Analysis:

  • Separate bound and free radioligand by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Radioligand Binding Assays for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

This protocol describes the methodology for assessing the binding affinity of compounds to σ1 and σ2 receptors.[2][3]

1. Materials:

  • Brain and liver homogenates from guinea pigs (for σ1) and rats (for σ2).
  • Radioligands: --INVALID-LINK---pentazocine (for σ1) and [3H]DTG (for σ2).
  • Reference compounds (for non-specific binding): Unlabeled (+)-pentazocine (for σ1) and DTG (for σ2).
  • S1R masking agent for σ2 assay: (+)-Pentazocine.
  • Tris buffer (50 mM, pH 7.4 or 8.0).

2. σ1 Receptor Binding Assay:

  • Incubate thawed guinea pig brain cortex membrane preparation with increasing concentrations of the test compound and --INVALID-LINK---pentazocine (2 nM) in Tris buffer (pH 7.4) for 150 minutes at 37°C.[2]
  • Use unlabeled (+)-pentazocine (10 µM) to determine non-specific binding.[2][3]
  • Separate bound and free radioligand by rapid filtration through Whatman GF/B glass fiber filters.[2]

3. σ2 Receptor Binding Assay:

  • Incubate rat liver homogenates in Tris buffer (pH 8.0) with the test compound, [3H]DTG (2 nM) as the radioligand, and (+)-pentazocine (5 µM) as an S1R masking agent.[3]
  • Use DTG (10 µM) to measure non-specific binding.[3]

4. Data Analysis:

  • Follow the same data analysis procedure as described for the D2 receptor binding assay to calculate IC50 and Ki values.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the assessment of 1-(1-methyl-4-piperidinyl)piperazine derivatives.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from HEK293 cells expressing target receptor) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (Piperazine Derivative) Test_Compound->Incubation Buffers Assay Buffers and Reference Compounds Buffers->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki values) Scintillation->Data_Analysis

Caption: Workflow of a typical radioligand binding assay.

Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Derivative Piperazine Derivative (Antagonist) Derivative->D2R blocks

Caption: Simplified Dopamine D2 receptor signaling pathway.

References

Validation

A Comparative Guide to the Structure-Activity Relationships of 1-(1-Methyl-4-piperidinyl)piperazine Analogs

For Researchers, Scientists, and Drug Development Professionals Core Scaffold and Pharmacological Significance The 1-(1-Methyl-4-piperidinyl)piperazine core is a key pharmacophore found in a variety of biologically activ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Scaffold and Pharmacological Significance

The 1-(1-Methyl-4-piperidinyl)piperazine core is a key pharmacophore found in a variety of biologically active compounds. The piperazine and piperidine rings are prevalent in medicinal chemistry due to their ability to interact with various biological targets and their favorable pharmacokinetic properties. Modifications to this scaffold can significantly impact potency, selectivity, and overall pharmacological profile.

Below is a diagram of the core 1-(1-Methyl-4-piperidinyl)piperazine structure, highlighting key areas for chemical modification that influence its biological activity.

SAR_core_scaffold cluster_core 1-(1-Methyl-4-piperidinyl)piperazine Core cluster_piperidine_mods Piperidine Modifications (R1) cluster_piperazine_mods Piperazine Modifications (R2) Piperidine Piperidine Ring (Modifications at N1-methyl and other positions) Linker Direct Linkage N1_Methyl N1-Methyl Group Piperidine->N1_Methyl Affects Lipophilicity and Receptor Interaction Ring_Subst_Pip Ring Substituents Piperidine->Ring_Subst_Pip Influences Conformation and Selectivity Piperazine Piperazine Ring (Modifications at N4 and other positions) N4_Subst N4-Substituents (e.g., Aryl, Alkyl) Piperazine->N4_Subst Crucial for Target Affinity and Selectivity Ring_Subst_Pz Ring Substituents Piperazine->Ring_Subst_Pz Fine-tunes Potency

Caption: Core structure and key modification points of 1-(1-Methyl-4-piperidinyl)piperazine.

Comparative Biological Activities and SAR Insights

The following sections summarize the SAR of piperidinylpiperazine analogs across different biological targets, with quantitative data presented where available.

Central Nervous System Receptor Activity

Derivatives of the piperidinylpiperazine scaffold have been extensively studied for their activity at dopamine and serotonin receptors, which are crucial targets for antipsychotic and antidepressant drugs.

Dopamine Receptor (D2, D3, D4) Antagonism:

The piperazine moiety, when substituted with an aryl group, is a common feature in dopamine receptor antagonists. The nature of this aryl substituent and the linker to the piperazine ring are critical for affinity and selectivity.

  • Arylpiperazine Moiety: Substitution on the aryl ring of N-arylpiperazine analogs significantly influences dopamine receptor affinity. For instance, in a series of 1,4-disubstituted aromatic piperidines and piperazines, specific substitutions on the aromatic ring were found to be critical for high-affinity interactions with the D4 receptor.[1]

  • Linker: The length and nature of the alkyl chain connecting the piperazine to other pharmacophoric elements are important for optimizing receptor affinity.

Serotonin Receptor (5-HT1A, 5-HT2A) Ligands:

Arylpiperazine derivatives are also well-known ligands for serotonin receptors. The substitution pattern on the aryl group and the nature of the heterocyclic system attached to the piperazine nitrogen play a key role in determining affinity and selectivity for 5-HT receptor subtypes.

  • Aryl Group Substitution: In a series of bicyclohydantoin-arylpiperazines, a methoxy group on the ortho position of the phenyl ring attached to the piperazine was found to be favorable for 5-HT1A receptor affinity.[2]

  • Alkyl Chain Length: The length of the alkyl chain between the arylpiperazine and another cyclic moiety is crucial for 5-HT1A affinity and selectivity over other receptors like α1-adrenergic receptors. A one-carbon linker (n=1) was found to be optimal in one study.[2]

Table 1: Comparative Dopamine and Serotonin Receptor Binding Affinities of Representative Piperidinylpiperazine Analogs

Compound/AnalogR1 (Piperidine)R2 (Piperazine)TargetKi (nM)Reference
Analog A 1-Methyl4-(o-methoxyphenyl)5-HT1A31.7[2]
Analog B 1-Methyl4-(p-chlorophenyl)D2-likeHigh Affinity[1]
Analog C H4-(benzo[b]thiophen-4-yl)D20.9 (EC50)[3]
Analog D H4-(4-indolyl)D23.3 (EC50)[3]

Note: The table presents data from different studies on related but not identical analogs to illustrate SAR trends.

Antimicrobial Activity

Piperazine derivatives have shown promise as antimicrobial agents. The SAR in this context often revolves around the substituents on the piperazine ring, which can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

  • N-Aryl Substituents: The presence of electron-withdrawing groups, such as trifluoromethyl, on the N-aryl substituent of piperazine derivatives has been associated with promising antimycobacterial activity.

  • Side Chain Modifications: The nature of the side chain at the other piperazine nitrogen can significantly impact the antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity of Representative Piperazine Analogs

Compound/AnalogN-Aryl Group (Piperazine)Side Chain (Piperazine)OrganismMIC (µM)Reference
Analog E 3-Trifluoromethylphenyl3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropylM. kansasii31.75
Analog F 4-Fluorophenyl2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propylM. kansasii17.62
Analog G 3-Trifluoromethylphenyl2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propylM. marinum65.32

Note: MIC (Minimum Inhibitory Concentration). The table showcases data for N-arylpiperazine derivatives to highlight SAR principles applicable to the broader class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of piperidinylpiperazine analogs.

Radioligand Receptor Binding Assay (for Dopamine and Serotonin Receptors)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT1A receptors).

  • Radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

  • Test compounds (1-(1-Methyl-4-piperidinyl)piperazine analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding inhibitor (e.g., haloperidol for D2, serotonin for 5-HT1A).

  • 96-well microplates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-labeled ligand.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) and then calculate the Kᵢ value using the Cheng-Prusoff equation.[4]

radioligand_binding_workflow Start Prepare Reagents (Membranes, Radioligand, Test Compounds) Assay_Setup Set up Assay Plate (Total, Non-specific, Test Compound Wells) Start->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (1-(1-Methyl-4-piperidinyl)piperazine analogs).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

MIC_workflow Prepare_Plates Prepare Serial Dilutions of Test Compounds in 96-well Plates Inoculate Inoculate with Standardized Bacterial Suspension Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathway Visualization

Many 1-(1-Methyl-4-piperidinyl)piperazine analogs target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagram below illustrates a simplified, generalized signaling pathway for a D2 dopamine receptor, a common target for such compounds.

D2_signaling_pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist D2 Antagonist (e.g., Piperazine Analog) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified D2 dopamine receptor signaling pathway.

Conclusion

The 1-(1-Methyl-4-piperidinyl)piperazine scaffold represents a versatile platform for the design of novel therapeutic agents. While a comprehensive, unified SAR study is not yet available, the existing literature on related piperidine and piperazine derivatives provides valuable insights. For CNS targets, modifications of the N-arylpiperazine moiety are critical for modulating receptor affinity and selectivity. For antimicrobial applications, the nature of substituents on both the piperidine and piperazine rings influences potency and spectrum of activity. The experimental protocols and SAR trends presented in this guide offer a foundation for researchers and drug development professionals to design and evaluate new analogs with improved pharmacological profiles. Further systematic studies on a focused library of 1-(1-Methyl-4-piperidinyl)piperazine analogs are warranted to fully elucidate the SAR for various biological targets.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(1-Methyl-4-piperidinyl)piperazine: A Guide for Laboratory Professionals

For Immediate Release This document provides essential safety and logistical information for the proper disposal of 1-(1-Methyl-4-piperidinyl)piperazine, a corrosive amine compound utilized in research and development. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-(1-Methyl-4-piperidinyl)piperazine, a corrosive amine compound utilized in research and development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazards

1-(1-Methyl-4-piperidinyl)piperazine is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment and to have a clear understanding of the proper disposal route. Incompatible materials that should be kept separate include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

Personal Protective Equipment (PPE)

When handling 1-(1-Methyl-4-piperidinyl)piperazine, the following personal protective equipment is mandatory:

PPE Category Specification Purpose
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene)Prevents skin contact, which can lead to severe burns.
Body Protection Chemical-resistant apron or lab coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of corrosive vapors.

Disposal Workflow

The proper disposal of 1-(1-Methyl-4-piperidinyl)piperazine involves a multi-step process that prioritizes safety and environmental responsibility. The following diagram illustrates the recommended workflow for handling waste containing this compound.

Disposal Workflow for 1-(1-Methyl-4-piperidinyl)piperazine start Waste Generation (Small Quantities) ppe Wear Appropriate PPE start->ppe neutralization In-Lab Neutralization (See Protocol Below) ppe->neutralization ph_check Verify pH (6-8) neutralization->ph_check ph_check->neutralization pH is not neutral waste_collection Collect in a Labeled Hazardous Waste Container ph_check->waste_collection pH is neutral professional_disposal Arrange for Professional Waste Disposal waste_collection->professional_disposal end Disposal Complete professional_disposal->end

Caption: Disposal workflow for 1-(1-Methyl-4-piperidinyl)piperazine.

In-Lab Neutralization Protocol for Small Quantities

For small quantities of waste 1-(1-Methyl-4-piperidinyl)piperazine (typically less than 100 mL), in-lab neutralization can be performed to reduce its corrosive hazard before collection by a licensed disposal service. This procedure should be carried out in a chemical fume hood.

Materials:

  • Waste 1-(1-Methyl-4-piperidinyl)piperazine

  • 1M Citric acid solution

  • Large beaker

  • Stir bar and stir plate

  • Ice bath

  • pH meter or pH paper

  • Appropriate PPE

Procedure:

  • Preparation: Place the beaker containing the waste 1-(1-Methyl-4-piperidinyl)piperazine in an ice bath on a stir plate. Begin gentle stirring.

  • Slow Addition of Acid: Slowly add the 1M citric acid solution to the stirring waste. The use of a weak acid like citric acid helps to control the exothermic reaction.[2][3][4]

  • Temperature Monitoring: Carefully monitor the temperature of the mixture. If the temperature increases significantly, pause the addition of the acid until the solution has cooled.

  • pH Measurement: Periodically check the pH of the solution.

  • Endpoint: Continue adding citric acid until the pH of the solution is between 6 and 8.[2]

  • Final Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. Do not dispose of the neutralized solution down the drain.[5]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials. Collect the absorbed material into a designated, labeled container for hazardous waste.[6]

Professional Disposal

All waste containing 1-(1-Methyl-4-piperidinyl)piperazine, including neutralized solutions and spill cleanup materials, must be disposed of through a licensed professional waste disposal service.[1] This ensures compliance with local, state, and federal regulations. The recommended final disposal method is typically incineration in a permitted hazardous waste incinerator.

References

Handling

Essential Safety and Operational Guide for 1-(1-Methyl-4-piperidinyl)piperazine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(1-Methyl-4-piperidinyl)piperazine (CAS No: 23995-88-2). Adherence to...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(1-Methyl-4-piperidinyl)piperazine (CAS No: 23995-88-2). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

1-(1-Methyl-4-piperidinyl)piperazine is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled.[1] The following table summarizes its hazard classifications.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BGHS05DangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1GHS05DangerH314: Causes severe skin burns and eye damage.
Specific target organ toxicity (single exposure)3GHS07WarningMay cause respiratory irritation.
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 1-(1-Methyl-4-piperidinyl)piperazine to minimize exposure and ensure personal safety.[3]

Protection TypeSpecification
Eye/Face Chemical safety goggles or a face shield are required.[3]
Skin Wear appropriate protective gloves (chemical-impermeable) and clothing to prevent skin exposure.[3][4]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[3]

Standard Operating Procedure for Handling

This section details the step-by-step protocol for the safe handling of 1-(1-Methyl-4-piperidinyl)piperazine from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1] The designated storage area should be for corrosive materials.[1]

Handling Protocol
  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of mists or vapors.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.

  • Major Spills:

    • Evacuate the area immediately and notify the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.[4]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan
  • Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in clearly labeled, sealed containers.

  • Disposal: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling 1-(1-Methyl-4-piperidinyl)piperazine.

prep Preparation - Verify fume hood function - Assemble PPE - Locate emergency equipment handling Handling - Don PPE - Dispense chemical carefully - Avoid contact prep->handling Proceed with caution post_handling Post-Handling - Securely close container - Decontaminate work area - Remove and clean PPE handling->post_handling Task completed emergency Emergency Response - In case of spill or exposure - Follow first aid and spill procedures handling->emergency If incident occurs disposal Waste Disposal - Segregate waste - Label waste containers - Follow institutional disposal protocol post_handling->disposal Generate waste

Caption: Workflow for handling 1-(1-Methyl-4-piperidinyl)piperazine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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